2-(Chloromethyl)-2-methyloxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24245. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(2-5)3-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHFXJOCUKBZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870659 | |
| Record name | 2-(Chloromethyl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-09-4 | |
| Record name | 2-(Chloromethyl)-2-methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-2-methyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 598-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24245 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)-2-methyloxirane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-2-methyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Chloromethyl)-2-methyloxirane IUPAC name and structure
An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research and Development
Abstract
This compound, a substituted epoxide, is a highly versatile bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique structure, combining a strained oxirane ring with a reactive primary alkyl chloride, provides two distinct handles for chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, core reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this potent chemical building block. Methodologies are presented with a focus on the underlying mechanistic principles to inform experimental design and optimization.
Chemical Identity and Physicochemical Properties
This compound is a chiral molecule featuring a quaternary stereocenter at the C2 position of the oxirane ring. Its identity is well-defined by several key descriptors.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 598-09-4 | [1][3][4] |
| Molecular Formula | C₄H₇ClO | [1][3][4] |
| Molecular Weight | 106.55 g/mol | [1][3] |
| Canonical SMILES | CC1(CO1)CCl | [1] |
| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [1][2] |
Structure:
Caption: 2D Structure of this compound
Synthesis Strategies: From Alkene to Epoxide
The primary and most economically viable route to this compound is the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as methallyl chloride.[5] The choice of this precursor is driven by its widespread industrial availability. Several distinct protocols exist for this transformation, each with specific advantages.
Pathway 1: Halohydrin Formation and Intramolecular Cyclization
This classic two-step laboratory method proceeds via a halohydrin intermediate, which then undergoes base-induced ring closure.[3][5]
Mechanism & Rationale:
-
Halohydrin Formation: The reaction is initiated by treating methallyl chloride with an aqueous solution of N-bromosuccinimide (NBS). NBS serves as a source of electrophilic bromine (Br⁺), which reacts with the alkene pi bond to form a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion, leading to the formation of a bromohydrin.
-
Epoxide Formation: A strong base, such as sodium hydroxide (NaOH), is then introduced. The base deprotonates the hydroxyl group of the halohydrin, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halogen via an intramolecular SN2 reaction (a Williamson ether synthesis variant) to yield the stable three-membered oxirane ring.[5]
Experimental Protocol:
-
To a stirred suspension of 133.5 g (0.75 mol) of N-bromosuccinimide in 375 mL of water in a 1-L reactor, add 73.5 mL (0.75 mol) of methallyl chloride.[3]
-
Stir the mixture vigorously at room temperature and leave it overnight to ensure complete formation of the halohydrin intermediate.[3]
-
Cool the reaction mixture to 10°C in an ice bath.[3]
-
Slowly add an aqueous 50% sodium hydroxide solution (0.75 mol) dropwise, maintaining the internal temperature between 20-25°C to control the exothermic cyclization reaction.[3]
-
After the addition is complete, cease stirring and allow the mixture to stand for 2 hours, during which the organic product will separate as a lower phase.[3]
-
Separate the lower organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product.[3]
Pathway 2: Catalytic Epoxidation with Hydrogen Peroxide
Modern synthetic efforts prioritize environmentally benign processes. Catalytic epoxidation using hydrogen peroxide (H₂O₂) as the terminal oxidant represents a greener alternative to traditional methods that often generate significant waste.[6]
Mechanism & Rationale: This method employs a catalyst, such as a heteropoly acid salt, to activate hydrogen peroxide.[6] The catalyst facilitates the transfer of an oxygen atom from the peroxide to the double bond of methallyl chloride. This approach avoids the use of halogenating agents and stoichiometric base, reducing salt waste. The catalyst can often be recovered and reused, enhancing the economic and environmental viability of the process.[6] Conversion rates of methallyl chloride up to 96% with a 95% selectivity for the epoxide have been reported.[6]
Caption: Key synthetic pathways to this compound.
Asymmetric Synthesis Considerations
The C2 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers ((R) and (S)). For applications in drug development, accessing enantiomerically pure epoxides is often critical, as different enantiomers can exhibit vastly different pharmacological activities.
While the aforementioned methods typically produce a racemic mixture, stereoselective syntheses are an active area of research. Strategies include:
-
Biocatalysis: Employing enzymes, such as peroxygenases, for the asymmetric epoxidation of the alkene precursor could provide a direct route to enantiopure products.[5]
-
Chiral Starting Materials: A general strategy for producing chiral epoxides involves the conversion of readily available chiral molecules, such as amino acids, into chiral chlorohydrins, followed by base-induced cyclization with an inversion of configuration.[5][7]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the dual reactivity of its functional groups. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it a potent electrophile, while the chloromethyl group behaves as a classic primary alkyl halide.[5]
Epoxide Ring-Opening Reactions
The oxirane ring is readily opened by a wide range of nucleophiles. The regiochemical outcome of this attack is highly dependent on the reaction conditions.
-
Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C3). This is a classic SN2 mechanism, where the nucleophile attacks the primary carbon, leading to the formation of a secondary alcohol.
-
Acidic Conditions (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The reaction proceeds through a transition state with significant carbocation character. This positive charge is better stabilized at the more substituted tertiary carbon (C2). Consequently, the nucleophile will preferentially attack the C2 carbon, resulting in the formation of a primary alcohol.
Caption: Regioselectivity of nucleophilic epoxide ring-opening.
Reactions of the Chloromethyl Group
Independent of the epoxide, the chloromethyl group is an electrophilic site susceptible to SN2 displacement by a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the introduction of diverse functionalities, making the molecule a valuable scaffold in multi-step syntheses.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a powerful intermediate for constructing complex molecular architectures.
-
Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polymers such as polyester resins and polyethers.[6] The epoxide can undergo ring-opening polymerization, while the chloro group can be used for subsequent polymer modification.
-
Pharmaceutical Synthesis: In drug development, epoxides are prized intermediates.[8] this compound allows for a sequential or orthogonal synthetic strategy. For instance, a nucleophile can first open the epoxide ring to install a key pharmacophore, followed by displacement of the chloride to attach a solubilizing group or another binding element. This controlled, stepwise approach is invaluable in the synthesis of complex active pharmaceutical ingredients (APIs).
Analytical Characterization
Unambiguous identification of this compound is achieved through standard spectroscopic techniques. The expected spectral features provide a structural fingerprint.[5]
| Technique | Expected Signature | Rationale |
| ¹H NMR | Resonances for methyl (CH₃) protons; distinct signals for the two diastereotopic methylene (CH₂) protons of the oxirane ring; signal for the chloromethyl (CH₂Cl) protons. | Confirms the presence and connectivity of all proton-containing groups. |
| ¹³C NMR | Signals for the quaternary (C2) and methylene (C3) carbons of the oxirane ring; signal for the methyl carbon; signal for the chloromethyl carbon. | Defines the carbon skeleton of the substituted oxirane. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring; C-Cl stretching band. | Confirms the presence of the key functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 106.5. | Confirms the molecular weight of the compound. |
Safety and Handling
This compound is a hazardous chemical that requires strict handling protocols.
-
Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[1][9] Inhalation and ingestion are harmful.[9]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
References
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- 8. jelsciences.com [jelsciences.com]
- 9. fishersci.com [fishersci.com]
2-(Chloromethyl)-2-methyloxirane CAS number 598-09-4 properties
An In-depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane (CAS 598-09-4) for Advanced Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as β-methylepichlorohydrin, is a versatile bifunctional electrophile of significant interest in synthetic organic chemistry. Its unique structure, featuring a strained three-membered oxirane ring and a reactive chloromethyl group, provides multiple pathways for nucleophilic attack. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, established synthetic routes, and complex reactivity profile. Furthermore, this document details its applications as a key building block in the synthesis of polymers and complex organic molecules, alongside critical safety and handling protocols.
Core Physicochemical and Spectroscopic Profile
This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its utility as a synthetic intermediate is predicated on a clear understanding of its fundamental properties and structural characteristics.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 598-09-4 | [2],[3] |
| IUPAC Name | This compound | [2] |
| Synonyms | β-Methylepichlorohydrin, 1-Chloro-2,3-epoxy-2-methylpropane | [1],[3] |
| Molecular Formula | C₄H₇ClO | [2],[4] |
| Molecular Weight | 106.55 g/mol | [5],[2] |
| Appearance | Colorless to pale yellow liquid | [1],[6] |
| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [2],[6] |
| Canonical SMILES | CC1(CO1)CCl | [1] |
| Solubility | Soluble in water and organic solvents | [1],[6] |
Structural Elucidation via Spectroscopy
Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[5]
Caption: Chemical structure of this compound.
| Technique | Observation | Structural Inference |
| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the oxirane ring. A distinct C-Cl stretching band. | Confirms the presence of the epoxide functional group and the chloromethyl substituent.[5] |
| NMR Spectroscopy (¹H & ¹³C) | ¹H NMR shows resonances for methyl (CH₃) protons and two sets of methylene (CH₂) protons (oxirane and chloromethyl). ¹³C NMR displays signals for the quaternary carbon, methyl carbon, and two methylene carbons. | Defines the complete carbon skeleton and proton environment, confirming the connectivity of the methyl, chloromethyl, and oxirane groups.[5] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) confirms the molecular weight (106.55 g/mol ). Characteristic fragmentation patterns, such as the loss of Cl, CH₃, or CH₂Cl, are observed. | Provides definitive confirmation of the compound's molecular weight and structural integrity.[5],[2] |
Synthesis and Manufacturing Pathways
The predominant and most well-documented method for synthesizing this compound is through the direct epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (methallyl chloride).[5]
Primary Synthetic Route: Epoxidation of Methallyl Chloride
This transformation involves the direct oxidation of the carbon-carbon double bond in methallyl chloride to form the three-membered oxirane ring.[5] Modern industrial and laboratory approaches focus on efficiency and environmental considerations, often employing catalytic systems.
-
Catalytic Oxidation: A greener approach involves using hydrogen peroxide (H₂O₂), a clean oxidant that yields water as its only byproduct, in conjunction with a catalyst.[7],[8] Titanium silicalite-1 (TS-1) has been extensively studied and proven effective for this epoxidation, demonstrating high selectivity for the desired product.[9],[10],[11] The optimization of reaction parameters like temperature, solvent, and catalyst concentration is crucial for maximizing yield and selectivity.[10]
-
Halohydrin Formation: A traditional two-step laboratory method involves the formation of a halohydrin intermediate. Methallyl chloride is reacted with N-bromosuccinimide in water, followed by treatment with a base like sodium hydroxide (NaOH) to facilitate intramolecular cyclization to the epoxide.[5],[12]
Caption: Major synthetic pathways to this compound.
Experimental Protocol: Synthesis via Halohydrin Intermediate
This protocol is adapted from established laboratory procedures and provides a reliable method for small-scale synthesis.[12]
Objective: To synthesize this compound from methallyl chloride.
Materials:
-
Methallyl chloride (3-chloro-2-methyl-1-propene)
-
N-bromosuccinimide (NBS)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
1-liter reactor with vigorous stirring capability, cooling bath
Procedure:
-
Halohydrin Formation:
-
Charge the 1-liter reactor with 375 mL of water and 73.5 mL (0.75 mol) of methallyl chloride.
-
With vigorous stirring at room temperature, add 133.5 g (1.0 eq) of N-bromosuccinimide in portions. The addition rate should be controlled to manage any exotherm.
-
Causality Insight: NBS in water generates hypobromous acid (HOBr) in situ, which adds across the double bond to form the bromohydrin intermediate.
-
Continue stirring the mixture overnight to ensure complete reaction.
-
-
Epoxidation (Ring Closure):
-
Cool the reaction mixture to 10°C using an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (equivalent to 0.75 mol NaOH). The rate of addition must be carefully controlled to maintain the internal temperature between 20-25°C.
-
Causality Insight: The base deprotonates the hydroxyl group of the halohydrin. The resulting alkoxide performs an intramolecular S_N2 attack, displacing the adjacent halide to form the strained epoxide ring. Temperature control is critical to prevent side reactions.
-
After the addition is complete, cease stirring and allow the mixture to stand for 2 hours. Two distinct phases should form.
-
-
Work-up and Isolation:
-
Separate the lower organic phase using a separatory funnel.
-
Dry the collected organic phase over anhydrous sodium sulfate (~10 g).
-
Extract the remaining aqueous phase with dichloromethane (DCM). Combine these extracts, dry them over sodium sulfate, and concentrate them using a rotary evaporator.
-
Combine all crude organic portions.
-
-
Purification:
-
Purify the combined crude product by vacuum distillation (e.g., 60°C at 65 mbar) to yield the final product as a colorless liquid.[12]
-
Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound stems from its dual electrophilic nature. The high ring strain of the epoxide (~25 kcal/mol) makes its carbons susceptible to nucleophilic attack, while the primary chloride offers a classic site for S_N2 substitution.[5] This duality leads to competing reaction pathways, the outcomes of which are dictated by reaction conditions and the nature of the nucleophile.
Caption: Competing nucleophilic reaction pathways for this compound.
Regioselectivity of Epoxide Ring-Opening
The asymmetrical substitution of the oxirane ring results in distinct regiochemical outcomes depending on the catalytic conditions.[5]
-
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The reaction proceeds via a mechanism with significant S_N1 character. The positive charge is better stabilized at the more substituted quaternary carbon (C2), making it the preferential site for nucleophilic attack.
-
Base-Catalyzed or Neutral Opening: Under basic or neutral conditions, the reaction follows a more classic S_N2 pathway. The nucleophile attacks one of the electrophilic ring carbons directly. Steric hindrance becomes the dominant factor, directing the nucleophile to attack the less hindered primary carbon (C3).
Competition with S_N2 Substitution
A significant competing pathway is the direct nucleophilic substitution at the chloromethyl carbon. The choice between ring-opening and substitution is influenced by the nucleophile's properties (Hard-Soft Acid-Base theory) and steric factors.[5]
-
"Soft" nucleophiles (e.g., thiolates, iodide) may preferentially attack the "softer" chloromethyl carbon.
-
"Hard" nucleophiles (e.g., alkoxides, amines) often favor attacking the "harder" epoxide ring carbons.
-
The steric bulk of the nucleophile can also influence the site of attack, with larger nucleophiles potentially favoring the less hindered chloromethyl group.
Applications in Research and Development
The bifunctionality of this compound makes it a valuable intermediate in the synthesis of a wide range of products, from agrochemicals to advanced polymers.
-
Agrochemicals: It is a key intermediate in the preparation of the fungicide prothioconazole.
-
Polymer Chemistry: This compound is used in the production of specialty polymers and epoxy resins.[1] It can act as a monomer or a cross-linking agent.[1] For instance, it is used to synthesize tris(β-methylglycerol) isocyanurate, a compound employed in the production of flame retardants. It also serves as a monomer in copolymerizations with other oxiranes to create materials with tailored properties for biomedical applications like drug delivery systems and tissue engineering scaffolds.
-
Fine Chemicals: It readily reacts with nucleophiles like naphthol to form naphthalenyl oxiranes, which are precursors to molecules with potential applications in the pharmaceutical sector.[5]
Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with stringent safety precautions. It is classified as a flammable, corrosive, and toxic substance.[2],[13]
GHS Hazard Classification
| Pictogram(s) | GHS Hazard Code(s) | Hazard Statement(s) |
| 🔥, corrosive | H226, H314, H318 | Flammable liquid and vapor. Causes severe skin burns and eye damage. Causes serious eye damage.[2] |
Data aggregated from ECHA C&L Inventory notifications.[2]
Safe Handling and Storage
-
Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[13] Use explosion-proof electrical and ventilation equipment.[13] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
-
Skin Protection: Wear impervious protective clothing and gloves (consult manufacturer data for appropriate glove material).[14]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[13],[1] Store in a designated corrosives area.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and amines.[13],[15]
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[13]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a poison center or doctor immediately.[13]
Conclusion and Future Outlook
This compound is a pivotal building block in modern organic synthesis. Its predictable yet tunable reactivity, governed by the interplay between its epoxide and chloromethyl functionalities, allows for the construction of complex molecular architectures. While its synthesis is well-established, future research will likely focus on developing highly stereoselective synthetic methods to produce enantiopure (R)- or (S)-2-(chloromethyl)-2-methyloxirane.[5] Such chiral building blocks are of paramount importance in the pharmaceutical industry. Furthermore, its continued exploration as a monomer will undoubtedly lead to the development of novel polymers with highly specific properties for advanced materials and biomedical applications.
References
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- 8. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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physical and chemical properties of 2-(Chloromethyl)-2-methyloxirane
An In-depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 598-09-4), a bifunctional reagent of significant interest in advanced organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthesis protocols, and characteristic reactivity. The narrative is structured to provide not just data, but a field-proven perspective on the causality behind its utility and handling, aimed at researchers, scientists, and drug development professionals.
Core Compound Identity and Physicochemical Properties
This compound, also known as β-methylepichlorohydrin, is a substituted oxirane possessing both a reactive epoxide ring and a nucleophilic substitution site at the chloromethyl group.[1][2] This dual functionality makes it a versatile building block for constructing more complex molecular architectures.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 598-09-4 | [3][4][5] |
| Molecular Formula | C₄H₇ClO | [3][5] |
| Molecular Weight | 106.55 g/mol | [3][4][6] |
| Appearance | Colorless to pale yellow liquid | [2][4][5] |
| Density | 1.1032 g/cm³ (at 20°C) | [4] |
| Boiling Point | 122°C | [4] |
| Melting Point | -40°C | [4] |
| Flash Point | 30°C | [7] |
| Solubility | Soluble in water and organic solvents | [2][4][5] |
| IUPAC Name | This compound | [6] |
| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [1][6] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount in synthesis. The expected spectroscopic data for this compound provides a definitive fingerprint for its identification.
-
Infrared (IR) Spectroscopy : The IR spectrum will prominently feature characteristic C-O-C stretching vibrations indicative of the oxirane ring.[1] Additionally, a distinct C-Cl stretching band will confirm the presence of the chloromethyl group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct resonances for the methyl (CH₃) protons, as well as the diastereotopic methylene (CH₂) protons of both the oxirane ring and the chloromethyl group, confirming the compound's connectivity.[1]
-
¹³C NMR : The carbon NMR spectrum will display signals for the quaternary and methylene carbons, defining the carbon backbone of the substituted oxirane.[1]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will reveal a molecular ion peak (M⁺) that confirms the molecular weight of 106.55 g/mol .[1] The fragmentation pattern will show characteristic losses of functional groups such as Cl, CH₃, or CH₂Cl, providing further structural evidence.[1]
Synthesis and Manufacturing Protocols
The predominant and well-documented method for synthesizing this compound is through the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (methallyl chloride).[1]
Established Two-Step Laboratory Synthesis
A reliable laboratory-scale synthesis involves a two-step process starting from methallyl chloride. This procedure first generates a halohydrin intermediate, which then undergoes an intramolecular cyclization facilitated by a base to form the epoxide ring.[1][3]
Experimental Protocol:
-
Halohydrin Formation : In a 1-liter reactor, add 73.5 mL (0.75 mol) of methallyl chloride to 375 mL of water.[3] With vigorous stirring at room temperature, add 133.5 g (1 eq) of N-bromosuccinimide.[3] Allow the mixture to react overnight.[3]
-
Epoxidation : Cool the mixture to 10°C. Add aqueous 50% sodium hydroxide (0.75 mol) at a rate that maintains the reaction temperature between 20 and 25°C.[3] This step is a classic example of an intramolecular Williamson ether synthesis, where the alkoxide formed from the halohydrin attacks the carbon bearing the halogen to close the ring.
-
Workup and Purification : After 2 hours without stirring, the lower organic phase is separated and dried over sodium sulphate.[3] The aqueous phase can be extracted with dichloromethane to recover additional product.[3] The combined crude product is then purified by distillation (e.g., 60°C at 65 mbar) to yield the final colorless liquid.[3]
Caption: Synthesis workflow for this compound.
Modern Catalytic Approaches
Current research focuses on developing more environmentally benign and efficient synthetic routes. One promising method involves the direct epoxidation of methallyl chloride using hydrogen peroxide as the oxidant, catalyzed by a heteropoly acid salt compound.[8] This approach can be performed with or without a solvent, and the catalyst can often be recovered and recycled, offering high conversion rates (up to 96%) and selectivity (up to 95%).[8]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of its strained three-membered epoxide ring. This ring strain (approximately 25 kcal/mol) makes the ring susceptible to cleavage by a wide variety of nucleophiles under both acidic and basic conditions.[1]
The key to understanding its reactivity lies in its asymmetrical structure: the epoxide involves a primary carbon (C3) and a more substituted quaternary carbon (C2). This asymmetry dictates the regiochemical outcome of ring-opening reactions.
-
Under Basic or Nucleophilic Conditions (Sₙ2-type) : Nucleophilic attack occurs preferentially at the less sterically hindered primary carbon (C3). This is a classic Sₙ2 mechanism where the nucleophile attacks the carbon, and the C-O bond breaks, with the oxygen becoming an alkoxide that is subsequently protonated during workup.
-
Under Acidic Conditions (Sₙ1-like) : The reaction proceeds via a protonated epoxide intermediate. The C-O bonds are weakened, and the positive charge is better stabilized at the more substituted quaternary carbon (C2). Consequently, the nucleophile preferentially attacks this more electrophilic carbon. The transition state has significant Sₙ1 character.
Caption: Regioselectivity of epoxide ring-opening reactions.
Applications in Synthesis and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of polymers and fine chemicals.[1][2] It can undergo reactions at either the epoxide or the chloromethyl site, allowing for sequential or selective transformations to build molecular complexity. For instance, it is used in the preparation of specialized polyester resins and isocyanurates.[8] While direct applications in drug development are less commonly published, its role as a versatile building block is significant. The incorporation of trifluoromethyl (-CF3) groups is a crucial strategy in modern drug design, and halogenated intermediates like this oxirane serve as foundational scaffolds for such modifications.[9]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with stringent safety protocols.
-
Hazard Identification : It is classified as a flammable liquid and vapor (H226).[6][10] It causes severe skin burns and serious eye damage (H314, H318).[6][10] Inhalation and ingestion are harmful and can cause burns to the respiratory and digestive tracts.[10]
-
Handling :
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, a face shield, and a lab coat.[10][11][12]
-
Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[10]
-
-
Storage :
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]
Conclusion
This compound is a potent and versatile chemical intermediate whose value is defined by its dual reactivity. A thorough understanding of its properties, synthetic pathways, and reaction mechanisms is essential for its effective and safe utilization in research and development. Its ability to act as a scaffold for complex molecules ensures its continued relevance in the fields of polymer science, organic synthesis, and the ongoing quest for new chemical entities in drug discovery.
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2-(Chloromethyl)-2-methyloxirane molecular weight and formula
An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent. We will delve into its fundamental physicochemical properties, established and modern synthetic methodologies, key aspects of its chemical reactivity with mechanistic insights, and its applications as a valuable intermediate in complex organic synthesis. This document is intended to serve as a practical resource for professionals engaged in chemical research and development.
Core Physicochemical Properties
This compound, also known as methylepichlorohydrin, is a colorless to pale yellow liquid possessing a pungent odor.[1] Its utility in synthesis stems from the presence of two distinct reactive sites: a strained epoxide ring and a primary alkyl chloride. This bifunctional nature allows for sequential and diverse chemical transformations.[2]
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [3][4][5] |
| Molecular Weight | 106.55 g/mol | [3][4][6] |
| CAS Number | 598-09-4 | [1][3][7] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 1.103 g/cm³ at 20°C | [6][8] |
| Boiling Point | 122°C | [8] |
| Flash Point | 30°C | [9] |
| Solubility | Soluble in water | [1][8] |
Synthesis Methodologies
The primary and most well-documented route for synthesizing this compound is through the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (commonly known as methallyl chloride).[2] This transformation can be achieved through various methods, including the formation of a halohydrin intermediate followed by intramolecular cyclization.
Halohydrin Formation and Ring Closure
A traditional and reliable laboratory-scale synthesis involves a two-step process. First, methallyl chloride reacts with N-bromosuccinimide (NBS) in an aqueous medium to form a bromohydrin intermediate. Subsequent treatment with a strong base, such as sodium hydroxide, facilitates an intramolecular SN2 reaction, eliminating HBr and closing the epoxide ring.[2][4]
Caption: Synthesis via Halohydrin Intermediate.
Detailed Experimental Protocol: [4]
-
Reaction Setup: In a 1-liter reactor, add 73.5 mL (0.75 mol) of methallyl chloride to 375 mL of water.
-
Halohydrin Formation: With vigorous stirring at room temperature, add 133.5 g (1.0 eq) of N-bromosuccinimide. Allow the mixture to react overnight.
-
Epoxidation: Cool the mixture to 10°C. Add aqueous 50% sodium hydroxide (0.75 mol) at a rate that maintains the temperature between 20°C and 25°C.
-
Workup: After 2 hours without stirring, the lower organic phase is separated and dried over sodium sulphate. The aqueous phase is then extracted with dichloromethane, and the combined organic extracts are dried and concentrated.
-
Purification: The crude product is purified by distillation (60°C at 65 mbar) to yield the final product as a colorless liquid.[4]
Catalytic Epoxidation
More modern, greener approaches focus on the direct catalytic epoxidation of methallyl chloride.[10] These methods often utilize hydrogen peroxide as a clean oxidant in the presence of a catalyst, such as a heteropoly acid salt. This route offers high conversion rates and selectivity, with the added benefit that the catalyst can often be recovered and recycled, making it more environmentally friendly and economically viable for larger-scale production.[10]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of its epoxide ring. The three-membered ring is significantly strained (approx. 25 kcal/mol), making it a potent electrophile susceptible to ring-opening by a wide variety of nucleophiles.[2]
The asymmetrical nature of the epoxide—with a quaternary carbon (C2) and a primary carbon (C3)—governs the regioselectivity of the ring-opening reaction.
-
Under Basic or Neutral Conditions (SN2 mechanism): Nucleophilic attack occurs predominantly at the less sterically hindered primary carbon (C3). This is the typical pathway for strong, anionic nucleophiles like alkoxides, amines, and thiolates.
-
Under Acidic Conditions (SN1-like mechanism): The reaction proceeds via a protonated epoxide intermediate. The positive charge is better stabilized by the more substituted quaternary carbon (C2), which bears a partial positive charge. Therefore, nucleophilic attack occurs preferentially at this more substituted carbon.
The presence of the chloromethyl group provides a secondary reaction site for nucleophilic substitution, which can compete with or be used in sequence after the epoxide ring-opening, further expanding the molecule's synthetic potential.[2]
Applications in Synthesis and Drug Development
This compound is a valuable building block for synthesizing more complex molecular architectures. Its bifunctionality allows for the introduction of a 2-hydroxy-2-methylpropyl moiety onto various substrates through the epoxide ring-opening, while the chloromethyl group can be used for subsequent functionalization.
While not typically a final drug product itself, its structural motifs are relevant in medicinal chemistry. Epoxides are crucial intermediates in the synthesis of many pharmaceuticals.[11][12] The incorporation of small, functionalized building blocks is a key strategy in drug design to modulate properties like solubility, lipophilicity, and metabolic stability.[13] For example, the ring-opening of this epoxide with a phenolic compound can generate aryloxypropanolamine-like structures, which are core features in many beta-blocker pharmaceuticals. Its role is primarily as a precursor for creating more elaborate side chains or linking fragments in the development of new chemical entities.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as a flammable liquid and vapor.[3] It is also corrosive and can cause severe skin burns and serious eye damage.[3][14] Inhalation and ingestion are harmful.[14]
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15] Personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing, is mandatory to prevent skin and eye contact.[8][16]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8] Keep containers tightly closed and away from heat, sparks, and open flames.[15]
Always consult the most current Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a potent and versatile chemical intermediate with a well-defined reactivity profile. Its bifunctional nature, combining a reactive epoxide ring with a chloromethyl group, provides chemists with a powerful tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the fields of polymer chemistry, fine chemical synthesis, and the early stages of drug discovery.
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Introduction: The Strategic Importance of a Versatile Epoxide Intermediate
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-2-methyloxirane from Methallyl Chloride
This compound, also known as β-methylepichlorohydrin, is a highly reactive trifunctional molecule featuring an epoxide ring, a quaternary carbon, and a chloromethyl group.[1] Its unique structural combination makes it an invaluable intermediate in organic synthesis. The strained three-membered oxirane ring is susceptible to ring-opening reactions by a wide array of nucleophiles, providing a versatile pathway to complex molecular architectures.[1] This reactivity profile has established this compound as a crucial building block in the development of pharmaceuticals, polymers, and other fine chemicals.[2]
This guide provides a comprehensive overview of the predominant synthesis of this compound via the epoxidation of its readily available alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as methallyl chloride.[1] We will delve into the underlying reaction mechanisms, present detailed experimental protocols, discuss process optimization and safety considerations, and outline methods for product characterization, offering a holistic resource for researchers and process chemists.
Part 1: Unraveling the Reaction Mechanism
The conversion of methallyl chloride to this compound is fundamentally an epoxidation reaction, where the carbon-carbon double bond of the alkene is transformed into an oxirane ring.[1] While various oxidizing agents can achieve this, two principal pathways are well-documented: a two-step halohydrin formation-cyclization sequence and direct catalytic epoxidation.
The Halohydrin Route: A Classic Two-Step Approach
A prevalent laboratory-scale method involves the initial formation of a halohydrin intermediate from methallyl chloride, which then undergoes an intramolecular cyclization to form the epoxide.[1][3] A common reagent system for this is N-bromosuccinimide (NBS) in an aqueous medium, followed by the addition of a strong base like sodium hydroxide (NaOH).[3]
-
Step 1: Bromohydrin Formation: In the presence of water, NBS serves as a source of electrophilic bromine. The alkene's double bond attacks the bromine, forming a cyclic bromonium ion intermediate. A water molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion (preferentially the more substituted one), leading to the opening of the ring and formation of a bromohydrin.
-
Step 2: Intramolecular Cyclization: The addition of a strong base, such as sodium hydroxide, deprotonates the hydroxyl group of the bromohydrin, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction (a Williamson ether synthesis). This displaces the bromide ion and closes the three-membered epoxide ring.[1]
Caption: Epoxidation via halohydrin formation and subsequent base-induced cyclization.
Catalytic Epoxidation: A Greener Alternative
Modern synthetic strategies often favor catalytic methods that offer improved efficiency, selectivity, and environmental compatibility. The epoxidation of methallyl chloride using hydrogen peroxide (H₂O₂) as the primary oxidant in the presence of a heterogeneous catalyst, such as titanium silicalite-1 (TS-1), represents a significant advancement.[4][5][6]
This process is considered a "green" route as it utilizes an environmentally benign oxidant (H₂O₂), which produces water as its only byproduct.[6] The TS-1 catalyst contains isolated titanium (Ti⁴⁺) centers within a zeolite framework, which act as the active sites for the epoxidation.[4] The reaction mechanism involves the activation of H₂O₂ by the titanium centers, forming a highly reactive titanium hydroperoxide species that then transfers an oxygen atom to the double bond of methallyl chloride.[7] This approach can achieve high selectivity to the desired epoxide with minimal side products under optimized conditions.[5][6]
Part 2: A Validated Experimental Protocol
The following section details a robust, step-by-step laboratory procedure for the synthesis of this compound based on the well-established halohydrin formation route.[3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methallyl Chloride | 90.55 | 73.5 mL (67.7 g) | 0.75 | Starting alkene[8] |
| N-Bromosuccinimide (NBS) | 177.98 | 133.5 g | 0.75 | Brominating agent |
| Sodium Hydroxide (NaOH) | 40.00 | ~60 mL of 50% aq. soln. | 0.75 | Base for cyclization |
| Water (deionized) | 18.02 | 375 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g + as needed | - | Drying agent |
Equipment: 1-L three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1-liter reactor, combine 73.5 mL (0.75 mol) of methallyl chloride and 375 mL of water.[3]
-
Halohydrin Formation: While stirring vigorously at room temperature, add 133.5 g (0.75 mol) of N-bromosuccinimide in portions.[3] Allow the mixture to stir overnight.
-
Base-Induced Cyclization: Cool the reaction mixture to 10°C using an ice bath.[3] Slowly add a 50% aqueous solution of sodium hydroxide (~0.75 mol) dropwise, ensuring the internal temperature is maintained between 20°C and 25°C.[3]
-
Phase Separation: After the base addition is complete, cease stirring and allow the mixture to stand for 2 hours. The denser organic phase will separate at the bottom.[3]
-
Workup & Extraction: Carefully separate the lower organic phase. Dry this crude product over anhydrous sodium sulfate (~10 g).[3] Extract the remaining aqueous phase with dichloromethane (e.g., 2 x 75 mL). Combine the dichloromethane extracts, dry them over sodium sulfate, and concentrate the solution using a rotary evaporator to recover additional crude product.[3]
-
Purification: Combine all crude product fractions. Purify by vacuum distillation (e.g., at approximately 60°C under 65 mbar) to obtain the final product as a colorless liquid.[3] A final yield of around 47% (approximately 37.8 g) can be expected.[3]
Caption: Step-by-step experimental workflow for the synthesis.
Part 3: Process Insights and Optimization
Achieving high yield and purity requires careful control over several process parameters. The catalytic route using H₂O₂ and TS-1, in particular, has been studied for optimization.
-
Temperature: The epoxidation reaction is exothermic. For the H₂O₂/TS-1 system, lower temperatures (e.g., 20°C) are often optimal to minimize side reactions and maximize selectivity towards the epoxide.[4] In the halohydrin route, controlling the temperature during the addition of NaOH is critical to prevent unwanted side reactions.[3]
-
Reagent Stoichiometry: In the catalytic process, a molar ratio of methallyl chloride to H₂O₂ of approximately 1:1 has been found to yield the highest selectivity.[4] An excess of the alkene can be used, but this complicates downstream separation.
-
Solvent Effects: The presence of a solvent like methanol can be crucial in the TS-1 catalyzed reaction, as it can help form the active adduct with the catalyst's titanium centers.[4] However, the solvent can also participate in nucleophilic ring-opening of the newly formed epoxide, creating byproducts like 1-chloro-2-methylpropane-2,3-diol.[9]
-
Catalyst Loading: In heterogeneous catalysis, catalyst concentration directly impacts reaction rate. For the TS-1 system, an optimal loading exists beyond which the reaction rate may not significantly increase.[4] A key advantage of heterogeneous catalysts is their recoverability and potential for recycling.[2]
Part 4: Product Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. This compound has a molecular weight of 106.55 g/mol , and a corresponding molecular ion peak should be observed.[1][10] Fragmentation patterns can further validate the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. Specific chemical shifts would verify the presence of the methyl group, the chloromethyl group, and the carbons of the oxirane ring.[1]
-
Infrared (IR) Spectroscopy: The presence of characteristic C-O-C stretching frequencies for the epoxide ring and C-Cl stretching bands would be expected in the IR spectrum.
Part 5: Safety and Handling
Both the starting material and the final product require careful handling due to their hazardous properties.
-
Methallyl Chloride (3-Chloro-2-methylprop-1-ene): This compound is a highly flammable liquid and vapor.[8][11] It is toxic if inhaled and can cause severe skin and eye irritation.[8] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[11] All handling should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including neoprene or nitrile gloves, chemical goggles, and protective clothing, is mandatory.[12][13] The material should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][14]
-
This compound: The epoxide product is also hazardous. It is classified as a flammable liquid and is known to cause severe skin burns and serious eye damage.[10] The same stringent handling precautions and PPE used for the starting material should be applied to the product.
All waste materials should be disposed of in accordance with local hazardous waste regulations.[14]
References
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An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-2-methyloxirane via Epoxidation of 3-Chloro-2-methylpropene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for the epoxidation of 3-chloro-2-methylpropene (also known as methallyl chloride) to produce 2-(chloromethyl)-2-methyloxirane.[1] This valuable oxirane derivative serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers.[2][3][4] This document delves into the core chemical principles, compares various synthetic methodologies, and provides detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance.
Introduction: The Significance of this compound
Oxiranes, or epoxides, are three-membered cyclic ethers characterized by a strained ring structure, rendering them highly reactive and thus valuable intermediates in organic synthesis.[1] The title compound, this compound, is a key building block in the production of various commercial products, including epoxy resins.[5] Its bifunctional nature, possessing both a reactive epoxide ring and a chloromethyl group, allows for a diverse range of subsequent chemical transformations. The primary and most direct route to this compound is the epoxidation of the readily available alkene, 3-chloro-2-methylpropene.[1]
Synthetic Strategies for the Epoxidation of 3-Chloro-2-methylpropene
The conversion of the carbon-carbon double bond in 3-chloro-2-methylpropene into an oxirane ring can be achieved through several oxidative pathways. The choice of method often depends on factors such as desired yield, selectivity, cost, and environmental impact.
Peroxy Acid-Mediated Epoxidation
The use of peroxy acids is a classic and widely employed method for the epoxidation of alkenes.[6][7] Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation.[1][7]
Mechanism of Action: The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the alkene in a single step.[7][8] This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds form on the same face of the alkene.[9][10]
Causality of Reagent Choice: Peroxy acids like m-CPBA are favored due to their electrophilic oxygen atom, which is readily attacked by the nucleophilic π-bond of the alkene.[11] The electron-withdrawing chlorine atom on the benzene ring of m-CPBA enhances the electrophilicity of the peroxy oxygen, making it a more potent oxidizing agent compared to unsubstituted peroxybenzoic acid.[10]
Figure 1: General scheme for peroxy acid-mediated epoxidation.
Halohydrin Formation and Subsequent Ring Closure
An alternative, two-step approach involves the initial formation of a halohydrin, followed by an intramolecular Williamson ether synthesis to yield the epoxide.[1][12] This method often utilizes reagents like N-bromosuccinimide (NBS) in an aqueous medium, followed by treatment with a base.[1][13]
Mechanism of Action:
-
Halohydrin Formation: The alkene reacts with NBS and water to form a bromohydrin intermediate.
-
Epoxidation: The addition of a base, such as sodium hydroxide, deprotonates the hydroxyl group. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring.[12]
Causality of Procedural Steps: The use of an aqueous environment is crucial for the formation of the halohydrin. The subsequent addition of a strong base is necessary to facilitate the intramolecular cyclization, which is the key step in forming the oxirane ring.[1]
Catalytic Epoxidation with Hydrogen Peroxide
From an industrial and environmental perspective, the use of hydrogen peroxide (H₂O₂) as the oxidant is highly attractive as its only byproduct is water.[5][14] This "green" approach typically requires a catalyst to activate the H₂O₂.
Catalytic Systems:
-
Titanium Silicalite-1 (TS-1): This heterogeneous catalyst has shown significant promise for the epoxidation of various alkenes, including 3-chloro-2-methylpropene.[5][15][16] The titanium atoms incorporated into the zeolite framework are the active sites for the activation of H₂O₂.
-
Heteropoly Acids and their Salts: These compounds have also been reported as effective catalysts for this reaction, allowing for high conversion and selectivity.[17]
Advantages of Catalytic Routes:
-
Environmental Friendliness: The use of H₂O₂ minimizes waste generation.[5]
-
Catalyst Reusability: Heterogeneous catalysts like TS-1 can be recovered and reused, improving the economic viability of the process.[16][17]
-
High Selectivity: Under optimized conditions, these systems can provide high selectivity towards the desired epoxide, minimizing the formation of byproducts such as diols.[15]
Figure 2: A generalized workflow for the catalytic epoxidation of 3-chloro-2-methylpropene.
Enzymatic Epoxidation
Biocatalytic approaches using enzymes offer a high degree of regio- and stereoselectivity.[1] Fungal peroxygenases, for example, have been utilized for the epoxidation of alkenes.[1] While still an emerging area for this specific substrate, enzymatic methods hold potential for the synthesis of chiral epoxides.[18][19]
Detailed Experimental Protocol: Epoxidation using Hydrogen Peroxide and TS-1 Catalyst
This protocol is based on established literature procedures for the epoxidation of 3-chloro-2-methylpropene using a TS-1 catalyst.[5][15][16]
Materials:
-
3-Chloro-2-methylpropene (Methallyl chloride, MAC), 98%
-
Hydrogen peroxide, 30 wt% aqueous solution
-
Methanol, analytical grade
-
TS-1 catalyst
-
Stainless steel autoclave with a PTFE insert
Procedure:
-
Reactor Charging: In a 7 cm³ stainless steel autoclave equipped with a PTFE insert, charge the reagents in the following order: 3-chloro-2-methylpropene, 30% hydrogen peroxide, methanol (as solvent), and the TS-1 catalyst.[5]
-
Reaction Conditions: The optimal technological parameters have been determined to be:
-
Temperature: 20 °C
-
Molar ratio of MAC to H₂O₂: 1:1
-
Methanol concentration: 40 mass %
-
TS-1 catalyst concentration: 1.0–2.0 mass %
-
Reaction time: 120 minutes[15]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for the conversion of methallyl chloride and hydrogen peroxide, and the selectivity towards this compound.[5]
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave.
-
Separate the heterogeneous TS-1 catalyst from the reaction mixture by filtration or centrifugation.
-
The organic phase containing the product can be separated. The aqueous phase may be extracted with a suitable solvent like dichloromethane to recover any dissolved product.[13]
-
Combine the organic phases, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.[13]
-
-
Purification: The crude product can be purified by distillation under reduced pressure (e.g., 60 °C at 65 mbar) to yield the pure this compound as a colorless liquid.[13]
Self-Validating System: The success of this protocol can be validated by quantitative analysis (e.g., Gas Chromatography) of the final product to determine its purity and to quantify the yield. The conversion of starting materials and the selectivity of the reaction should align with reported values under the specified conditions.[15]
Data Presentation: Comparison of Synthetic Routes
| Method | Oxidizing Agent | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Peroxy Acid Epoxidation | Peroxy Acid (e.g., m-CPBA) | None | High yields, well-established | Stoichiometric waste, potential for explosive peroxides |
| Halohydrin Route | N-Bromosuccinimide/H₂O | Sodium Hydroxide | Utilizes common lab reagents | Two-step process, generates halide waste |
| Catalytic Epoxidation | Hydrogen Peroxide | TS-1, Heteropoly acids | Environmentally friendly, catalyst is reusable, high selectivity | May require specialized equipment (autoclave), catalyst preparation |
| Enzymatic Epoxidation | Hydrogen Peroxide | Enzymes (e.g., Peroxygenases) | High stereoselectivity, mild reaction conditions | Enzyme availability and stability can be limiting |
Conclusion
The epoxidation of 3-chloro-2-methylpropene is a fundamental transformation for the synthesis of the versatile intermediate, this compound. While traditional methods using peroxy acids and the halohydrin route are effective, modern catalytic approaches utilizing hydrogen peroxide as the oxidant offer significant environmental and economic advantages. The choice of the optimal synthetic route will be dictated by the specific requirements of the researcher or organization, balancing factors such as scale, cost, desired purity, and environmental considerations. Further research into more efficient and selective catalytic systems, including biocatalysis, will continue to refine the synthesis of this important chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-2-methylpropene | 563-47-3 [chemicalbook.com]
- 3. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfdchem.com [sfdchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Page loading... [guidechem.com]
- 18. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cib.csic.es [cib.csic.es]
2-(Chloromethyl)-2-methyloxirane spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-2-methyloxirane
Abstract
This compound (CAS No. 598-09-4), a substituted epoxide, serves as a pivotal bifunctional intermediate in advanced organic synthesis.[1] Its utility stems from the presence of two distinct reactive sites: a strained oxirane ring susceptible to nucleophilic attack and a primary alkyl chloride.[1] This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block for more complex molecular architectures.[1] Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings of each technique, interpret spectral data, and provide standardized protocols for data acquisition, reflecting best practices in a modern analytical laboratory.
Molecular Structure and Physicochemical Properties
The unique reactivity of this compound is a direct consequence of its molecular structure, which features a quaternary carbon atom within the epoxide ring.
Caption: Molecular structure of this compound.
The molecule's key physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 598-09-4 | [2][3][4] |
| Molecular Formula | C₄H₇ClO | [2][3][4] |
| Molecular Weight | 106.55 g/mol | [1][2][3] |
| Monoisotopic Mass | 106.0185425 Da | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum allows for the identification of distinct proton environments. Based on the structure, we anticipate four unique proton signals. The two protons on the epoxide's methylene carbon (C3) are diastereotopic due to the adjacent chiral center (C2), and thus they are expected to be chemically non-equivalent, appearing as two distinct signals, likely doublets from geminal coupling.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 1.4 | Singlet | 3H | -CH₃ (Methyl protons) |
| ~ 2.7 | Doublet | 1H | -OCH₂- (Oxirane proton, Ha) |
| ~ 2.9 | Doublet | 1H | -OCH₂- (Oxirane proton, Hb) |
| ~ 3.5 | Singlet | 2H | -CH₂Cl (Chloromethyl protons) |
Causality and Interpretation:
-
Methyl Protons (-CH₃): These protons are attached to a quaternary carbon and have no adjacent protons to couple with, resulting in a sharp singlet. Its upfield shift (around 1.4 ppm) is characteristic of an alkyl group on an epoxide ring.
-
Oxirane Methylene Protons (-OCH₂-): The diastereotopic nature of these protons leads to two separate signals. They will appear as a pair of doublets (an AX system) due to geminal coupling to each other. Their chemical shift is influenced by the ring strain and the electronegative oxygen atom.
-
Chloromethyl Protons (-CH₂Cl): These protons are adjacent to a quaternary carbon, so they appear as a singlet. The significant downfield shift (around 3.5 ppm) is caused by the strong deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Carbon Environment | Rationale for Chemical Shift |
| ~ 20 | -C H₃ | Standard alkyl carbon, slightly deshielded by the epoxide. |
| ~ 48 | -C H₂Cl | Alkyl carbon significantly deshielded by the directly attached electronegative chlorine atom. |
| ~ 55 | -OC H₂- | Methylene carbon of the epoxide ring, deshielded by the oxygen atom. |
| ~ 60 | -OC (CH₃)- | Quaternary carbon of the epoxide ring, deshielded by oxygen and substitution. |
Causality and Interpretation: The chemical shifts are governed by the electronic environment of each carbon. The carbons directly bonded to electronegative atoms (oxygen and chlorine) are significantly deshielded and appear further downfield.[5][6] The quaternary carbon (C2) and methylene carbon (C3) of the oxirane ring have characteristic shifts that confirm the presence of the strained three-membered ring.[1]
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound.
Spectral Interpretation: The IR spectrum of this compound will be dominated by vibrations characteristic of the epoxide ring and the alkyl chloride moiety.[1] While a spectrum for the specific title compound is not publicly available, data from the closely related (chloromethyl)oxirane can be used for authoritative comparison.[7][8]
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3050 - 2950 | C-H Stretch | Alkyl CH₃, CH₂ |
| ~ 1250 | C-O-C Asymmetric Stretch | Epoxide Ring |
| ~ 950 - 810 | Epoxide Ring "Breathing" | Epoxide Ring |
| ~ 750 | C-Cl Stretch | Alkyl Chloride |
Causality and Interpretation:
-
C-H Stretching: The peaks just below 3000 cm⁻¹ are indicative of sp³-hybridized carbon-hydrogen bonds.
-
Epoxide Ring Vibrations: The most diagnostic peaks are those associated with the strained C-O-C bonds of the epoxide. The asymmetric C-O-C stretch typically appears strongly around 1250 cm⁻¹. Furthermore, the characteristic ring "breathing" or deformation mode provides confirmatory evidence for the three-membered ring.[1]
-
C-Cl Stretching: The carbon-chlorine bond vibration is found in the fingerprint region and confirms the presence of the chloromethyl group.
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically averaging 16-32 scans for a good signal-to-noise ratio).
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.
Mass Spectrometry (MS)
Authoritative Grounding: Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[1] For this compound, electron ionization (EI) is the standard method.
Analysis of the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak will appear at an m/z of 106.[1][2] Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z 108 with approximately one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator of a monochlorinated compound.
-
Key Fragmentation Pathways: The high energy of electron ionization induces fragmentation, providing a structural puzzle. The most likely fragmentation pathways involve the loss of stable radicals or neutral molecules.
Caption: Plausible EI-MS fragmentation pathways for this compound.
| m/z Value | Proposed Fragment | Identity |
| 106 / 108 | [C₄H₇ClO]⁺˙ | Molecular Ion (M⁺) |
| 71 | [C₄H₇O]⁺ | Loss of Chlorine radical (·Cl) |
| 57 | [C₄H₉]⁺ | Loss of ·CH₂Cl radical |
| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the peak of interest.
Conclusion
The structural characterization of this compound is unequivocally achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the critical epoxide and alkyl chloride functional groups. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine via its isotopic pattern, and offers structural clues through predictable fragmentation. The combination of these techniques provides a self-validating system, ensuring the identity and purity of this versatile synthetic intermediate for its successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 8. Oxirane, (chloromethyl)- [webbook.nist.gov]
electrophilic nature of 2-(Chloromethyl)-2-methyloxirane carbons
Whitepaper: An In-depth Technical Guide to the Electrophilic Nature of Carbons in 2-(Chloromethyl)-2-methyloxirane
Abstract
This compound is a highly functionalized building block of significant interest to researchers in synthetic chemistry and drug development. Its structure presents three distinct electrophilic carbon centers, leading to complex and often competing reaction pathways. This technical guide provides an in-depth analysis of the electrophilic nature of these carbons, dissecting the interplay of steric hindrance, electronic effects, and reaction conditions that govern the regioselectivity of nucleophilic attack. We will explore the foundational principles of its reactivity, present detailed experimental protocols for probing these characteristics, and touch upon computational methods that corroborate empirical findings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic intermediate.
This compound, a derivative of epichlorohydrin, is a cyclic ether possessing a strained three-membered oxirane ring.[1] This inherent ring strain, estimated at approximately 25 kcal/mol, is a primary driver of its reactivity, making the epoxide carbons susceptible to ring-opening by a wide array of nucleophiles.[1] The molecule is most commonly synthesized via the epoxidation of 3-chloro-2-methyl-1-propene (methallyl chloride).[1][2]
Its utility in organic synthesis stems from the presence of three distinct electrophilic sites, which allow for the introduction of diverse functionalities. However, this same feature necessitates a nuanced understanding to achieve desired synthetic outcomes.
1.1 The Electrophilic Landscape
The molecule contains three carbons that are subject to nucleophilic attack:
-
C1' (Chloromethyl Carbon): A primary alkyl halide, susceptible to standard SN2 displacement of the chloride ion.
-
C2 (Tertiary/Quaternary Oxirane Carbon): Part of the strained epoxide ring and bonded to the methyl and chloromethyl groups.
-
C3 (Primary Oxirane Carbon): The second carbon of the epoxide ring, which is less sterically encumbered.
The central challenge and synthetic opportunity lie in controlling which of these sites reacts with a given nucleophile.
References
An In-depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Chloromethyl)-2-methyloxirane (CAS No. 598-09-4). As a reactive epoxide, understanding its chemical stability, potential degradation pathways, and appropriate handling procedures is critical for ensuring its integrity in research and development applications, particularly in the synthesis of complex molecules and polymers.
Chemical Profile and Intrinsic Reactivity
This compound is a substituted oxirane characterized by a three-membered ring containing two carbon atoms and one oxygen atom. The significant ring strain of approximately 25 kcal/mol makes the epoxide ring susceptible to cleavage under both acidic and basic conditions[1]. The molecule's reactivity is further influenced by the presence of both a methyl and a chloromethyl group on the same carbon atom. This substitution pattern creates a sterically hindered environment and introduces electronic effects that dictate the regioselectivity of ring-opening reactions.
The key reactive sites of this compound are the two carbons of the epoxide ring and the carbon of the chloromethyl group. Nucleophilic attack can occur at any of these sites, leading to a variety of potential products. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Factors Influencing Stability
The stability of this compound is primarily influenced by temperature, moisture, light, and the presence of contaminants that can act as catalysts for degradation.
Thermal Stability
While generally stable under recommended storage conditions, elevated temperatures can promote thermal decomposition[2]. The decomposition of epoxides at high temperatures can proceed through complex radical mechanisms, leading to the formation of various degradation products, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. To ensure long-term stability, it is crucial to store the compound in a temperature-controlled environment.
Hydrolytic Stability
Epoxides are susceptible to hydrolysis, which involves the ring-opening of the epoxide by water. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the epoxide ring is protonated, forming a more reactive intermediate. The subsequent nucleophilic attack by water typically occurs at the more substituted carbon atom due to the development of a partial positive charge at this position. For this compound, this would lead to the formation of 1-chloro-2-methylpropane-1,2-diol. Studies on the acidic hydrolysis of the related compound epichlorohydrin have shown that the reaction proceeds through the formation of a chloropropanediol intermediate[2].
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This attack generally occurs at the less sterically hindered carbon atom. For this compound, this would also lead to the formation of 1-chloro-2-methylpropane-1,2-diol. The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion.
The kinetics of hydrolysis for epoxides are influenced by pH, with the reaction rate generally increasing under both acidic and alkaline conditions compared to neutral pH[3].
Photostability
Incompatible Materials
Contact with certain materials can accelerate the degradation of this compound. It is crucial to avoid storage in the presence of:
-
Strong Oxidizing Agents: These can react vigorously with the epoxide ring.
-
Strong Acids and Bases: As discussed, these can catalyze hydrolysis and other ring-opening reactions.
-
Amines: Amines are nucleophiles that can react with the epoxide ring, leading to the formation of amino alcohols.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[4] Recommended storage temperatures are typically between 15°C and 25°C. | Minimizes the rate of thermal decomposition and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Use tightly sealed, light-resistant containers. | Protects from light and prevents the ingress of moisture and other contaminants. |
| Ventilation | Store in a well-ventilated area. | Ensures that any vapors that may escape are safely dispersed. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the nucleophilic ring-opening of the epoxide. The regioselectivity of this opening is a key consideration.
Figure 1: Simplified degradation pathways of this compound.
Under acidic conditions, the reaction likely proceeds through a mechanism with significant SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a positive charge[5]. Conversely, under basic conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon[6][7]. For this compound, the tertiary carbon bearing the methyl and chloromethyl groups is the more substituted position, while the methylene carbon of the epoxide ring is the less substituted position.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and developing a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways[8][9][10].
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, water).
-
Stress Conditions: Expose the samples to a variety of stress conditions:
-
Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC or GC, to monitor the degradation of the parent compound and the formation of degradation products.
References
- 1. This compound | 598-09-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 4. powerblanket.com [powerblanket.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biomedres.us [biomedres.us]
A Researcher's Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-2-methyloxirane
This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-(chloromethyl)-2-methyloxirane (CAS No. 598-09-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the inherent risks and the scientific rationale behind the recommended safety procedures. Our focus is on fostering a proactive safety culture through expert knowledge and self-validating protocols.
Understanding the Compound: A Profile of this compound
This compound, also known as methylepichlorohydrin, is a colorless to pale yellow liquid with a pungent odor.[1] Its molecular structure, featuring a strained oxirane (epoxide) ring and a chloromethyl group, makes it a valuable and highly reactive intermediate in organic synthesis.[2] This reactivity, however, is also the source of its significant hazards. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This property is exploited in the synthesis of various resins, adhesives, and more complex molecules.[2]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and emergency response measures.
| Property | Value | Source |
| CAS Number | 598-09-4 | [1][2][3][4] |
| Molecular Formula | C4H7ClO | [1][2][4] |
| Molecular Weight | 106.55 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid/oil | [1][2][3] |
| Odor | Pungent | [1] |
| Boiling Point | 122 °C | [3] |
| Melting Point | -40 °C | [3] |
| Flash Point | 25 °C | [3] |
| Density | 1.1032 g/cm³ (at 20 °C) | [3] |
| Solubility in Water | Soluble | [1][2][3] |
Hazard Identification and Risk Assessment: A Mechanistic Approach
The hazards associated with this compound are primarily linked to its high reactivity and its classification as a flammable and corrosive substance.[4][5][6]
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this chemical is classified as:
-
Flammable Liquid (Category 3): Flammable liquid and vapor.[4][5]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]
The high reactivity of the epoxide ring can lead to exothermic reactions, particularly with nucleophiles, which can contribute to its hazardous nature.
Health Hazards
The primary health risks stem from its corrosive nature. Contact with skin, eyes, or the respiratory tract can cause severe burns.[3][6] Ingestion is also harmful and can cause burns to the gastrointestinal tract.[3][6] While specific long-term toxicity data for this compound is not extensively detailed in the provided search results, it is crucial to handle all epoxides with caution due to their potential as alkylating agents, which can have mutagenic or carcinogenic effects.[7]
Reactivity and Stability
This compound is stable under recommended storage conditions.[8] However, it is incompatible with strong oxidizing agents and amines.[3][6] Contact with these substances can lead to vigorous, exothermic reactions. The epoxide ring can undergo polymerization, which can be initiated by acids, bases, and certain metal halides. This polymerization can be violent and produce significant heat and pressure.
Engineering Controls and Personal Protective Equipment: A Hierarchy of Safety
A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: The laboratory should be well-ventilated, with dedicated exhaust systems for areas where this chemical is used and stored.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this corrosive chemical.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling the liquid.[5][6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[5][11]
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.[5]
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.
-
-
Respiratory Protection: If there is a risk of exposure exceeding occupational limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5][8]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the chemical.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[5][6] Avoid contact with skin, eyes, and clothing.[6][11]
-
Grounding and Bonding: Take precautionary measures against static discharge, as the vapor can be flammable.[5][6] Use non-sparking tools.[5][6]
-
Heating: Avoid heating the compound unless it is part of a well-controlled and understood reaction protocol, as this can increase vapor pressure and the risk of fire or explosion.
-
Incompatibilities: Keep away from strong oxidizing agents, amines, acids, and bases.[3][6]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Location: Store in a designated corrosives and flammables cabinet, away from incompatible materials.[1][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][6]
Emergency Procedures: A Step-by-Step Response Plan
A clear and practiced emergency response plan is crucial for minimizing harm in the event of an incident.
Spills
Caption: Workflow for responding to a chemical spill.
For a small spill, trained personnel wearing appropriate PPE should:
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[6]
-
Clean the spill area with soap and water.
For a large spill, or any spill that cannot be safely managed by laboratory personnel, evacuate the area and contact emergency services immediately.[12]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[5]
-
Do not dispose of the chemical down the drain.[8]
Conclusion
This compound is a valuable synthetic intermediate, but its inherent reactivity demands a high level of respect and caution. By understanding the chemical principles behind its hazards and diligently implementing a multi-layered safety approach encompassing engineering controls, appropriate PPE, and strict handling protocols, researchers can safely harness its synthetic utility. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of responsible scientific practice.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 598-09-4: this compound [cymitquimica.com]
- 3. This compound(598-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Safety Precautions in the Laboratory [ou.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
The Versatile Building Block: A Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Synthetic Intermediate: Properties, Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(Chloromethyl)-2-methyloxirane, a bifunctional epoxide, has emerged as a valuable and versatile intermediate. Its unique structure, featuring a strained three-membered oxirane ring and a reactive chloromethyl group, offers a dual-pronged approach for nucleophilic attack, enabling a wide array of chemical transformations. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, established synthetic routes, nuanced reactivity, and diverse applications, with a focus on providing actionable insights for laboratory practice.
Nomenclature and Identification
For clarity and unambiguous identification in a research setting, it is crucial to be familiar with the various synonyms and registry numbers associated with this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 598-09-4[1] |
| Molecular Formula | C4H7ClO[1] |
| Molecular Weight | 106.55 g/mol [1] |
| Synonyms | Oxirane, 2-(chloromethyl)-2-methyl-[1], 1-Chloro-2,3-epoxy-2-methylpropane, 3-Chloro-1,2-epoxy-2-methylpropane, β-Methylepichlorohydrin, Methepichlorohydrin, 2-Methyl-2-(chloromethyl)oxirane, 2-(Chloromethyl)-1,2-epoxypropane[2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in synthesis.
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 122 °C | [4] |
| Melting Point | -40 °C | [4] |
| Density | 1.1032 g/cm³ (at 20 °C) | [4] |
| Solubility | Soluble in water and organic solvents | [2][3] |
| Refractive Index | 1.4340 (at 20 °C) | [4] |
Spectroscopic Characterization
Spectroscopic data is essential for the verification of the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the diastereotopic protons of the oxirane ring, and the protons of the chloromethyl group.[5]
-
¹³C NMR: The carbon NMR spectrum will display four unique signals corresponding to the methyl carbon, the methylene carbon of the oxirane, the quaternary carbon of the oxirane, and the chloromethyl carbon.[5]
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C-Cl stretching of the chloromethyl group.[5]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom.[5]
Synthesis of this compound
The most prevalent and well-documented method for the synthesis of this compound is the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (commonly known as methallyl chloride).[5]
Epoxidation of 3-Chloro-2-methyl-1-propene
The conversion of the double bond in methallyl chloride to an epoxide can be achieved using various oxidizing agents.
Diagram of Synthetic Pathway:
References
Methodological & Application
Navigating the Ambident Electrophilicity of 2-(Chloromethyl)-2-methyloxirane: A Guide to Regioselective Nucleophilic Attack
Introduction: A Molecule of Competing Reactivities
2-(Chloromethyl)-2-methyloxirane, a structurally simple yet functionally complex molecule, presents a fascinating case study in chemical reactivity for researchers in synthetic chemistry and drug development. Its architecture, featuring a strained three-membered oxirane (epoxide) ring and a primary alkyl chloride, endows it with two distinct electrophilic centers. This duality makes it a versatile building block, capable of undergoing nucleophilic attack at three potential sites: the highly substituted C2 and the primary C3 of the epoxide ring, and the carbon of the chloromethyl group. The significant ring strain of the epoxide, approximately 25 kcal/mol, renders the ring carbons highly susceptible to nucleophilic cleavage, making this the predominant reaction pathway under most conditions.[1] However, the presence of the chloromethyl group introduces a competing SN2 pathway that cannot be ignored.[1]
This technical guide provides an in-depth exploration of the factors governing the regioselectivity of nucleophilic attack on this compound. We will dissect the mechanistic underpinnings of reactions under both acidic and basic/nucleophilic conditions and provide detailed, field-proven protocols for achieving desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.
Core Principles: Understanding the Mechanistic Dichotomy
The outcome of a nucleophilic reaction with this compound is a delicate interplay between the nature of the nucleophile, the presence or absence of a catalyst, and the inherent electronic and steric properties of the substrate. The asymmetrical substitution of the epoxide ring—a quaternary carbon (C2) and a primary carbon (C3)—is the primary determinant of the regiochemical outcome of ring-opening reactions.[1]
Basic or Nucleophilic Conditions: An SN2-Dominated Landscape
Under basic or neutral conditions, with strong, negatively charged nucleophiles (e.g., alkoxides, thiolates, amines, azide), the reaction proceeds via a classic SN2 mechanism.[1][2] The key drivers for regioselectivity in this regime are:
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the primary carbon (C3) of the epoxide is significantly more accessible than the quaternary carbon (C2).
-
Leaving Group Ability: In the absence of an acid catalyst, the leaving group is an alkoxide anion, which is a poor leaving group. A direct "push" from a potent nucleophile is required to open the strained ring.[3]
Consequently, the major product is the one resulting from the attack at the C3 position, leading to the formation of a tertiary alcohol. A competing, though generally minor, pathway is the direct SN2 displacement of the chloride from the chloromethyl group. This is more likely to occur with soft, less basic nucleophiles.[1]
Caption: Reaction pathways under basic/nucleophilic conditions.
Acidic Conditions: A Shift Towards SN1-like Character
The introduction of an acid catalyst dramatically alters the regioselectivity of the ring-opening reaction. The mechanism shifts to one with significant SN1 character.[3]
-
Protonation of the Epoxide Oxygen: The acid protonates the epoxide oxygen, converting it into a much better leaving group (a neutral alcohol).[2]
-
Carbocationic Character Development: The C-O bonds of the protonated epoxide begin to weaken. A partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (C2, the quaternary center) due to hyperconjugation and inductive effects.[3]
-
Nucleophilic Attack: The (often weak) nucleophile then attacks the more electrophilic carbon, which is the more substituted C2 carbon.[2]
This results in the formation of a primary alcohol, the opposite regioisomer to that obtained under basic conditions. The reaction proceeds with backside attack, leading to an inversion of configuration if the carbon were chiral.
Caption: Reaction pathway under acidic conditions.
Data Presentation: Summary of Regiochemical Outcomes
The choice of nucleophile and reaction conditions dictates the major product formed. The following table summarizes the expected regiochemical outcomes.
| Nucleophile Class | Conditions | Predominant Site of Attack | Major Product Type |
| Strongly Basic/Nucleophilic | |||
| Alkoxides (e.g., NaOMe) | Basic (e.g., in MeOH) | C3 (less hindered) | 1-Alkoxy-3-chloro-2-methylpropan-2-ol |
| Amines (e.g., Piperidine) | Neutral/Basic | C3 (less hindered) | 1-(Alkylamino)-3-chloro-2-methylpropan-2-ol |
| Thiolates (e.g., NaSPh) | Basic (e.g., in EtOH) | C3 (less hindered) | 1-(Alkylthio)-3-chloro-2-methylpropan-2-ol |
| Azide (e.g., NaN₃) | Neutral (e.g., in DMF) | C3 (less hindered) | 1-Azido-3-chloro-2-methylpropan-2-ol |
| Weakly Nucleophilic | |||
| Alcohols (e.g., MeOH) | Acidic (e.g., H₂SO₄ cat.) | C2 (more substituted) | 2-Alkoxy-3-chloro-2-methylpropan-1-ol |
| Water | Acidic (e.g., H₂SO₄ cat.) | C2 (more substituted) | 3-Chloro-2-methylpropane-1,2-diol |
Experimental Protocols
The following protocols are provided as a guide for the regioselective functionalization of this compound. Standard laboratory safety procedures should always be followed.
General Experimental Workflow
References
Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)-2-methyloxirane in Advanced Polymer Synthesis
Introduction: A Bifunctional Monomer for Advanced Applications
In the landscape of polymer chemistry, monomers that offer pathways to functional materials are of paramount importance for researchers in materials science and drug development. 2-(Chloromethyl)-2-methyloxirane (CMO), a 2,2-disubstituted epoxide, is one such versatile building block. Its structure is deceptively simple, yet it harbors a powerful combination of reactive sites: a strained oxirane ring and a primary alkyl chloride.
The high ring strain of the epoxide (approximately 25 kcal/mol) makes it highly susceptible to ring-opening reactions, forming the basis for polymerization into a polyether backbone.[1] Simultaneously, the chloromethyl group provides a reactive handle for a multitude of post-polymerization modifications via nucleophilic substitution. This dual reactivity allows for the synthesis of a versatile polymer scaffold, poly(this compound), which can be subsequently tailored for a vast array of specialized applications, from drug delivery systems to advanced coatings and energetic materials.[2]
This guide provides an in-depth exploration of the polymerization of CMO and the subsequent functionalization of the resulting polymer, offering both mechanistic insights and field-proven experimental protocols.
| Property | Value | Reference |
| Compound Name | This compound (CMO) | [3] |
| CAS Number | 598-09-4 | [3] |
| Molecular Formula | C₄H₇ClO | [3] |
| Molecular Weight | 106.55 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
Part 1: The Core Chemistry - Cationic Ring-Opening Polymerization (CROP)
The polymerization of CMO, like many other epoxides, proceeds efficiently through a Cationic Ring-Opening Polymerization (CROP) mechanism.[1] This method leverages a strong Lewis or Brønsted acid to activate the monomer, initiating a chain-growth process.
Mechanism of Action
The CROP of CMO can be dissected into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the activation of the epoxide's oxygen atom by a cationic initiator, typically a Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂).[2][4] The Lewis acid coordinates to the oxygen, polarizing the C-O bonds and making the ring carbons highly electrophilic. This activated complex is then attacked by a trace amount of a proton source (adventitious water or an alcohol), which opens the ring to form a secondary alcohol and a tertiary carbocation, or more commonly, forms a tertiary oxonium ion that serves as the propagating species.
-
Propagation: A neutral CMO monomer then acts as a nucleophile, attacking one of the electrophilic carbons of the activated, ring-opened initiator species. The asymmetrical substitution of the CMO ring (a primary C3 and a quaternary C2) dictates the regiochemistry of the attack. Nucleophilic attack occurs predominantly at the less sterically hindered C3 carbon, leading to a polymer backbone with a specific and regular regiochemistry.[1] This process regenerates the active cationic center at the end of the growing polymer chain, allowing for the sequential addition of more monomer units.
-
Termination: The polymerization can be terminated by the introduction of a nucleophile (e.g., water, methanol) that quenches the propagating cationic center.[5] Chain transfer reactions can also occur, where the active center is transferred to a monomer, solvent, or another polymer chain, which can limit the final molecular weight.
References
Application Notes and Protocols: Synthesis and Functionalization of Copolymers of 2-(Chloromethyl)-2-methyloxirane
Foreword for the Modern Polymer Chemist
In the ever-evolving landscape of polymer science, the demand for materials with precisely tailored functionalities is paramount. This guide is crafted for researchers, scientists, and drug development professionals who seek to harness the potential of functional polyethers. We delve into the nuanced world of 2-(chloromethyl)-2-methyloxirane (CM મેંO), a monomer that serves as a cornerstone for creating versatile polymer architectures. Its unique structure, featuring a reactive oxirane ring and a pendant chloromethyl group, opens a gateway to a myriad of post-polymerization modifications, enabling the design of polymers for advanced applications in drug delivery, material science, and beyond. This document moves beyond mere procedural outlines; it provides the strategic rationale behind the methodologies, empowering you to not only replicate but also innovate.
I. Foundational Principles: The Chemistry of this compound Copolymerization
The copolymerization of this compound with other oxiranes, such as ethylene oxide (EO) and propylene oxide (PO), proceeds primarily through ring-opening polymerization (ROP). The choice between a cationic or anionic pathway dictates the reaction kinetics, copolymer microstructure, and ultimately, the material's properties.
Cationic Ring-Opening Polymerization (CROP): A Pathway to Controlled Architectures
Cationic ROP is initiated by electrophilic species, such as Lewis acids or protonic acids, which activate the oxirane monomer by protonating or coordinating to the epoxide oxygen. This activation renders the ring susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds via the repeated addition of monomers to the growing polymer chain. The presence of the electron-withdrawing chloromethyl group in CM મેંO can influence its reactivity relative to other, less substituted oxiranes.
Anionic Ring-Opening Polymerization (AROP): A Route to Functional Materials
Anionic ROP is initiated by nucleophiles, such as alkoxides or hydroxides. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide propagating species. This "living" nature of anionic polymerization, when conducted under appropriate conditions, allows for the synthesis of well-defined block copolymers and control over molecular weight. However, the basicity of the propagating species can sometimes lead to side reactions, particularly with monomers bearing acidic protons.
II. Experimental Protocols: Synthesizing Functional Polyether Copolymers
The following protocols are designed to be self-validating, with in-process checks and characterization steps to ensure the successful synthesis of the target copolymers.
Protocol 1: Cationic Ring-Opening Copolymerization of this compound (CM મેંO) with Ethylene Oxide (EO)
This protocol details the synthesis of a random copolymer of CM મેંO and EO, yielding a polyether backbone with pendant chloromethyl groups for subsequent functionalization.
Materials:
-
This compound (CM મેંO), freshly distilled
-
Ethylene oxide (EO), condensed and freshly distilled
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator
-
Dichloromethane (DCM), anhydrous
-
Methanol, for quenching
-
Diethyl ether, for precipitation
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Methodology:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Monomer Charging: To the flask, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Carefully add the desired amount of boron trifluoride diethyl etherate (BF₃·OEt₂) initiator to the cooled DCM.
-
Monomer Addition: A pre-cooled solution of this compound and condensed ethylene oxide in DCM is added dropwise from the dropping funnel to the stirred initiator solution. The molar ratio of the monomers will determine the copolymer composition.
-
Polymerization: Maintain the reaction at -78 °C for the desired period (e.g., 2-4 hours), monitoring the reaction progress by taking aliquots for ¹H NMR analysis if possible.
-
Quenching: Terminate the polymerization by adding an excess of cold methanol to the reaction mixture.
-
Purification: Allow the mixture to warm to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh diethyl ether and dry under vacuum at room temperature to a constant weight.
Characterization:
-
¹H NMR (CDCl₃): Confirm the incorporation of both monomers by identifying the characteristic peaks for the polyether backbone, the chloromethyl group of the CM મેંO units, and the methylene groups of the EO units.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[1]
| Parameter | Typical Value |
| Monomer Ratio (CM મેંO:EO) | 1:1 to 1:10 (molar) |
| Initiator Concentration | [Monomers]/[Initiator] = 50-200 |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 - 6 hours |
| Expected PDI | 1.2 - 1.8 |
Protocol 2: Anionic Ring-Opening Copolymerization of this compound (CM મેંO) with Propylene Oxide (PO)
This protocol describes the synthesis of a copolymer of CM મેંO and PO using an anionic initiator, which can offer good control over the polymerization.
Materials:
-
This compound (CM મેંO), freshly distilled
-
Propylene oxide (PO), freshly distilled
-
Potassium tert-butoxide (t-BuOK), as initiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, for quenching
-
Hexanes, for precipitation
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Initiator Solution Preparation: In a glovebox or under a strict inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF.
-
Reactor Setup: In a separate dry flask, add anhydrous THF and the desired amounts of this compound and propylene oxide.
-
Initiation: Slowly add the initiator solution to the monomer solution at room temperature with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a set time (e.g., 12-24 hours). The progress can be monitored by GPC analysis of aliquots.
-
Termination: Quench the reaction by adding degassed methanol.
-
Purification: Concentrate the polymer solution under reduced pressure and then precipitate the copolymer by adding it to a large volume of cold hexanes.
-
Isolation and Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization:
-
¹H NMR (CDCl₃): Verify the presence of both monomer units in the copolymer chain.
-
¹³C NMR (CDCl₃): Provide detailed information about the copolymer microstructure (e.g., randomness or blockiness).
-
GPC: Determine Mn, Mw, and PDI. A narrow PDI (typically < 1.3) is indicative of a well-controlled polymerization.[2]
| Parameter | Typical Value |
| Monomer Ratio (CM મેંO:PO) | 1:1 to 1:5 (molar) |
| Initiator Concentration | [Monomers]/[Initiator] = 100-500 |
| Reaction Temperature | 25 - 50 °C |
| Reaction Time | 12 - 48 hours |
| Expected PDI | < 1.3 |
III. Post-Polymerization Modification: Unlocking Functionality
The pendant chloromethyl groups on the polyether backbone are versatile handles for a wide range of nucleophilic substitution reactions.[3] This allows for the introduction of various functional groups, tailoring the polymer's properties for specific applications.
Protocol 3: Azidation of Poly(CM મેંO-co-EO) - A Gateway to "Click" Chemistry
This protocol describes the conversion of the chloromethyl groups to azidomethyl groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Poly(CM મેંO-co-EO) (from Protocol 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Dialysis tubing (appropriate molecular weight cut-off)
Step-by-Step Methodology:
-
Dissolution: Dissolve the poly(CM મેંO-co-EO) copolymer in anhydrous DMF in a round-bottom flask.
-
Reagent Addition: Add a molar excess of sodium azide (e.g., 3-5 equivalents per chloromethyl group) to the polymer solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the polymer in a large volume of deionized water. Alternatively, for more controlled purification, dilute the reaction mixture with DCM and wash with water to remove excess NaN₃ and DMF. A more rigorous purification can be achieved by dialysis against deionized water for 2-3 days.
-
Isolation: Recover the azido-functionalized polymer by filtration if precipitated, or by lyophilization of the dialyzed solution.
-
Drying: Dry the polymer under vacuum to a constant weight.
Characterization:
-
FT-IR Spectroscopy: The successful conversion is confirmed by the appearance of a strong characteristic azide (N₃) stretching vibration at approximately 2100 cm⁻¹. The disappearance of the C-Cl stretching band should also be noted.
-
¹H NMR (CDCl₃): A shift in the resonance of the methylene protons adjacent to the functional group (from -CH₂-Cl to -CH₂-N₃) can be observed.
Caption: Workflow for the azidation of a CM મેંO-containing copolymer.
IV. Navigating the Experimental Landscape: Causality and Trustworthiness
The protocols provided are more than a sequence of steps; they are a manifestation of chemical principles. The choice of a low temperature in cationic polymerization minimizes side reactions like chain transfer and backbiting, leading to a more controlled polymerization. In anionic polymerization, the use of a non-protic solvent like THF is crucial to prevent premature termination of the "living" polymer chains. The purification steps are designed to remove unreacted monomers, initiator residues, and byproducts, which is essential for obtaining a well-defined polymer and for the success of subsequent functionalization reactions. By understanding these underlying principles, researchers can troubleshoot and adapt these protocols to their specific needs, ensuring the synthesis of high-quality, functional polyethers.
V. Concluding Remarks and Future Outlook
The copolymerization of this compound with other oxiranes provides a powerful platform for the creation of functional polyethers. The ability to precisely introduce reactive chloromethyl groups along a polyether backbone opens up a vast design space for materials with tailored properties. The protocols detailed herein serve as a robust starting point for researchers to explore this versatile chemistry. Future advancements in this field will likely focus on the development of more sophisticated catalyst systems for even greater control over copolymer microstructure, the exploration of a wider range of comonomers to further tune material properties, and the application of these functional polymers in cutting-edge areas such as targeted drug delivery, responsive materials, and advanced coatings.
References
Application Note: 2-(Chloromethyl)-2-methyloxirane for Advanced Functional Polyester Resins
<
Abstract
This technical guide details the application of 2-(chloromethyl)-2-methyloxirane, a versatile functional epoxide monomer, in the synthesis of advanced aliphatic polyester resins. Traditional polyesters like PLLA and PCL, while biocompatible and biodegradable, lack pendant functional groups, which limits their utility in advanced applications.[1][2] this compound introduces a reactive chloromethyl group, enabling straightforward post-polymerization modification for the development of tailored materials for drug delivery, tissue engineering, and advanced coatings.[2][3] This note provides a comprehensive overview of polymerization strategies, detailed experimental protocols for copolymerization and functionalization, and a workflow for polymer characterization.
Introduction: A Monomer for Next-Generation Polyesters
Aliphatic polyesters are a cornerstone of biomedical and pharmaceutical research due to their excellent biocompatibility and degradability.[2][3] However, the development of sophisticated drug delivery systems and smart biomaterials necessitates polymers with tunable properties and reactive sites for conjugating therapeutic agents or targeting ligands. This compound (CMO) is an ideal candidate to meet this need.
Its structure features two key elements:
-
A Strained Oxirane Ring: This three-membered ether is primed for ring-opening polymerization (ROP), allowing for the formation of high molecular weight polymers with controlled architectures.[4]
-
A Pendant Chloromethyl Group: This group serves as a highly versatile chemical handle. It is relatively inert during many ROP processes but can be readily converted into a wide array of other functional groups (e.g., azides, amines, thiols) via nucleophilic substitution reactions post-polymerization.[5][6]
The copolymerization of CMO with traditional lactone monomers, such as ε-caprolactone (ε-CL), yields functional polyesters that merge the desirable bulk properties of PCL with the chemical versatility of the pendant chloro group.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 598-09-4 | [7][8] |
| Molecular Formula | C₄H₇ClO | [7][8] |
| Molecular Weight | 106.55 g/mol | [7][8] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | ~60 °C @ 65 mbar | [9] |
| IUPAC Name | This compound | [7][8] |
Polymerization Strategy: Anionic Ring-Opening Copolymerization
The synthesis of functional polyesters from CMO is effectively achieved through the anionic ring-opening copolymerization with a lactone comonomer, such as ε-caprolactone. This method offers excellent control over molecular weight and dispersity.
Mechanism Insight: The polymerization is typically initiated by a nucleophile, such as an alcohol in the presence of a catalyst like tin(II) 2-ethylhexanoate (Sn(Oct)₂). The initiator attacks the carbonyl carbon of the lactone, initiating chain growth. The epoxide (CMO) is incorporated into the polyester backbone via the nucleophilic attack of the propagating alcoholate chain end on the sterically least hindered carbon of the oxirane ring. The presence of the methyl group on the C2 carbon directs the attack to the C3 methylene carbon, ensuring a regioselective ring-opening. This process creates a random copolymer with pendant chloromethyl groups distributed along the polyester chain.
Experimental Protocols
Protocol: Synthesis of Poly(ε-caprolactone-co-2-(chloromethyl)-2-methyloxirane) [P(CL-co-CMO)]
This protocol describes a representative lab-scale synthesis of a random copolymer with a target composition of 90% ε-caprolactone and 10% CMO.
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled over CaH₂
-
This compound (CMO), distilled
-
Benzyl alcohol, dried over molecular sieves
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), 0.5 M in dry toluene
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen.
-
Reagent Addition:
-
Add ε-caprolactone (9.12 g, 80 mmol) to the flask via syringe.
-
Add this compound (0.96 g, 9 mmol) via syringe.
-
Add benzyl alcohol (93 µL, 0.9 mmol) as the initiator.
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Warm the flask to 110 °C in a preheated oil bath. Add the Sn(Oct)₂ solution (0.36 mL, 0.18 mmol) via syringe.
-
Polymerization: Allow the reaction to proceed at 110 °C for 24 hours under a nitrogen atmosphere. The mixture will become viscous.
-
Quenching & Purification:
-
Cool the reaction to room temperature and dissolve the viscous product in 20 mL of dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to 400 mL of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by vacuum filtration.
-
Redissolve the polymer in DCM and re-precipitate into cold methanol two more times to ensure complete removal of unreacted monomers and catalyst.
-
-
Drying: Dry the final polymer product under high vacuum at 40 °C for 48 hours to a constant weight.
Protocol: Post-Polymerization Azidation of P(CL-co-CMO)
This protocol demonstrates the conversion of the pendant chloromethyl groups to azidomethyl groups, which are highly useful for "click" chemistry reactions.
Materials:
-
P(CL-co-CMO) copolymer (from Protocol 3.1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolution: Dissolve P(CL-co-CMO) (2.0 g) in 20 mL of anhydrous DMF in a round-bottom flask.
-
Reagent Addition: Add sodium azide (0.65 g, 10 mmol, a 5-fold molar excess relative to the chloro groups) to the solution.
-
Reaction: Heat the mixture to 50 °C and stir for 48 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with 50 mL of DCM.
-
Wash the organic phase three times with 50 mL of deionized water to remove DMF and excess NaN₃.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
-
Purification: Precipitate the resulting polymer by adding the concentrated DCM solution to 400 mL of cold methanol.
-
Drying: Collect the polymer by filtration and dry under high vacuum at 40 °C to a constant weight. A successful modification is confirmed by the appearance of a strong azide stretch in the FT-IR spectrum (~2100 cm⁻¹).
Visualization of the Synthetic Workflow
The overall process from monomer to functionalized polyester is a sequential workflow.
Caption: Workflow from copolymer synthesis to post-polymerization modification.
Characterization and Expected Results
Proper characterization is crucial to validate the synthesis and modification.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Result for P(CL-co-CMO) & Azide-Polymer |
| ¹H NMR | Polymer composition and structure | P(CL-co-CMO): Peaks for PCL backbone (~4.06, 2.31, 1.65, 1.38 ppm) and CMO units (methyl protons and chloromethyl protons ~3.6 ppm). Integration confirms comonomer ratio. |
| FT-IR | Functional groups | P(CL-co-CMO): Strong ester carbonyl stretch (~1725 cm⁻¹). Azide-Polymer: Appearance of a sharp, strong azide (N₃) stretch at ~2100 cm⁻¹. Disappearance/reduction of C-Cl band. |
| GPC/SEC | Molecular weight (Mₙ, Mₙ) and dispersity (Đ) | Mₙ controllable by monomer/initiator ratio. Typically, Đ < 1.5 for controlled polymerization. Post-modification should not significantly alter Mₙ or Đ. |
| DSC | Thermal properties (T₉, Tₘ) | Incorporation of CMO units will disrupt PCL crystallinity, leading to a lower melting point (Tₘ) and glass transition temperature (T₉) compared to PCL homopolymer. |
Conclusion and Future Outlook
This compound is a powerful monomer for creating functional polyester resins with broad applicability. The protocols described herein provide a robust framework for synthesizing and modifying these advanced materials. The ability to introduce a wide range of functionalities via the chloromethyl handle opens up possibilities for developing "smart" polymers that can respond to biological stimuli, target specific cells, or carry therapeutic payloads, making them highly valuable for the next generation of medical devices and pharmaceuticals.[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional aliphatic polyesters for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sid.ir [sid.ir]
- 6. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Functionalized Hyperbranched Aliphatic Polyester Polyols: Synthesis, Properties and Applications [cjps.org]
Application of 2-(Chloromethyl)-2-methyloxirane in Organic Synthesis: A Detailed Technical Guide
Introduction: Unveiling the Synthetic Potential of a Versatile Epoxide
2-(Chloromethyl)-2-methyloxirane, a trifunctional electrophile, stands as a valuable and versatile building block in the arsenal of synthetic organic chemists. Its unique molecular architecture, featuring a strained oxirane ring, a tertiary carbon center, and a reactive primary chloride, offers a rich landscape for diverse chemical transformations. The inherent ring strain of the epoxide renders it susceptible to nucleophilic attack, while the chloromethyl group provides an additional handle for sequential functionalization.[1] This combination of reactive sites, coupled with the influence of the methyl group on regioselectivity, allows for the construction of complex molecular frameworks with a high degree of control. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity: A Tale of Two Electrophilic Sites
The synthetic utility of this compound is primarily dictated by the interplay between its two electrophilic centers: the epoxide ring and the chloromethyl carbon. The outcome of a reaction with a nucleophile is a delicate balance of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.
Epoxide Ring-Opening: A Regioselective Gateway to Functionalized Alcohols
The high ring strain of the oxirane makes its ring-opening the most prevalent reaction pathway.[1] The regioselectivity of this process is highly dependent on the reaction conditions.
-
Under Basic or Nucleophilic Conditions (SN2 Pathway): In the presence of strong, non-hindered nucleophiles, the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered primary carbon (C3) of the epoxide, leading to the formation of a tertiary alcohol. This regioselectivity is a key feature that can be exploited for the synthesis of specifically substituted 1,2-aminoalcohols and 1,2-diols.
-
Under Acidic Conditions (SN1-like Pathway): In an acidic medium, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The reaction then proceeds through a more SN1-like transition state, where the nucleophile attacks the more substituted tertiary carbon (C2), which can better stabilize the developing positive charge. This results in the formation of a primary alcohol.
Application in the Synthesis of Heterocyclic Compounds
The unique reactivity of this compound makes it an exceptional precursor for the synthesis of various heterocyclic systems, most notably azetidines, which are important scaffolds in medicinal chemistry.
Synthesis of 3-Substituted Azetidin-3-ols: A Stepwise Approach
The reaction of this compound with primary amines provides a direct route to 3-substituted azetidin-3-ols. This transformation proceeds through an initial nucleophilic ring-opening of the epoxide at the less hindered carbon, followed by an intramolecular cyclization.
Caption: Synthesis of 3-Substituted Azetidin-3-ols.
Protocol 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol
This protocol details the synthesis of a representative 3-substituted azetidin-3-ol, a key intermediate in the synthesis of various pharmacologically active compounds, including analogs of the JAK inhibitor Baricitinib.[2]
Materials:
-
This compound
-
Benzylamine
-
Methanol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, add a solution of sodium hydroxide (1.2 eq) in methanol to the reaction mixture.
-
Heat the mixture to reflux for 6 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 1-benzyl-3-methylazetidin-3-ol.
| Reactant | Molar Ratio | Role |
| This compound | 1.0 | Electrophile |
| Benzylamine | 1.1 | Nucleophile |
| Sodium Hydroxide | 1.2 | Base for cyclization |
Expected Outcome: The reaction should yield the desired azetidinol as a pale yellow oil. The structure can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Application in the Synthesis of Beta-Blocker Analogs
The structural motif of an aryloxypropanolamine is central to a large class of cardiovascular drugs known as beta-blockers. This compound serves as an excellent starting material for the synthesis of novel beta-blocker analogs, where the methyl group on the propanolamine backbone can influence the pharmacological properties of the molecule.
Synthesis of 1-Aryloxy-3-amino-2-methylpropan-2-ols
The synthesis typically involves a two-step sequence:
-
Williamson Ether Synthesis: Reaction of a phenol with this compound under basic conditions to form an aryloxy-substituted epoxide.
-
Epoxide Ring Opening: Subsequent reaction of the epoxide intermediate with a primary or secondary amine to introduce the amino functionality.
Caption: General Synthesis of Beta-Blocker Analogs.
Protocol 2: Synthesis of a Propranolol Analog
This protocol describes the synthesis of 1-(naphthalen-1-yloxy)-3-(isopropylamino)-2-methylpropan-2-ol, an analog of the widely used beta-blocker, propranolol.
Materials:
-
1-Naphthol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Isopropylamine
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 1-((2-methyloxiran-2-yl)methoxy)naphthalene
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 1-naphthol (1.0 eq) in DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield the aryloxy epoxide.
Step 2: Synthesis of 1-(Naphthalen-1-yloxy)-3-(isopropylamino)-2-methylpropan-2-ol
-
Dissolve the aryloxy epoxide (1.0 eq) from Step 1 in ethanol.
-
Add isopropylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol) to afford the target propranolol analog.
| Reactant (Step 1) | Molar Ratio | Role |
| 1-Naphthol | 1.0 | Nucleophile |
| Sodium Hydride | 1.2 | Base |
| This compound | 1.1 | Electrophile |
| Reactant (Step 2) | Molar Ratio | Role |
| Aryloxy Epoxide | 1.0 | Electrophile |
| Isopropylamine | 3.0 | Nucleophile |
Application in Polymer Chemistry: Crafting Functional Polyethers
This compound is a valuable monomer for the synthesis of functional polyethers. The pendant chloromethyl groups in the resulting polymer provide reactive sites for further modification, allowing for the creation of materials with tailored properties for applications such as coatings, adhesives, and drug delivery systems.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of this compound, typically initiated by Lewis acids such as boron trifluoride etherate (BF3·OEt2), proceeds via nucleophilic attack of the monomer's epoxide oxygen on the activated growing polymer chain end.[1] This attack occurs at the more substituted C2 carbon, leading to a polymer with a specific regiochemistry.[1]
Caption: Cationic Ring-Opening Polymerization of this compound.
Protocol 3: Cationic Ring-Opening Polymerization of this compound
This protocol provides a general procedure for the bulk polymerization of this compound.
Materials:
-
This compound (freshly distilled)
-
Boron trifluoride etherate (BF3·OEt2) (freshly distilled)
-
Anhydrous dichloromethane
-
Methanol
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add freshly distilled this compound to a dry Schlenk flask equipped with a magnetic stirrer.
-
Cool the monomer to 0 °C in an ice bath.
-
Slowly add the initiator, BF3·OEt2 (typically 0.1-1 mol% relative to the monomer), to the stirred monomer.
-
Allow the reaction to proceed at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 24 hours. The viscosity of the reaction mixture will increase as the polymerization progresses.
-
Quench the polymerization by adding a small amount of methanol.
-
Dissolve the viscous polymer in dichloromethane and precipitate it by pouring the solution into a large volume of methanol.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
| Component | Typical Concentration/Ratio | Role |
| This compound | Monomer | Building block of the polymer |
| Boron trifluoride etherate | 0.1 - 1 mol% | Cationic initiator |
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The structure can be confirmed by 1H NMR and 13C NMR spectroscopy.
Conclusion: A Multifaceted Building Block for Modern Synthesis
This compound is a powerful and versatile reagent that offers synthetic chemists a reliable platform for the construction of a wide array of valuable molecules. Its predictable yet tunable reactivity allows for the synthesis of complex heterocyclic scaffolds, novel analogs of established pharmaceuticals, and functional polymers with tailored properties. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers seeking to harness the full synthetic potential of this remarkable compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the applications of this compound are poised to expand even further.
References
laboratory synthesis methods for 2-(Chloromethyl)-2-methyloxirane
An In-Depth Guide to the Laboratory Synthesis of 2-(Chloromethyl)-2-methyloxirane
Introduction: The Synthetic Utility of a Bifunctional Epoxide
This compound, an unsymmetrical epoxide, is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure incorporates two key reactive sites: a strained three-membered oxirane ring and a primary alkyl chloride. The high ring strain of the epoxide makes it susceptible to ring-opening by a wide array of nucleophiles, while the chloromethyl group provides a handle for substitution reactions.[1] This dual reactivity allows for the sequential introduction of different functionalities, making it a versatile intermediate in the synthesis of complex molecules, polymers, and pharmaceutical agents.[1]
The most prevalent and direct route to this compound is the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (also known as methallyl chloride).[1] This guide provides detailed protocols and mechanistic insights into the primary laboratory-scale methods for its synthesis, alongside critical information on characterization and safe handling.
Method 1: Direct Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method represents a classic and reliable approach for laboratory-scale synthesis, employing the Prilezhaev reaction for the direct conversion of the alkene to the epoxide.
Scientific Principle
The reaction of an alkene with a peroxy acid, such as m-CPBA, is a cornerstone of epoxide synthesis. The mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene's double bond.[2][3] This occurs through a non-polar, single-step transition state often referred to as the "butterfly mechanism," which ensures that the stereochemistry of the starting alkene is retained in the product.[4] m-CPBA is frequently chosen for its relative stability and ease of handling compared to other peroxy acids.[3] The electron-withdrawing nature of the chloromethyl group on the starting alkene can influence the reactivity of the double bond, but the reaction proceeds efficiently under standard conditions.
Experimental Workflow: m-CPBA Epoxidation
Caption: General workflow for the epoxidation of 3-chloro-2-methyl-1-propene using m-CPBA.
Detailed Laboratory Protocol
Materials:
-
3-Chloro-2-methyl-1-propene (Methallyl chloride), >98% purity
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77% purity (the remainder is m-chlorobenzoic acid and water)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator, and distillation apparatus.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methyl-1-propene (e.g., 10.0 g, 110.4 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
In a separate beaker, prepare a slurry of m-CPBA (e.g., ~29.5 g of 77% material, ~131 mmol, 1.2 equivalents) in 50 mL of dichloromethane.
-
Add the m-CPBA slurry to the stirred alkene solution portion-wise or via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until reaction completion is confirmed by TLC or GC analysis.
-
Cool the reaction mixture again in an ice bath and slowly add 50 mL of 10% sodium thiosulfate solution to quench any unreacted peroxy acid. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 50 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Alkene: m-CPBA Ratio | 1 : 1.1-1.3 | A slight excess of m-CPBA ensures complete conversion of the starting alkene. |
| Temperature | 0-10 °C (addition), RT (reaction) | Initial cooling controls the exothermic reaction; subsequent warming to RT ensures a practical reaction rate. |
| Solvent | Dichloromethane | A common, relatively inert solvent that dissolves both reactants well.[1] |
| Workup Washes | Na₂S₂O₃, NaHCO₃ | Na₂S₂O₃ quenches excess oxidant; NaHCO₃ removes the acidic byproduct, simplifying purification. |
| Expected Yield | ~70-85% | Typical yield for this type of laboratory epoxidation. |
Reaction Mechanism: The Prilezhaev "Butterfly" Transition State
Caption: Concerted mechanism for the epoxidation of 3-chloro-2-methyl-1-propene with m-CPBA.
Method 2: Halohydrin Formation and Base-Induced Cyclization
This established two-step, one-pot procedure offers an alternative to peroxy acids and is suitable for scale-up.[5]
Scientific Principle
This synthesis proceeds via a halohydrin intermediate.
-
Halohydrin Formation: The alkene reacts with a halogen source, such as N-Bromosuccinimide (NBS), in an aqueous medium. Water acts as the nucleophile, attacking the intermediate bromonium ion to form a bromohydrin.
-
Epoxide Ring Closure: A strong base, typically sodium hydroxide (NaOH), is then added.[5] The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction (a Williamson ether synthesis), displacing the adjacent halide to form the strained three-membered epoxide ring.[1][6]
Experimental Workflow: Halohydrin Route
Caption: Workflow for the two-step synthesis via a halohydrin intermediate.
Detailed Laboratory Protocol
This protocol is adapted from a documented procedure.[5]
Materials:
-
3-Chloro-2-methyl-1-propene (Methallyl chloride)
-
N-Bromosuccinimide (NBS)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Reactor or large flask with vigorous stirring, cooling bath, and dropping funnel.
Procedure:
-
To a 1-liter reactor, add 375 mL of water and 73.5 mL (0.75 mol) of methallyl chloride.
-
With vigorous stirring at room temperature, add 133.5 g (0.75 mol, 1.0 eq) of N-bromosuccinimide.
-
Continue stirring the mixture overnight at room temperature.
-
Cool the mixture to 10 °C using an ice/water bath.
-
Slowly add 50% aqueous sodium hydroxide (0.75 mol) dropwise via a dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 20 and 25 °C.
-
After the addition is complete, cease stirring and allow the mixture to stand for 2 hours.
-
Two distinct phases will form. Separate the lower organic phase.
-
Dry the organic phase over 10 g of anhydrous sodium sulfate.
-
Extract the remaining aqueous phase with dichloromethane. Dry the extracts over sodium sulfate and combine with the initial organic phase.
-
Concentrate the combined organic phases to obtain the crude product.
-
Purify the crude product by vacuum distillation (e.g., 60 °C at 65 mbar) to obtain pure this compound.[5]
Quantitative Data Summary
| Parameter | Value | Rationale |
| Alkene:NBS:NaOH Ratio | 1 : 1 : 1 | Stoichiometric amounts are used for the halohydrin formation and subsequent cyclization. |
| Temperature (NaOH addition) | 20-25 °C | Critical for controlling the exothermic ring-closing reaction and preventing side reactions.[5] |
| Solvent | Water | Acts as both solvent and nucleophile in the first step. |
| Reported Yield | 47% | The documented yield for this specific procedure.[5] |
Alternative Synthetic Approaches
While the m-CPBA and halohydrin routes are common in the lab, other methods are being developed, particularly for industrial and green chemistry applications. A notable approach uses hydrogen peroxide as the oxidant, catalyzed by a heteropoly acid salt. This method is environmentally benign, can be performed with or without a solvent, and allows for the catalyst to be recovered and reused, with reported selectivities up to 95%.[7]
Product Characterization
Unambiguous confirmation of the product's structure and purity is essential.[1]
| Property | Data | Technique |
| Molecular Formula | C₄H₇ClO | - |
| Molecular Weight | 106.55 g/mol | Mass Spectrometry |
| ¹H NMR | Resonances for methyl (CH₃), chloromethyl (CH₂Cl), and oxirane ring (CH₂) protons. | NMR Spectroscopy |
| ¹³C NMR | Signals for quaternary and methylene carbons, defining the carbon skeleton.[1] | NMR Spectroscopy |
| IR Spectrum | Characteristic C-O-C (epoxide) and C-Cl stretching vibrations.[1] | IR Spectroscopy |
| Mass Spectrum | Molecular ion peak (M⁺) at m/z ≈ 106/108 (due to Cl isotopes) and key fragment ions. | Mass Spectrometry |
Safety and Handling Protocols
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning any synthesis.
-
Compound Hazards: this compound is a flammable liquid that causes severe skin burns and eye damage.[8][9]
-
Reagent Hazards:
-
3-Chloro-2-methyl-1-propene (Starting Material): Highly flammable, toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[10] It is also reasonably anticipated to be a human carcinogen.[11]
-
m-CPBA: A strong oxidizing agent that can cause fire on contact with flammable materials.[3] It is also corrosive.
-
NBS: A lachrymator and skin irritant.
-
Sodium Hydroxide: Highly corrosive, causing severe skin burns and eye damage.
-
Mandatory Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[12] Ensure safety showers and eyewash stations are accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8][12]
-
Skin Protection: Wear impervious gloves (inspect prior to use) and a flame-resistant lab coat.[12][13]
-
Respiratory Protection: If there is a risk of exposure exceeding limits, a NIOSH/MSHA approved respirator should be used.[14]
-
-
Safe Handling:
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[12][14]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[12][14]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[12][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Page loading... [guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloro-2-methyl-1-propene | 563-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. certifico.com [certifico.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. capotchem.cn [capotchem.cn]
protocol for acid-catalyzed epoxidation of 3-chloro-2-methylpropene
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The general mechanism of acid-catalyzed epoxidation of alkenes. Peroxy acids are common reagents. The acid catalyst can complex with the peroxy acid to increase the reaction rate.[1]
-
Alternative epoxidation methods, including using halohydrins or catalytic systems with hydrogen peroxide.[2][3][4][5]
-
The product of the reaction is 1-chloro-2-methyl-2,3-epoxypropane, which is structurally similar to epichlorohydrin (1-chloro-2,3-epoxypropane).[6][7][8] This is a key insight, as information on epichlorohydrin synthesis and safety might be relevant.
-
Safety data for the starting material, 3-chloro-2-methylpropene (methallyl chloride). It's flammable, harmful, and a possible carcinogen.[9][10][11][12] This is crucial for the protocol's safety section.
-
The acid-catalyzed ring-opening of epoxides is a potential side reaction, especially in the presence of strong acids and nucleophiles (like water). This needs to be addressed in the protocol to maximize yield.[2][13][14][15][16][17]
-
Characterization methods for similar compounds using NMR.[18][19][20][21][22] This will be useful for the analysis section.
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Purification techniques for epoxides, such as distillation.[23][24]
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Structuring the Application Note: I will structure the document logically:
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Title: Clear and descriptive.
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Abstract/Introduction: Briefly introduce 3-chloro-2-methylpropene, its epoxide product (1-chloro-2-methyl-2,3-epoxypropane), the importance of epoxides in synthesis, and the scope of this application note.
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Reaction Overview: Present the overall chemical reaction.
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Mechanism of Acid-Catalyzed Epoxidation:
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Explain the role of the peroxy acid (e.g., m-CPBA) as the oxygen donor.
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Detail the role of the acid catalyst in activating the peroxy acid. I'll use a Graphviz diagram here to illustrate the "butterfly" mechanism and the catalyst's involvement.[1][25][26]
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Discuss potential side reactions, particularly the acid-catalyzed ring-opening of the newly formed epoxide, and how the protocol is designed to minimize this.[2][15][17]
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Materials and Equipment: A comprehensive list.
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Experimental Protocol:
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This will be the core of the document. A detailed, step-by-step guide.
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I'll create a Graphviz diagram for the experimental workflow.
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Step 1: Reagent Preparation & Setup: Dissolving the alkene, cooling the reaction.
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Step 2: Epoxidation Reaction: Slow, controlled addition of the oxidizing agent (e.g., m-CPBA). I'll explain why slow addition at low temperature is critical (to control the exothermic reaction and prevent side reactions).
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Step 3: Reaction Quench & Workup: How to neutralize the remaining acid and peroxy acid. Washing with sodium bicarbonate and sodium thiosulfate solutions will be detailed.
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Step 4: Product Isolation & Purification: Extraction with an organic solvent, drying, and purification (e.g., vacuum distillation).[23][24]
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Data & Characterization:
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A table summarizing typical reaction parameters (scale, equivalents, temperature, time, yield).
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Expected results for characterization techniques like ¹H NMR and ¹³C NMR, explaining the expected chemical shifts and splitting patterns for the product, 1-chloro-2-methyl-2,3-epoxypropane. I'll draw on the NMR data for similar structures found in the search results.[18][19][20]
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Safety Precautions: This is critical.
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Troubleshooting Guide: A table with common problems (low yield, incomplete reaction, side products) and their solutions.
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References: A numbered list of all cited sources with full details and URLs.
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Diagram Creation (Graphviz):
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Mechanism Diagram: Nodes for the alkene, peroxy acid, acid catalyst, the activated complex (transition state), the epoxide product, and the carboxylic acid byproduct. Edges will show electron movement.
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Workflow Diagram: A flowchart showing the major steps: Setup -> Reaction -> Quench -> Extraction -> Drying -> Purification -> Analysis.
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Citation Plan: I will cite sources for the mechanism[1][17][25][26], protocol steps (drawing from general epoxidation procedures[24][27]), safety information[8][9][10], and characterization data[18][19][20].
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Final Review: Before generating the output, I will re-read the entire document to ensure it flows logically, the explanations are clear, all requirements are met, citations are correct, and the tone is appropriate for the target audience of researchers and scientists. The protocol must be detailed enough to be replicable and trustworthy.
This detailed plan covers all aspects of the user's request. I have sufficient information from the initial search to proceed with generating the comprehensive application note.## Application Note: A Detailed Protocol for the Acid-Catalyzed Epoxidation of 3-Chloro-2-Methylpropene
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the acid-catalyzed epoxidation of 3-chloro-2-methylpropene (methallyl chloride) to yield its corresponding epoxide, 1-chloro-2-methyl-2,3-epoxypropane. This epoxide is a valuable bifunctional monomer and a crucial intermediate in the synthesis of specialized polymers, resins, and pharmaceutical compounds.[6] We delve into the underlying reaction mechanism, offering a step-by-step experimental procedure, detailed safety precautions, characterization data, and a troubleshooting guide. The protocol is designed for reproducibility and scalability, addressing common challenges such as minimizing acid-catalyzed ring-opening of the product. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Background
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to highly reactive three-membered oxirane rings. These rings are susceptible to nucleophilic attack, making them versatile precursors for a wide array of functional groups, including diols, amino alcohols, and ethers.[2][13] 3-chloro-2-methylpropene is an interesting substrate due to the presence of both a reactive double bond and a primary alkyl chloride, offering multiple handles for subsequent chemical modifications.
The target product, 1-chloro-2-methyl-2,3-epoxypropane, shares structural similarities with epichlorohydrin, a high-volume industrial chemical used in the production of glycerol, plastics, and epoxy resins.[6][8] The protocol detailed herein utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid can enhance the rate of epoxidation.[1] However, this must be carefully controlled, as excess acid can promote the undesired hydrolysis of the epoxide product to a diol.[2][15][17] This guide explains how to balance reaction rate and product stability.
Reaction Mechanism: The Role of the Acid Catalyst
The epoxidation of an alkene with a peroxy acid proceeds through a concerted mechanism often referred to as the "Butterfly" mechanism.[1] The terminal oxygen atom of the peroxy acid is electrophilic and is transferred to the nucleophilic π-bond of the alkene.
The addition of an acid catalyst, such as trifluoroacetic acid, accelerates the reaction by complexing with the peroxy acid. This complexation increases the electrophilicity of the terminal oxygen atom, making it a more potent oxidizing agent. The free energy of activation for the epoxidation is consequently lowered, leading to a faster reaction rate.[1]
Caption: Logical flow of the acid-catalyzed epoxidation reaction.
A critical consideration is the stability of the resulting epoxide under acidic conditions. The oxirane ring can be protonated by the acid catalyst, which activates it for nucleophilic attack by any available nucleophile, including water or the carboxylic acid byproduct.[16][17] This ring-opening reaction is a primary source of yield loss. The protocol is therefore optimized to run at low temperatures and the acid is neutralized promptly during the workup to preserve the epoxide product.
Experimental Protocol
This protocol details the epoxidation on a 50 mmol scale. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| 3-Chloro-2-methylpropene | ≥98% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Sodium thiosulfate (Na₂S₂O₃) | Reagent Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR |
| Deionized Water | N/A | In-house |
| Equipment |
| 250 mL three-neck round-bottom flask |
| Magnetic stirrer and stir bar |
| Thermometer or thermocouple probe |
| Addition funnel (125 mL) |
| Ice-water bath |
| Separatory funnel (500 mL) |
| Rotary evaporator |
| Vacuum distillation apparatus |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the epoxidation.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-chloro-2-methylpropene (4.53 g, 50.0 mmol) in 80 mL of dichloromethane (DCM).
-
Cooling: Cool the flask in an ice-water bath with stirring until the internal temperature reaches 0 °C.
-
Preparation of Oxidant: In a separate beaker, dissolve m-CPBA (approx. 77% purity, 12.3 g, ~55 mmol, 1.1 eq) in 60 mL of DCM. Note: m-CPBA can be explosive under certain conditions and should be handled with care.[13] Transfer this solution to an addition funnel.
-
Epoxidation: Add the m-CPBA solution dropwise to the stirred alkene solution over 45-60 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C during the addition to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alkene.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly add 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxy acid. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
2 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution!). This removes the m-chlorobenzoic acid byproduct.
-
1 x 50 mL of deionized water.
-
1 x 50 mL of saturated aqueous sodium chloride (brine).
-
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure 1-chloro-2-methyl-2,3-epoxypropane.[24]
Data, Results, and Characterization
Typical Reaction Parameters
| Parameter | Value | Notes |
| Scale | 50.0 mmol | |
| Equivalents of m-CPBA | 1.1 | A slight excess ensures complete conversion of the alkene. |
| Reaction Temperature | 0 °C to Room Temp. | Low initial temperature is crucial for selectivity. |
| Reaction Time | 4-6 hours | Monitor by TLC or GC for completion. |
| Expected Yield | 75-85% | Yields may vary based on purity of reagents and workup efficiency. |
| Product Appearance | Colorless liquid |
Spectroscopic Characterization
The identity and purity of the product, 1-chloro-2-methyl-2,3-epoxypropane, should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) are approximately:
-
δ 3.55 (s, 2H): The two protons of the chloromethyl group (-CH₂Cl). This will likely appear as two doublets due to diastereotopicity, but can appear as a singlet in some cases.
-
δ 2.80 (d, 1H) & δ 2.65 (d, 1H): The two diastereotopic protons of the epoxide methylene (-CH₂O).
-
δ 1.45 (s, 3H): The three protons of the methyl group (-CH₃). (Note: These are estimated shifts based on similar structures. Actual values should be determined experimentally).[19][20]
-
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) are approximately:
-
δ 58-60: Quaternary carbon of the epoxide.
-
δ 52-54: Methylene carbon of the epoxide (-CH₂O).
-
δ 45-47: Chloromethyl carbon (-CH₂Cl).
-
δ 20-22: Methyl carbon (-CH₃). (Reference spectra for similar compounds suggest these ranges).[18]
-
Safety Precautions
Adherence to strict safety protocols is mandatory for this procedure.
-
3-Chloro-2-methylpropene (Methallyl Chloride): This substance is a highly flammable liquid and vapor.[9][10] It is harmful if swallowed or inhaled and is classified as possibly carcinogenic to humans (IARC Group 2B). Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][11][12]
-
meta-Chloroperoxybenzoic acid (m-CPBA): Peroxy acids are strong oxidizing agents and can be explosive, especially upon shock or heating.[13] Use a plastic or wooden spatula for handling, not metal. Never add it to the reaction neat; always dissolve it first.
-
Epoxide Product: Epoxides are highly reactive compounds and should be treated as potential alkylating agents and skin sensitizers.[8] Avoid direct contact.
-
General Precautions: Use explosion-proof equipment and ensure the reaction setup is grounded to prevent static discharge.[9] An appropriate fire extinguisher (e.g., CO₂, dry chemical) should be readily accessible.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive m-CPBA (degraded over time). | Use fresh m-CPBA or test the activity of the current batch. Store m-CPBA refrigerated. |
| Low Yield | Incomplete reaction. Acid-catalyzed ring-opening of the product. Product loss during workup. | Extend reaction time. Ensure the reaction is kept cold and that the NaHCO₃ wash is performed thoroughly and promptly after the quench. Be careful during extractions to avoid emulsion formation. |
| Presence of Diol Byproduct | Excess acid catalyst used. Water present in the reaction mixture. Prolonged exposure to acidic conditions during workup. | Use only a catalytic amount of acid or no catalyst. Use anhydrous solvent. Neutralize the reaction mixture promptly after quenching. |
| Incomplete Quench | Insufficient sodium thiosulfate. | Test for remaining peroxides with starch-iodide paper after quenching. If positive, add more Na₂S₂O₃ solution. |
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Epichlorohydrin (1-chloro-2,3-epoxypropane, γ-chloropropylene oxide, glycidyl chloride, Chloromethyloxirane) CAS#106-89-8 [kangmei.com]
- 7. 1-chloro-2,3-epoxypropane [stenutz.eu]
- 8. yuanlianchem.com [yuanlianchem.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chimia.ch [chimia.ch]
- 18. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR spectrum [chemicalbook.com]
- 21. chegg.com [chegg.com]
- 22. researchgate.net [researchgate.net]
- 23. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 26. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 2-(Chloromethyl)-2-methyloxirane for the Strategic Introduction of Functional Groups
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-(chloromethyl)-2-methyloxirane. This versatile bifunctional building block, also known as 2-methylepichlorohydrin, offers a powerful platform for introducing a wide array of functional groups through controlled ring-opening and substitution reactions. We will explore the core principles of its reactivity, provide detailed, field-proven protocols for reactions with various nucleophiles, and discuss advanced applications such as the synthesis of highly valuable oxetane scaffolds.
Introduction and Core Concepts
This compound is a pivotal intermediate in modern organic synthesis.[1] Its synthetic utility is derived from the presence of two distinct electrophilic sites: the strained three-membered epoxide ring and the primary alkyl chloride. This duality allows for sequential or selective reactions, providing access to a diverse range of complex molecular architectures.[1] The molecule's structure, featuring a quaternary carbon within the epoxide ring, introduces specific steric and electronic factors that dictate its reactivity and the regiochemical outcome of its transformations.[1]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 598-09-4 | [2][3] |
| Molecular Formula | C₄H₇ClO | [2][3] |
| Molecular Weight | 106.55 g/mol | [2] |
| Appearance | Flammable liquid and vapor | [2][4] |
| Synonyms | 2-Methylepichlorohydrin, 3-Chloro-2-methyl-1,2-propenoxide | [2] |
Critical Safety and Handling Precautions
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[2][4]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[5][6] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and amines.[4][5] Keep the container tightly closed.[5]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] For inhalation, move the person to fresh air.[5]
The Causality of Reactivity: Regioselectivity in Epoxide Ring-Opening
The synthetic utility of this compound is governed by the regioselectivity of the epoxide ring-opening, which is highly dependent on the reaction conditions. The asymmetrical substitution of the epoxide—a primary carbon (C3) and a quaternary carbon (C2)—is the key structural feature influencing this outcome.[1]
Base-Catalyzed/Nucleophilic Conditions (SN2 Pathway)
Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism. The nucleophile will attack the sterically least hindered carbon atom of the epoxide. For this compound, this is exclusively the primary carbon (C3). This pathway is favored by strong, "hard" nucleophiles like alkoxides, amines, and thiolates.[7]
-
Causality: The decision to use basic conditions is a deliberate choice to ensure predictable regioselectivity, leading to a single major product isomer. The absence of an activating proton on the epoxide oxygen means the inherent steric and electronic properties of the epoxide carbons dictate the reaction course.
Acid-Catalyzed Conditions (SN1-like Pathway)
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a much better leaving group. This protonation activates the epoxide ring for nucleophilic attack. The positive charge is better supported by the more substituted carbon atom (the quaternary C2), leading to a transition state with significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2).[7][8]
-
Causality: Acid catalysis is employed when the desired product requires functionalization at the quaternary center. This approach leverages the electronic stabilization of a tertiary carbocation-like intermediate, even though the reaction often proceeds with SN2-like backside attack stereochemistry.[8]
Figure 1: Regioselective ring-opening pathways.
Application Protocols for Functional Group Introduction
The following protocols are designed to be self-validating, with clear steps for reaction setup, workup, purification, and characterization.
Introduction of Nitrogen Nucleophiles
Nitrogen-containing functional groups are ubiquitous in pharmaceuticals. Amines and azides serve as powerful handles for further molecular elaboration.
The azide group is a versatile functional group, readily converted to an amine or used in "click chemistry" reactions. This protocol introduces the azide via a base-catalyzed ring-opening.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 1.5 eq.) in a solvent mixture of ethanol and water (4:1 v/v).
-
Addition of Epoxide: To the stirring solution, add this compound (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The regioselectivity can be confirmed by the presence of a primary azide signal and a quaternary alcohol carbon in the NMR spectra.
Introduction of Sulfur Nucleophiles
Thiols are excellent "soft" nucleophiles that react cleanly with epoxides under basic conditions to form β-hydroxy thioethers.[9]
This protocol demonstrates the introduction of a protected sulfur functional group.
Step-by-Step Methodology:
-
Thiolate Generation: In a nitrogen-flushed flask, dissolve benzyl thiol (1.1 eq.) in anhydrous ethanol. Add sodium hydroxide (1.1 eq.) and stir for 20 minutes at room temperature to generate the sodium thiolate in situ.
-
Epoxide Addition: Add this compound (1.0 eq.) to the thiolate solution.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is typically complete within this timeframe, which can be verified by TLC.[10]
-
Workup: Neutralize the reaction mixture with 1 M HCl. Remove the solvent under reduced pressure. Add deionized water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude oil can be purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure β-hydroxy thioether.
-
Validation: Characterize the product by NMR and Mass Spectrometry to confirm the structure, molecular weight, and regiochemistry of the addition.
Advanced Application: Synthesis of Functionalized Oxetanes
Oxetanes are highly sought-after motifs in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability.[11][12][13] this compound is an excellent precursor for 3-substituted-3-methyloxetanes via a two-step sequence: nucleophilic ring-opening followed by intramolecular cyclization.[11]
This protocol illustrates the power of intramolecular Williamson ether synthesis to construct the strained oxetane ring.
Figure 2: Workflow for two-step oxetane synthesis.
Step 1: Nucleophilic Ring-Opening
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in isopropanol. Add piperidine (2.5 eq.).
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours.
-
Workup: Cool the reaction to ambient temperature and concentrate under reduced pressure to remove the solvent and excess piperidine. The crude amino alcohol intermediate is often of sufficient purity to be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (KOtBu, 1.5 eq.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction by carefully adding water. Extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final oxetane product.
-
Validation: Full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the formation of the oxetane ring and the overall structure.
Summary of Applications
The choice of nucleophile and reaction conditions allows for precise control over the functional group being introduced.
| Nucleophile Class | Reagent Example | Conditions | Key Product Scaffold |
| Nitrogen | Sodium Azide (NaN₃) | EtOH/H₂O, 60 °C | 1-Azido-3-chloro-2-methylpropan-2-ol |
| Primary/Secondary Amine | Heat, neat or in alcohol | 1-Amino-3-chloro-2-methylpropan-2-ol | |
| Sulfur | Thiol (R-SH) | Base (NaOH, NaH), RT | 1-(Alkylthio)-3-chloro-2-methylpropan-2-ol |
| Oxygen | Alcohol (R-OH) | Acid (H⁺) or Base (NaOR) | 1-Alkoxy-3-chloro-2-methylpropan-2-ol |
| Carbon | Grignard (R-MgX) | Anhydrous Ether/THF | 1-Alkyl-3-chloro-2-methylpropan-2-ol |
Conclusion
This compound is a high-value, versatile building block for introducing diverse functional groups into molecular scaffolds. A thorough understanding of its reactivity, particularly the dichotomy between acid- and base-catalyzed ring-opening, empowers chemists to strategically design synthetic routes to complex targets. The protocols outlined herein provide a reliable foundation for leveraging this reagent in research and development, from the straightforward synthesis of functionalized propanols to the more advanced construction of medicinally relevant oxetanes. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the applications for this powerful synthetic tool are poised to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. Exam 1 Answer Key [web.pdx.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 2-(Chloromethyl)-2-methyloxirane for HPLC analysis
Application Note & Protocol
Topic: Ultrasensitive Quantification of 2-(Chloromethyl)-2-methyloxirane in Pharmaceutical Samples via Pre-Column Derivatization for HPLC-UV Analysis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
This compound is a reactive epoxide that is often classified as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1] Its monitoring at trace levels is mandated by regulatory guidelines such as ICH M7 to ensure patient safety.[2][3][4] However, the molecule's lack of a native chromophore makes direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis spectrophotometry challenging, especially at the low ppm (μg/g) to ppb (ng/g) levels required.[5][6]
This application note presents a robust and sensitive analytical method based on pre-column derivatization to overcome this limitation. The protocol details the chemical modification of this compound through nucleophilic ring-opening of the strained epoxide ring.[7][8] By reacting the analyte with a nucleophilic agent that imparts a strong UV-absorbing moiety, the resulting derivative can be easily separated and quantified using standard reversed-phase HPLC with UV detection. We describe a field-proven protocol using N,N-diethyldithiocarbamate (DTC) as the derivatizing agent, which offers high reactivity and produces a stable derivative with excellent chromatographic properties.[9][10]
The Analytical Imperative: Why Derivatization is Essential
The analysis of genotoxic impurities (GIs) is a critical aspect of pharmaceutical quality control.[5] These impurities, which can damage DNA and are potentially carcinogenic, must be controlled to exceptionally low levels, often defined by a Threshold of Toxicological Concern (TTC), typically around 1.5 µ g/day .[11] this compound, with its reactive chloromethyl and epoxide functional groups, is a classic alkylating agent with the potential for genotoxicity.
The primary analytical challenge is the molecule's structure. It is a small, polar, and non-volatile compound that lacks any significant UV-absorbing functional groups, rendering it nearly "invisible" to the most common HPLC detector, the UV-Vis detector.[12] While techniques like GC-MS or LC-MS can be used, they are not always accessible or practical for routine quality control.[6][11]
Chemical derivatization addresses this challenge by chemically modifying the analyte to attach a "tag" or "label" that is easily detectable.[13][14] This process can significantly enhance detection sensitivity and selectivity, allowing for the use of robust and widely available HPLC-UV systems.[15][16]
Derivatization Strategy: Nucleophilic Ring-Opening
Causality of Experimental Choice: The high reactivity of the three-membered epoxide ring is the key to a selective derivatization strategy.[7][8] The significant ring strain (approx. 25 kcal/mol) makes the epoxide carbons highly electrophilic and susceptible to attack by nucleophiles under mild conditions.[7][17]
We have selected N,N-diethyldithiocarbamate (DTC) as the derivatizing agent for three primary reasons:
-
High Nucleophilicity: The sulfur atom in DTC is a potent nucleophile, ensuring a rapid and efficient reaction with the epoxide.
-
Strong Chromophore: The resulting dithiocarbamate ester derivative possesses strong UV absorbance, enabling highly sensitive detection.[9][10]
-
Reaction Specificity: The reaction is highly specific to the epoxide group, minimizing side reactions under controlled conditions.
Reaction Mechanism: The derivatization proceeds via an S_N2-type nucleophilic substitution. The DTC anion attacks one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a stable dithiocarbamate ester. Due to the asymmetry of this compound, the attack can theoretically occur at two positions:
-
Path A (Less Hindered): Attack at the primary carbon (C3), which is sterically favored.
-
Path B (More Substituted): Attack at the quaternary carbon (C2).
Under neutral or basic conditions, the S_N2 reaction overwhelmingly favors attack at the least sterically hindered carbon (Path A).[17] This regioselectivity is crucial for generating a single, predominant derivative, which simplifies chromatography and quantification.
Caption: Reaction of this compound with DTC.
Experimental Protocol: Step-by-Step Guide
This protocol is designed to be a self-validating system. Each step, from reagent preparation to data analysis, includes rationale and quality checks.
Materials and Reagents
-
Analyte Standard: this compound, 97% or higher purity (e.g., from Thermo Scientific™[18]).
-
Derivatizing Reagent: Sodium N,N-diethyldithiocarbamate trihydrate (DTC), analytical grade.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade. Water, HPLC grade (e.g., from a Milli-Q system).
-
Acids/Bases: Orthophosphoric acid (85%), Sodium hydroxide.
-
Buffer: Sodium phosphate buffer (0.1 M, pH 7.0).
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE septa.
Preparation of Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN. Safety Note: Handle this compound in a fume hood with appropriate personal protective equipment.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the stock solution with ACN.
-
DTC Reagent Solution (10 mg/mL): Dissolve 250 mg of sodium N,N-diethyldithiocarbamate trihydrate in 25 mL of 0.1 M sodium phosphate buffer (pH 7.0). Prepare this solution fresh daily as it can degrade.
-
Quenching Solution (2 M Orthophosphoric Acid): Carefully add 13.6 mL of 85% orthophosphoric acid to ~80 mL of HPLC-grade water, allow to cool, and dilute to 100 mL.
Derivatization Workflow
Caption: Step-by-step pre-column derivatization workflow.
Derivatization Procedure
-
Sample Preparation: For analysis of a drug substance, accurately weigh an appropriate amount (e.g., 100 mg) into a vial and dissolve in a suitable volume of ACN (e.g., 10 mL) to achieve a target concentration within the calibration range. For standards, pipette 1.0 mL of each working standard solution into separate 2 mL amber vials.
-
Add Derivatizing Agent: To each sample and standard vial, add 100 µL of the freshly prepared DTC reagent solution.[9][10] The large molar excess of DTC ensures the reaction goes to completion.
-
Incubation: Cap the vials tightly, vortex briefly, and place them in a heating block or water bath at 60°C for 20 minutes.[9][10] This temperature provides sufficient energy to drive the reaction without degrading the analyte or derivative.
-
Cooling: Remove the vials and allow them to cool to room temperature.
-
Quenching: Add 20 µL of the quenching solution (2 M orthophosphoric acid) to each vial.[9] This step is critical: it acidifies the mixture to pH ~2, which rapidly decomposes the unreacted DTC into carbon disulfide and diethylamine, neither of which interfere chromatographically.[9][10]
-
Final Mix: Vortex the vials one last time. The samples are now ready for HPLC analysis.
HPLC Analysis Protocol
Instrumentation and Conditions
The analysis of the stable DTC derivative is performed using a standard reversed-phase HPLC system.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV/DAD detector. |
| Column | Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent C18 phase[10] | Provides good retention and peak shape for the moderately nonpolar derivative. |
| Mobile Phase | Isocratic: 40% Acetonitrile, 60% Water[9][10] | Simple, robust mobile phase for efficient separation from polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | Standard volume for good sensitivity. |
| Detector | UV/DAD | Diode Array Detector allows for peak purity assessment. |
| Detection λ | 278 nm[9] | Wavelength of maximum absorbance for the DTC derivative, ensuring high sensitivity. |
| Run Time | ~15 minutes | Sufficient to elute the derivative and any early-eluting impurities. |
Method Performance and Validation Insights
A robust analytical method must be validated to ensure it is fit for purpose. Key parameters to assess according to ICH guidelines include:
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of other components (e.g., drug substance, other impurities, degradation products). This is confirmed by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of the analyte derivative.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. A typical calibration range of 0.05 to 5.0 µg/mL should yield a correlation coefficient (r²) of >0.999.[19]
-
Limit of Detection (LOD) & Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Based on similar methods, an LOQ in the low ng/mL range is achievable, which corresponds to low ppm levels relative to the drug substance.[19][20]
-
Accuracy: Assessed by performing recovery studies on spiked samples. The recovery should typically be within 90-110%.[20]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 5% at the LOQ and less than 2% for higher concentrations.
Conclusion
The lack of a chromophore in this compound presents a significant obstacle to its analysis at the trace levels required for genotoxic impurity control. The pre-column derivatization method detailed in this note provides a comprehensive solution. By leveraging the inherent reactivity of the epoxide ring with N,N-diethyldithiocarbamate, the analyte is converted into a stable, highly UV-active derivative. This allows for sensitive and reliable quantification using standard, widely available HPLC-UV instrumentation. This protocol offers a robust, specific, and easily transferable method for quality control laboratories tasked with ensuring the safety and purity of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Analytical method for epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 13. sdiarticle4.com [sdiarticle4.com]
- 14. journalajacr.com [journalajacr.com]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 19. agilent.com [agilent.com]
- 20. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Navigating the Crossroads: A Technical Guide to Competing Reaction Pathways of 2-(Chloromethyl)-2-methyloxirane
Welcome to the technical support center for navigating the complex reactivity of 2-(Chloromethyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the reaction pathways of this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into managing the delicate balance between nucleophilic substitution and epoxide ring-opening reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Understanding the Inherent Reactivity
This compound, a substituted epoxide, possesses two primary electrophilic sites ripe for nucleophilic attack: the strained three-membered oxirane ring and the primary carbon bearing a chlorine atom. This dual reactivity is the root of many synthetic challenges, leading to competing reaction pathways and a potential mixture of products. The significant ring strain of the epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening, while the chloromethyl group provides a classic site for SN2 substitution.[1] The reaction's outcome is a delicate interplay of factors including the nucleophile's nature, solvent polarity, temperature, and the presence or absence of a catalyst.
Frequently Asked Questions & Troubleshooting Guides
Here we address common issues encountered during experiments with this compound in a practical question-and-answer format.
FAQ 1: My reaction is yielding a mixture of the desired SN2 substitution product and the ring-opened diol. How can I favor the SN2 pathway?
Answer: This is a classic selectivity challenge. To favor the SN2 attack at the chloromethyl group over the epoxide ring-opening, you need to carefully select your nucleophile and reaction conditions.
Causality: Strong, "soft" nucleophiles with high polarizability tend to favor SN2 reactions at the less sterically hindered primary carbon of the chloromethyl group.[2] Conversely, "hard" nucleophiles are more likely to attack the carbons of the epoxide ring. Additionally, reaction conditions that do not promote epoxide activation will inherently favor the SN2 pathway.
Troubleshooting Protocol:
-
Nucleophile Selection: Employ soft nucleophiles such as thiolates, cyanides, or azide ions. These nucleophiles have a higher propensity for SN2 displacement on a primary alkyl halide.
-
Solvent Choice: Use a polar aprotic solvent like acetone, DMF, or DMSO. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive, promoting the SN2 mechanism. They do not protonate the epoxide oxygen, thus reducing the likelihood of ring-opening.
-
Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the more demanding ring-opening pathway.
-
Avoid Acidic Conditions: Strictly avoid any acidic catalysts or protic solvents that could protonate the epoxide oxygen. Protonation dramatically increases the electrophilicity of the ring carbons, making ring-opening the dominant pathway.
Diagram: Competing Pathways for this compound
Caption: Competing SN2 and ring-opening pathways.
FAQ 2: I am attempting a ring-opening reaction with an amine, but the yield is very low and I observe significant starting material recovery. What is going wrong?
Answer: Low conversion in amine-mediated ring-opening reactions often points to insufficient activation of the epoxide or steric hindrance.
Causality: While amines are good nucleophiles, their reaction with epoxides can be slow without proper catalysis. The steric bulk of both the amine and the tertiary carbon of the epoxide can also hinder the reaction. A recent quantum chemical study on the reaction of epichlorohydrin (a related compound) with tertiary amines highlighted the significant influence of steric factors on the reaction rate.[3]
Troubleshooting Protocol:
-
Catalysis:
-
Acid Catalysis: Introduce a catalytic amount of a mild acid (e.g., a Lewis acid like ZnCl₂ or a Brønsted acid like acetic acid). Protonation of the epoxide oxygen makes the ring carbons more electrophilic and susceptible to nucleophilic attack.
-
Water as a Co-solvent: In some cases, the presence of a small amount of water can facilitate the reaction by acting as a proton shuttle.
-
-
Temperature: Increase the reaction temperature. Many amine-epoxide reactions require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is a common practice.
-
Solvent: Use a protic solvent like ethanol or isopropanol. These solvents can participate in proton transfer, stabilizing the transition state and facilitating ring-opening.
-
Amine Stoichiometry: Use a slight excess of the amine to drive the reaction to completion.
FAQ 3: My ring-opening reaction under acidic conditions is not regioselective, giving me a mixture of two isomers. How can I control the regioselectivity?
Answer: Controlling regioselectivity in the acid-catalyzed ring-opening of asymmetrically substituted epoxides is a well-known challenge. The outcome depends on the balance between electronic and steric effects.
Causality: Under acidic conditions, the epoxide oxygen is protonated, leading to a transition state with significant carbocationic character. The nucleophile will then attack the carbon atom that can best stabilize this partial positive charge. In the case of this compound, the tertiary carbon (C2) is more substituted and can better stabilize a positive charge than the primary carbon (C3). Therefore, nucleophilic attack is favored at the more substituted carbon.[4] However, if the nucleophile is bulky, steric hindrance can lead to attack at the less substituted carbon (C3).
Troubleshooting Protocol:
-
Nucleophile Choice: To favor attack at the more substituted carbon (C2), use a small, non-bulky nucleophile (e.g., water, methanol).
-
Reaction Conditions: To favor attack at the less substituted carbon (C3), consider using basic or neutral conditions with a strong nucleophile. Under basic conditions, the reaction proceeds via a more traditional SN2 mechanism, and the nucleophile will attack the less sterically hindered carbon.[4]
Table: Influence of Conditions on Reaction Outcome
| Condition | Nucleophile Type | Favored Pathway | Primary Product |
| Basic/Neutral | Strong, Soft (e.g., RS⁻, CN⁻) | SN2 | 2-methyl-2-(substituted methyl)oxirane |
| Basic/Neutral | Strong, Hard (e.g., RO⁻, R₂NH) | Ring-Opening (SN2-like) | Attack at less substituted carbon (C3) |
| Acidic | Weak (e.g., H₂O, ROH) | Ring-Opening (SN1-like) | Attack at more substituted carbon (C2) |
FAQ 4: I am trying to synthesize 3-chloro-2-methyl-1,2-propanediol via hydrolysis, but the reaction is slow and incomplete. How can I improve this?
Answer: The direct hydrolysis of this compound to form the corresponding diol can be sluggish without proper catalysis.
Causality: Water is a weak nucleophile, and its reaction with the epoxide ring is slow at neutral pH. Acidic or basic conditions are typically required to accelerate the ring-opening.
Experimental Protocol for Efficient Hydrolysis:
A preparation method for the related 3-chloro-1,2-propanediol from epichlorohydrin utilizes a cation resin as a catalyst.[5] A similar approach can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, deionized water, and a catalytic amount of a strong acid cation exchange resin (e.g., Amberlyst 15).
-
Heating: Heat the mixture with vigorous stirring. The reaction temperature can be optimized, but starting around 70-80 °C is a reasonable approach.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the disappearance of the starting material.
-
Workup: Once the reaction is complete, filter off the cation exchange resin. The resin can often be washed with a solvent, dried, and reused. The aqueous solution can then be subjected to distillation to isolate the 3-chloro-2-methyl-1,2-propanediol.
Diagram: Workflow for Troubleshooting Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Concluding Remarks
The reactivity of this compound is a fascinating case study in the principles of organic chemistry, where subtle changes in reaction conditions can dramatically alter the product outcome. By understanding the underlying mechanisms of SN2 versus ring-opening reactions and by systematically troubleshooting experimental challenges, researchers can harness the full synthetic potential of this valuable intermediate. This guide provides a starting point for navigating these complexities, and we encourage a continued exploration of the literature to refine your experimental designs further.
References
- 1. This compound | 598-09-4 | Benchchem [benchchem.com]
- 2. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Exam 1 Answer Key [web.pdx.edu]
- 5. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
Technical Support Center: Mastering Regioselectivity in Epoxide Ring-Opening Reactions
Welcome to the Technical Support Center for epoxide ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of controlling regioselectivity in these versatile transformations. Here, we delve into the mechanistic underpinnings, provide practical troubleshooting advice, and offer detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in regioselectivity between acid-catalyzed and base-catalyzed epoxide ring-opening reactions?
The regioselectivity of epoxide ring-opening hinges on the reaction conditions. Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon of the epoxide, as this is the more accessible site.[1][2] This is primarily due to steric hindrance governing the reaction pathway.[3]
In contrast, under acidic conditions , the mechanism is a hybrid of SN1 and SN2 characteristics.[4][5][6] The epoxide oxygen is first protonated, making it a better leaving group.[7][8] This is followed by the nucleophilic attack at the more substituted carbon. This preference is attributed to electronic effects, where the partial positive charge in the transition state is better stabilized by the more substituted carbon.[9][10]
Q2: How does the strength of the nucleophile affect the reaction?
The strength of the nucleophile is a critical factor. Strong nucleophiles (e.g., Grignard reagents, alkoxides, organolithiums) are effective under basic or neutral conditions and will attack the less substituted carbon.[2] Weak nucleophiles (e.g., water, alcohols) generally require acidic conditions to facilitate the ring-opening and will attack the more substituted carbon.[11][12]
Q3: Can Lewis acids be used to control regioselectivity?
Yes, Lewis acids can be employed to promote ring-opening, often favoring attack at the more substituted carbon, similar to Brønsted acids. The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack. The choice of Lewis acid can influence the degree of SN1 or SN2 character in the transition state, thereby tuning the regioselectivity.[13][14]
Q4: What is the stereochemical outcome of epoxide ring-opening reactions?
Epoxide ring-opening reactions are stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the carbon center that is attacked. This leads to the formation of trans or anti products.[4][5][11]
Troubleshooting Guide
Problem 1: Poor or No Reaction Conversion
Q: I've set up my epoxide ring-opening reaction, but I'm observing low to no conversion of my starting material. What could be the issue?
A: Low or no conversion can stem from several factors related to the reactivity of your system.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: If you are using a weak nucleophile under neutral or basic conditions, it may not be strong enough to open the epoxide ring.
-
Steric Hindrance: Significant steric bulk on the epoxide or the nucleophile can impede the reaction.[13]
-
Solution: Consider using a less sterically hindered nucleophile if possible. Increasing the reaction temperature can also help overcome the activation energy barrier, but be mindful that this could affect selectivity.
-
-
Poor Leaving Group Character: Under basic conditions, the leaving group is an alkoxide, which is a poor leaving group. The reaction is driven by the relief of ring strain.[4][6]
-
Solution: Ensure your nucleophile is sufficiently potent to drive the reaction forward. If not, acidic conditions that protonate the epoxide oxygen to create a better leaving group are recommended.[5]
-
Problem 2: Incorrect Regioisomer is the Major Product
Q: I am trying to synthesize a specific regioisomer, but the undesired isomer is forming as the major product. How can I steer the reaction to the correct isomer?
A: Achieving the desired regioselectivity is a matter of carefully controlling the reaction mechanism.
Decision-Making Workflow for Regioselectivity:
Caption: Decision workflow for controlling regioselectivity.
Troubleshooting Steps:
-
For Attack at the Less Substituted Carbon:
-
Mechanism: You need to favor an SN2 pathway.
-
Protocol:
-
Choose a strong nucleophile: Use reagents like sodium azide, sodium cyanide, an alkoxide, or a Grignard reagent.[2]
-
Use basic or neutral conditions: Avoid any acidic catalysts. Aprotic solvents are often preferred.
-
Keep the temperature moderate: High temperatures can sometimes decrease selectivity.[13]
-
-
-
For Attack at the More Substituted Carbon:
-
Mechanism: You need to favor an SN1-like pathway.
-
Protocol:
-
Choose a weak nucleophile: Water, alcohols, or carboxylic acids are suitable choices.[11]
-
Use acidic conditions: Add a catalytic amount of a strong acid like H₂SO₄ or a Lewis acid.[8]
-
Protonation is key: The acid will protonate the epoxide oxygen, facilitating the attack at the more substituted carbon which can better stabilize the developing positive charge.[9]
-
-
Mechanistic Comparison:
Caption: Comparison of base- and acid-catalyzed mechanisms.
Problem 3: Formation of Byproducts
Q: My reaction is producing significant amounts of byproducts, such as diols. How can I minimize these unwanted side reactions?
A: Byproduct formation often arises from the presence of unintended nucleophiles or competing reaction pathways.
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, especially under acidic conditions, leading to the formation of diol byproducts.[13]
-
Solution:
-
Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried.
-
Dry glassware: Flame-dry or oven-dry all glassware before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
-
Rearrangement Products: Under strongly acidic conditions, carbocation-like intermediates can undergo rearrangements, leading to skeletal changes in the product.
-
Solution:
-
Use milder acidic conditions: Consider a weaker Brønsted acid or a Lewis acid that is less prone to inducing rearrangements.
-
Control the temperature: Running the reaction at lower temperatures can often suppress rearrangement pathways.[13]
-
-
Summary of Conditions for Regiocontrol
| Condition | Attack at LESS Substituted Carbon | Attack at MORE Substituted Carbon |
| Catalyst | Basic or Neutral | Acidic (Brønsted or Lewis) |
| Nucleophile | Strong (e.g., RO⁻, CN⁻, R-MgX) | Weak (e.g., H₂O, ROH) |
| Mechanism | SN2 | SN1-like |
| Controlling Factor | Steric Hindrance | Electronic Stabilization |
| Intermediate | No distinct intermediate | Protonated epoxide with partial positive charge on more substituted carbon |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening of Styrene Oxide with Sodium Methoxide (Attack at Less Substituted Carbon)
-
Preparation: Under an inert atmosphere, add anhydrous methanol (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Carefully add sodium metal (0.1 g, 4.3 mmol) in small portions to the methanol. Allow the sodium to react completely to form sodium methoxide.
-
Substrate Addition: Cool the solution to 0 °C in an ice bath. Add styrene oxide (0.5 g, 4.16 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (15 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-methoxy-1-phenylethan-2-ol.
Protocol 2: Acid-Catalyzed Ring-Opening of Styrene Oxide with Methanol (Attack at More Substituted Carbon)
-
Preparation: To a round-bottom flask containing methanol (15 mL), add styrene oxide (0.5 g, 4.16 mmol).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting oil by column chromatography to yield 2-methoxy-1-phenylethan-1-ol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Chloromethyl)-2-methyloxirane by Fractional Distillation
Welcome to the technical support guide for the purification of 2-(Chloromethyl)-2-methyloxirane. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will delve into the nuances of using fractional distillation for this specific compound, addressing common challenges and providing field-proven solutions.
A Critical Note on Safety: this compound is a hazardous chemical. It is classified as a flammable liquid and is known to cause severe skin burns and eye damage[1][2]. All procedures must be conducted by trained personnel within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, impervious clothing, and safety goggles with side shields[3][4].
Part 1: Foundational Knowledge & Pre-Lab FAQs
This section addresses the essential preliminary questions that form the basis for a successful and safe purification.
Q1: What are the critical physical properties of this compound relevant to distillation?
Understanding the compound's physical properties is the cornerstone of designing a successful distillation protocol. The most critical parameter is the boiling point. Distilling at atmospheric pressure requires a high temperature that can risk thermal decomposition of the sensitive epoxide ring[5]. Therefore, vacuum distillation is the recommended method to lower the boiling point to a safer temperature range.
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇ClO | [1][2] |
| Molecular Weight | 106.55 g/mol | [1][6] |
| Appearance | Colorless liquid | [2][6] |
| Density | ~1.10 g/cm³ at 20°C | [2][6] |
| Boiling Point (Atmospheric) | ~122 °C | [6] |
| Boiling Point (Reduced Pressure) | 60 °C at 40 mmHg | [2] |
| Flash Point | 30 °C |[2] |
Q2: Why is fractional distillation necessary instead of simple distillation?
Fractional distillation is employed when separating liquids with boiling points that are relatively close (typically differing by less than 70°C)[7][8]. Crude this compound may contain impurities from its synthesis, such as starting materials (e.g., methallyl chloride) or side-products with similar volatilities. A simple distillation provides only a single theoretical plate (one cycle of vaporization and condensation), which is insufficient for effective separation. A fractionating column introduces numerous theoretical plates, allowing for a gradual enrichment of the more volatile component (the desired product in this case) at the top of the column, resulting in a much higher purity distillate[7].
Q3: What are the primary impurities and potential side-reactions to be aware of?
The primary impurities depend on the synthetic route but can include unreacted starting materials and solvents. The most significant chemical risk during purification is the thermal or acid/base-catalyzed ring-opening of the epoxide[5]. The strained three-membered ring is susceptible to cleavage, which can be initiated by acidic or basic residues left over from the synthesis or by excessive heat. This can lead to polymerization or the formation of undesired diol or ether byproducts, reducing yield and complicating purification.
Part 2: Experimental Protocol for Vacuum Fractional Distillation
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Workflow Overview
Caption: High-level workflow for the fractional distillation process.
Step-by-Step Procedure
-
Apparatus Setup:
-
Glassware: Ensure all glassware is meticulously dried to prevent water from reacting with the epoxide.
-
Distilling Flask: Use a round-bottom flask (sized so the crude material fills it to about half to two-thirds capacity) equipped with a magnetic stir bar for smooth boiling.
-
Fractionating Column: Fit the flask with a vacuum-jacketed Vigreux column. The vacuum jacket minimizes heat loss, which is crucial for maintaining the temperature gradient necessary for efficient separation.
-
Distillation Head: Place a distillation head atop the column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser. This placement ensures an accurate reading of the vapor temperature as it enters the condenser[7].
-
Condenser and Receiving Flask: Attach a condenser (with water flowing from the bottom inlet to the top outlet) and a vacuum-tight receiving flask or a Perkin triangle to allow for the collection of multiple fractions without breaking the vacuum.
-
Secure the Apparatus: Securely clamp all components. Use Keck clips on joints where appropriate to prevent separation under vacuum[7].
-
-
Execution:
-
Charge the Flask: Charge the distilling flask with the crude this compound.
-
Establish Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., 40 mmHg).
-
Begin Heating: Once the vacuum is stable, begin stirring and gently heat the distillation flask using a heating mantle.
-
Equilibration: Observe the vapor condensate ring rising slowly up the fractionating column. For optimal separation, this rise should be gradual. If it stops, you may need to slightly increase the heat[7]. Allow the column to equilibrate, which is indicated by a steady temperature reading at the distillation head and visible reflux within the column.
-
Collect Fractions:
-
Forerun: Collect the first few drops of distillate as a "forerun" fraction. This will contain any highly volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point for your target pressure (e.g., ~60°C at 40 mmHg), switch to a new receiving flask and collect the main fraction. Maintain a slow, steady distillation rate of 1-2 drops per second.
-
Final Fraction: A sharp drop or a rapid rise in temperature indicates that the main component has distilled over. At this point, stop the distillation or collect any subsequent distillate in a separate "final" fraction.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Breaking the vacuum on a hot system can cause a dangerous influx of air.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Troubleshooting Workflow: Poor Product Purity
Caption: A logical workflow for troubleshooting poor separation.
Common Issues in Q&A Format
Q: My distillation has stalled; the vapor is not reaching the condenser.
-
Possible Cause 1: Insufficient Heat. The energy input is not enough to overcome the heat loss from the apparatus.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the fractionating column is properly insulated with glass wool or aluminum foil, especially if it is not vacuum-jacketed[7].
-
-
Possible Cause 2: Vacuum is too low (pressure is too high). The boiling point at the current pressure is higher than the temperature you are providing.
-
Solution: Check your vacuum pump and all connections for leaks. A leak will raise the system pressure and consequently the boiling point.
-
Q: The temperature at the distillation head is fluctuating.
-
Possible Cause 1: Unstable Boiling. The liquid in the flask may be bumping instead of boiling smoothly.
-
Solution: Ensure the magnetic stirrer is functioning correctly to provide nucleation sites for smooth boiling. Using fresh boiling chips (if not stirring) can also help, but they are less effective under vacuum.
-
-
Possible Cause 2: Inconsistent Heating. The heating mantle may be cycling on and off too aggressively.
-
Solution: Use a temperature controller for the heating mantle to provide more stable and consistent heat input.
-
-
Possible Cause 3: Transition between Fractions. A fluctuating temperature can indicate that one component has finished distilling and another is beginning to come over.
-
Solution: Observe the distillation rate. If it has slowed or stopped, you are likely between fractions. Collect this intermediate distillate separately.
-
Q: The liquid in the distillation flask is turning dark.
-
Possible Cause: Thermal Decomposition. This is a critical warning sign. The temperature in the flask is too high, causing the this compound to decompose or polymerize[8].
-
Solution: Immediately reduce or remove the heat. Improve the vacuum to further lower the boiling point. If decomposition is suspected, it is often safer to stop the distillation and restart with fresh material under more appropriate conditions rather than trying to salvage the run.
-
Q: How can I confirm the purity of my final product?
-
Solution: The purity of the collected fractions should be assessed by analytical methods.
-
Gas Chromatography (GC): This is an excellent method for determining the percentage of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or decomposition byproducts[5].
-
Refractive Index: While less definitive, a consistent refractive index across the main fraction that matches the literature value can be a good indicator of purity.
-
References
- 1. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 598-09-4 [chemicalbook.com]
- 3. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(598-09-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(Chloromethyl)-2-methyloxirane
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-methyloxirane (CMO). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this important chemical intermediate. As a reactive molecule featuring both a strained epoxide ring and a chloromethyl group, its synthesis requires careful control of reaction parameters to achieve high yield and purity.[1] This document provides field-proven insights and troubleshooting solutions to help you navigate the complexities of its preparation.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in the synthesis of this compound are a frequent challenge and can typically be traced back to one of several factors:
-
Sub-optimal Reagent Quality: The purity and activity of your reagents are paramount.
-
Peroxyacids (e.g., m-CPBA): Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) degrade over time. Use a freshly opened bottle or determine the active oxygen content via titration before use. The reactivity of peroxyacids is increased by electron-withdrawing groups.[2]
-
Catalysts: If using a catalytic system (e.g., TS-1 zeolite with H₂O₂), ensure the catalyst has not been poisoned and possesses the required activity. Catalyst concentration significantly influences selectivity.[3][4]
-
-
Presence of Water: The epoxide ring is highly susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 1-chloro-2-methylpropane-2,3-diol as a byproduct.[1][5] Ensure all glassware is oven-dried and use anhydrous solvents where applicable.
-
Incorrect Reaction Temperature: Epoxidation reactions are often exothermic. Insufficient cooling can lead to runaway reactions and the formation of undesired side products. Conversely, a temperature that is too low may result in an incomplete reaction. For instance, in the halohydrin formation step using N-bromosuccinimide (NBS), the subsequent base-induced cyclization is temperature-sensitive, often maintained between 20-25°C to ensure efficient ring closure without promoting side reactions.[6]
-
Competing Side Reactions: The starting material, methallyl chloride (3-chloro-2-methyl-1-propene), can undergo polymerization or other non-productive pathways if the reaction conditions are not carefully controlled.[7] The dual reactivity of the target molecule itself can also lead to yield loss through oligomerization.[1]
Question: I'm observing significant impurities in my crude product. What are they and how can I minimize them?
Answer: The primary impurities are typically related to the high reactivity of the epoxide ring.
-
Diol Formation: As mentioned, the most common impurity is the corresponding diol, formed by the ring-opening of the epoxide by water. To minimize this, rigorously exclude water from your reaction system.
-
Polymerization: Epoxides can polymerize, especially in the presence of strong acids or bases. This is often observed as a high-molecular-weight residue after distillation. Use a stoichiometric amount of base for ring closure and ensure prompt work-up and purification.
-
Residual Starting Material: Incomplete conversion of methallyl chloride is a common issue. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to ensure the reaction goes to completion. Increasing reaction time or temperature may be necessary, but must be balanced against the risk of side product formation.[4]
-
Solvent Adducts: If using a nucleophilic solvent, it may participate in the reaction by opening the epoxide ring. Use inert solvents like dichloromethane or, in some newer methods, conduct the reaction under solvent-free conditions.[7]
Question: How can I effectively purify this compound?
Answer: Purification is critical due to the product's reactivity and volatility.
-
Aqueous Work-up: Before distillation, a careful aqueous work-up is essential. If using a peroxyacid like m-CPBA, the resulting m-chlorobenzoic acid byproduct can be removed by washing the organic phase with a mild base like sodium bicarbonate solution. If using the NBS/NaOH method, separating the lower organic phase from the aqueous phase is the first step.[6]
-
Drying: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation to prevent water-induced decomposition during heating.[6]
-
Vacuum Distillation: The most effective method for purification is vacuum distillation. This compound has a reported boiling point of approximately 60°C at 65 mbar.[6] Distillation under reduced pressure is crucial to avoid thermal decomposition, which can occur at its atmospheric boiling point. Ensure you use a well-controlled heating mantle and an efficient condenser.
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the most reliable and common method for synthesizing this compound on a lab scale?
Answer: The most prevalent and well-documented method is the direct epoxidation of methallyl chloride (3-chloro-2-methyl-1-propene).[1] This can be achieved via two highly effective pathways:
-
Peroxyacid Epoxidation: Using a peroxyacid, most commonly m-CPBA, in an inert solvent like dichloromethane. This is a direct, one-step conversion of the alkene to the epoxide and is known for its reliability and stereospecificity (syn addition).[2][8]
-
Halohydrin Formation and Cyclization: A two-step, one-pot procedure involving the formation of a halohydrin intermediate, followed by in-situ ring closure with a base. A common reagent system is N-bromosuccinimide (NBS) in water to form the bromohydrin, which is then treated with sodium hydroxide (NaOH) to induce intramolecular cyclization to the epoxide.[1][5][6]
Question 2: What is the mechanism of the two-step synthesis using NBS and NaOH?
Answer: This process involves two classical organic reactions. First, methallyl chloride reacts with NBS in water to form a bromonium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons of the bromonium ion to yield a bromohydrin. In the second step, the addition of a strong base like sodium hydroxide deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the bromine and displacing the bromide ion to form the three-membered epoxide ring.[5][8] This is an application of the Williamson ether synthesis for ring formation.
Caption: Workflow for the synthesis of CMO via a halohydrin intermediate.
Question 3: Are there greener alternatives to traditional epoxidation methods?
Answer: Yes, significant research has focused on developing more environmentally friendly synthetic routes. One promising approach is the use of hydrogen peroxide (H₂O₂) as the oxidant, as its only byproduct is water. This method requires a catalyst, such as titanium silicalite-1 (TS-1), to activate the H₂O₂.[3][4] Another patented method uses hydrogen peroxide with a heteropoly acid salt compound as a recyclable catalyst, which can be performed with or without a solvent and achieves high conversion and selectivity.[7] These methods avoid the use of stoichiometric amounts of halogenated reagents or peroxyacids, reducing waste generation.
Question 4: What are the primary safety concerns when handling this compound and its precursors?
Answer: Safety is a critical consideration.
-
This compound: This compound is classified as a corrosive liquid and is flammable.[9] It is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Methallyl Chloride: The precursor is a flammable liquid and is also toxic.
-
m-CPBA: While a useful reagent, m-CPBA is a solid that can be shock-sensitive and is a strong oxidizing agent.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[9][10][11]
Question 5: How does the reactivity of the chloromethyl group compare to the epoxide ring?
Answer: This is a key feature of the molecule's chemistry. Both sites are electrophilic and susceptible to nucleophilic attack. The outcome depends on the reaction conditions and the nature of the nucleophile.[1]
-
Epoxide Ring Opening: The high ring strain makes the epoxide carbons highly reactive. This pathway is favored by both acid and base catalysis and is the dominant reaction with many nucleophiles. The attack can occur at either the primary or the quaternary carbon of the epoxide, with regioselectivity depending on the conditions (acid-catalyzed attack favors the more substituted carbon, while base-catalyzed attack favors the less substituted carbon).[1]
-
Nucleophilic Substitution (Sₙ2): The chloromethyl group can undergo Sₙ2 displacement of the chloride ion. This reaction competes with epoxide ring-opening. Strong, soft nucleophiles may preferentially attack the chloromethyl carbon.[1]
This dual reactivity makes this compound a versatile building block but also necessitates precise control over reaction conditions to achieve selective transformations.
Part 3: Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis via the halohydrin route.[6]
Synthesis of this compound from Methallyl Chloride
Materials:
-
Methallyl chloride (3-chloro-2-methyl-1-propene)
-
N-Bromosuccinimide (NBS)
-
Deionized Water
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 1-liter reactor equipped with a magnetic stirrer, add 375 mL of deionized water and 73.5 mL (0.75 mol) of methallyl chloride.
-
Halohydrin Formation: With vigorous stirring at room temperature, add 133.5 g (0.75 mol, 1.0 eq) of N-bromosuccinimide in portions. The addition should be controlled to manage any exotherm.
-
Stirring: Allow the mixture to stir vigorously overnight at room temperature.
-
Cooling: Cool the reaction mixture to 10°C using an ice bath.
-
Epoxidation (Ring Closure): Slowly add 50% aqueous sodium hydroxide (approx. 60 g or 0.75 mol) dropwise. The rate of addition should be carefully controlled to maintain the internal temperature between 20°C and 25°C.
-
Phase Separation: After the addition is complete, cease stirring and allow the mixture to stand for 2 hours. Two distinct phases will form. Separate the lower organic phase.
-
Extraction: Extract the remaining aqueous phase with dichloromethane (e.g., 2 x 50 mL) to recover any dissolved product.
-
Combine and Dry: Combine the initial organic phase with the dichloromethane extracts. Dry the combined organic solution over anhydrous sodium sulfate (approx. 10 g).
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation (approx. 60°C at 65 mbar) to yield the final product as a colorless liquid. The expected yield is approximately 47%.[6]
Part 4: Comparative Data
The choice of synthetic route can impact yield and reaction conditions. The table below summarizes key parameters for common methods.
| Synthesis Method | Oxidant/Reagent System | Typical Solvent | Temperature (°C) | Typical Yield | Reference(s) |
| Halohydrin Route | NBS, then NaOH | Water | 20-25 | ~47% | [6] |
| Peroxyacid Epoxidation | m-CPBA | Dichloromethane | 0 - 25 | Good to High | [1][2] |
| Catalytic Epoxidation | H₂O₂ / TS-1 Catalyst | Methanol | 40-60 | >95% Selectivity | [3][4][7] |
References
- 1. This compound | 598-09-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing the Epoxidation of Methallyl Chloride
Welcome to the technical support center for the epoxidation of methallyl chloride (MAC). This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important reaction and maximize your yield of 2-methylepichlorohydrin (MECH).
Introduction: The Significance of Methallyl Chloride Epoxidation
The epoxidation of methallyl chloride is a critical transformation for producing 2-methylepichlorohydrin, a valuable intermediate in the synthesis of specialty epoxy resins, pharmaceuticals, and other fine chemicals.[1] These resins exhibit enhanced mechanical, dielectric, and thermal properties compared to conventional epichlorohydrin-based resins. The use of hydrogen peroxide (H₂O₂) as an oxidant with a heterogeneous catalyst like titanium silicalite-1 (TS-1) represents a greener and more atom-economical approach, with water as the only theoretical byproduct.[1][2] However, achieving high yields and selectivities can be challenging due to competing side reactions and the influence of numerous process parameters. This guide provides practical, evidence-based solutions to common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the epoxidation of methallyl chloride, providing explanations and actionable solutions.
Issue 1: Low Yield of 2-Methylepichlorohydrin (MECH)
A lower-than-expected yield of the desired epoxide is a common problem. The root cause often lies in one or more suboptimal reaction parameters.
Question: My MECH yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields can be attributed to several factors, primarily related to reaction kinetics and catalyst activity. Here’s a systematic approach to troubleshooting:
-
Reaction Temperature: Temperature significantly impacts reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts such as 1-chloro-2-methylpropane-2,3-diol (CMPD) through hydrolysis of the epoxide.[2][3] For the TS-1/H₂O₂ system, a moderate temperature is often optimal. Studies have shown that for a non-pressure method, a temperature of 20°C can achieve high selectivity.[3]
-
Catalyst Concentration and Activity: The amount and quality of the TS-1 catalyst are paramount. An insufficient catalyst loading will result in a slow reaction and low conversion of MAC. Conversely, an excessively high concentration may not proportionally increase the yield and can complicate downstream processing. It's crucial to ensure the catalyst is active and properly prepared. The presence of isolated tetrahedral titanium atoms in the silicalite structure is key to its catalytic activity in activating hydrogen peroxide.[2][4]
-
Molar Ratio of Reactants (MAC:H₂O₂): The stoichiometry of methallyl chloride to hydrogen peroxide directly influences both conversion and selectivity. A 1:1 molar ratio has been identified as optimal in several studies for achieving high selectivity towards MECH.[3] An excess of MAC can dilute the reaction mixture and decrease the epoxidation rate, while an excess of H₂O₂ might not lead to a higher yield due to the limited number of active sites on the catalyst.[3]
-
Reaction Time: The duration of the reaction must be optimized. Insufficient time will lead to incomplete conversion. However, excessively long reaction times can increase the likelihood of side reactions, particularly the hydrolysis of the formed epoxide to diols, thus reducing the overall yield of MECH.[2][3] An optimal reaction time of 120 minutes has been suggested for both pressure and non-pressure methods in certain studies.[3]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low yield issues.
Caption: A troubleshooting workflow for diagnosing low MECH yield.
Issue 2: High Levels of Byproduct Formation
The presence of significant impurities not only reduces the yield of the desired product but also complicates its purification.
Question: I'm observing significant byproduct formation, primarily 1-chloro-2-methylpropane-2,3-diol (CMPD). How can I suppress this side reaction?
Answer: The formation of CMPD is a result of the ring-opening of the desired epoxide, 2-methylepichlorohydrin, by water.[2] This is a common issue, especially when using aqueous hydrogen peroxide. Here’s how to mitigate it:
-
Control Water Content: Since water is a reactant in the formation of CMPD, minimizing its presence is key. While aqueous H₂O₂ is the oxidant, the overall water concentration in the reaction mixture can be managed by the choice of solvent and its concentration.
-
Solvent Selection: The choice of solvent is critical. Methanol is commonly used and plays a role in forming an active adduct with the catalyst's active sites.[3] However, some studies suggest that solvents like tert-butyl alcohol (TBA) can be more effective, potentially by increasing the adsorption of MAC within the catalyst channels and enhancing its concentration around the active titanium sites, leading to higher selectivity.[5]
-
Temperature and Time Control: As mentioned previously, elevated temperatures and prolonged reaction times can favor the hydrolysis of the epoxide.[2][3] Adhering to optimized temperature and time parameters is crucial for minimizing CMPD formation.
-
pH Control: The ring-opening of epoxides can be catalyzed by both acids and bases.[6][7] While the TS-1 catalyzed epoxidation is typically performed under neutral conditions, any acidic or basic impurities could accelerate byproduct formation. Ensuring the cleanliness of the reactor and reagents is important.
Principal and Side Reactions
The following diagram illustrates the main epoxidation reaction and the primary side reaction leading to CMPD.
Caption: The main epoxidation reaction and the hydrolysis side reaction.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the epoxidation of methallyl chloride.
Q1: What is the role of the TS-1 catalyst in this reaction?
A1: The Titanium Silicalite-1 (TS-1) catalyst is a microporous crystalline material where some silicon atoms in the silica framework are replaced by titanium atoms.[2] These isolated, tetrahedrally coordinated titanium atoms are the active sites. They interact with hydrogen peroxide to form a titanium hydroperoxide species (Ti-OOH), which is a powerful oxidizing agent capable of transferring an oxygen atom to the double bond of methallyl chloride to form the epoxide.[5] The shape-selective nature of the zeolite pores can also contribute to the reaction's selectivity.[8]
Q2: Can other catalysts be used for the epoxidation of methallyl chloride?
A2: While TS-1 is a widely studied and effective catalyst, other titanium-containing zeolites such as Ti-MWW have also shown high activity and selectivity for this reaction.[9][10] Additionally, other transition metal-based catalysts, including those with molybdenum and tungsten, have been explored for olefin epoxidation.[11] However, for the epoxidation with hydrogen peroxide, titanium silicalites like TS-1 are often preferred due to their high selectivity and stability under the reaction conditions.
Q3: What is the influence of the solvent on the reaction?
A3: The solvent plays multiple roles. It helps to dissolve the reactants and facilitate their interaction with the solid catalyst. In the case of methanol, it is believed to form an active adduct with the titanium centers of the catalyst, which is crucial for the epoxidation mechanism.[3] The polarity of the solvent can also influence the reaction rate and selectivity. As mentioned, tert-butyl alcohol has been shown to be a highly effective solvent, potentially by enhancing the local concentration of MAC near the active sites.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by analyzing the composition of the reaction mixture over time. Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for quantifying the concentrations of methallyl chloride, 2-methylepichlorohydrin, and organic byproducts.[3] The concentration of unreacted hydrogen peroxide can be determined by iodometric titration.[3]
Q5: What are the safety considerations for this reaction?
A5: Hydrogen peroxide, especially at higher concentrations (30% or more), is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction.[12] Methallyl chloride and 2-methylepichlorohydrin are chlorinated organic compounds and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 3: Experimental Protocols & Data
This section provides a general experimental procedure for the epoxidation of methallyl chloride and a table summarizing the effect of various parameters on the reaction outcome.
Detailed Experimental Protocol: Epoxidation of Methallyl Chloride using TS-1/H₂O₂
This protocol is a generalized procedure based on published literature and should be adapted and optimized for your specific laboratory conditions.[2][3][4]
Materials:
-
Methallyl chloride (MAC)
-
30 wt% Hydrogen peroxide (H₂O₂) aqueous solution
-
TS-1 catalyst
-
Methanol (or other suitable solvent)
-
Reaction vessel (e.g., glass reactor or autoclave) with stirring and temperature control
-
Analytical equipment (GC-FID, titration setup)
Procedure:
-
Catalyst Activation: If necessary, activate the TS-1 catalyst by calcination according to the supplier's or literature recommendations to remove any adsorbed water or organic species.
-
Reaction Setup: In a suitable reaction vessel, charge the reactants in the following order: methallyl chloride, methanol, and the TS-1 catalyst.
-
Initiation of Reaction: Begin stirring the mixture and bring it to the desired reaction temperature (e.g., 20°C for a non-pressure setup).
-
Addition of Oxidant: Slowly add the 30 wt% hydrogen peroxide solution to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 120 minutes). Periodically, small aliquots of the reaction mixture can be withdrawn, filtered to remove the catalyst, and analyzed by GC and titration to monitor the conversion of MAC and H₂O₂ and the formation of MECH.
-
Reaction Quench and Work-up: After the desired reaction time, cool the mixture. Separate the catalyst by filtration.
-
Product Isolation and Purification: The organic phase can be separated from the aqueous phase. The crude product can then be purified by distillation under reduced pressure.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the epoxidation of MAC.
Data Presentation: Influence of Reaction Parameters on Yield and Selectivity
The following table summarizes the typical effects of key reaction parameters on the epoxidation of methallyl chloride, based on findings from various studies.[2][3]
| Parameter | Change | Effect on MAC Conversion | Effect on MECH Selectivity | Rationale |
| Temperature | Increase | Increases | Decreases (at higher temps) | Higher kinetic energy increases reaction rate, but also promotes hydrolysis of the epoxide.[3] |
| MAC:H₂O₂ Molar Ratio | Increase MAC | Decreases | Decreases | Dilution of H₂O₂ slows the epoxidation rate, allowing more time for side reactions.[3] |
| Catalyst (TS-1) Conc. | Increase | Increases | Generally Increases | More active sites are available for the epoxidation reaction.[3] |
| Methanol Conc. | Increase | Variable | Increases up to an optimum | Methanol is involved in the formation of the active oxidizing species.[3] |
| Reaction Time | Increase | Increases | Decreases (after optimum) | Longer times allow for higher conversion but also increase the extent of side reactions like hydrolysis.[3] |
References
- 1. Studies on the epoxidation of methallyl chloride over TS-1 microsphere catalysts in a continuous slurry reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Review and perspectives on TS-1 catalyzed propylene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective synthesis of epichlorohydrin via liquid-phase allyl chloride epoxidation over a modified Ti-MWW zeolite in a continuous slurry bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Exothermic Nature of 2-(Chloromethyl)-2-methyloxirane Reactions
Welcome to the technical support center for handling reactions involving 2-(Chloromethyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for safely managing the inherent exothermicity of this reactive epoxide. The information herein is structured to address common questions and critical troubleshooting scenarios you may encounter during your work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and reactivity of this compound, providing the foundational knowledge needed for safe experimental design.
Q1: What makes reactions with this compound so exothermic?
A1: The high exothermicity is primarily due to the significant ring strain inherent in the three-membered epoxide ring, which is estimated to be around 25 kcal/mol.[1] This strained structure makes the molecule highly reactive towards nucleophiles.[1][2][3] When a nucleophile attacks and opens the ring, this strain is released, resulting in a substantial evolution of heat. The reaction is thermodynamically favorable, and without proper control, the rate of heat generation can quickly exceed the rate of heat removal, leading to a dangerous temperature increase.[4]
Q2: What are the primary hazards associated with this compound?
A2: Beyond its exothermic reactivity, this compound presents several other significant hazards. It is classified as a flammable liquid and vapor.[5][6] Furthermore, it is corrosive and can cause severe skin burns and serious eye damage.[5][6][7][8] It is incompatible with strong oxidizing agents and amines.[5][9] Reactions with amines, which are common nucleophiles for ring-opening, are particularly hazardous due to their high exothermicity and potential for runaway reactions.[10]
Q3: What are the critical differences in reactivity under acidic vs. basic/nucleophilic conditions?
A3: The reaction conditions dictate the mechanism and regioselectivity of the ring-opening, which can influence the reaction profile.
-
Basic or Strong Nucleophilic Conditions (e.g., amines, alkoxides): The reaction proceeds via a classic SN2 mechanism.[11][12][13] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack occurs at the least substituted carbon.[3][14] This is often the most common and predictably exothermic pathway.
-
Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group and activating the ring for attack by weaker nucleophiles (like water or alcohols).[3][11][15] The subsequent nucleophilic attack has characteristics of both SN1 and SN2 mechanisms. Attack generally occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[11][15]
Understanding this difference is crucial for predicting reaction outcomes and potential side products.
Q4: What initial safety and experimental design measures are essential before starting a reaction?
A4: Proactive measures are paramount. Before any experiment, you must:
-
Conduct a Risk Assessment: Evaluate the scale of the reaction, the specific nucleophile being used, and the potential for heat generation.
-
Utilize Reaction Calorimetry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) to determine the heat of reaction (ΔH).[10][16][17] This data is invaluable for safe scale-up. For example, the heat of reaction for an epoxy group with an amine can be around 108.8 kJ/mol.[10]
-
Ensure Adequate Cooling: Prepare a cooling bath (e.g., ice-water, dry ice/acetone) with sufficient capacity for the scale of your reaction. Ensure the reaction flask has good surface area contact with the bath.
-
Controlled Reagent Addition: Never mix all reagents at once. Use a dropping funnel or a syringe pump for the slow, controlled addition of the limiting reagent. This is the most critical parameter for controlling the rate of heat generation.[4]
-
Plan for Failure: Have an emergency quench plan and the necessary materials readily accessible before you begin. This includes a pre-chilled quenching agent and a larger flask for dilution if necessary.
Troubleshooting Guides & Protocols
This section provides actionable, step-by-step guidance for specific issues that may arise during your experiment.
Issue: Uncontrolled Temperature Excursion
You observe the internal reaction temperature rising rapidly and uncontrollably. This is the primary indicator of a potential runaway reaction.
-
Stop Reagent Addition: Immediately cease the addition of the nucleophile or any other reagent being added to the reaction.[18]
-
Enhance Cooling: Ensure the cooling bath is at its maximum capacity and making full contact with the flask. If the bath temperature is rising, add more ice or switch to a colder bath.[18]
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling bath and prevent the formation of localized hot spots.
-
If Temperature Continues to Rise: Initiate Emergency Quench Protocol.
This protocol is a last resort to neutralize the reactive species and prevent a runaway. It must be performed in a fume hood with the sash lowered.
-
Prepare Quench Solution: The ideal quenching agent is a weak acid solution (e.g., 1M citric acid or acetic acid in a suitable solvent) that has been pre-chilled in an ice bath. The acid will neutralize the basic/nucleophilic species driving the reaction and also protonate the epoxide, which can slow polymerization.
-
Dilute the Reaction: If possible and safe, transfer the reaction mixture slowly and carefully into a larger flask containing a pre-chilled, stirred solvent (the same as your reaction solvent) to dilute the reactants and help dissipate heat.
-
Slowly Add Quench Solution: Add the pre-chilled quenching solution very slowly to the diluted reaction mixture with vigorous stirring. Monitor the temperature continuously.
-
Observe and Confirm: Continue adding the quenching solution until the temperature stabilizes and begins to decrease, and there are no further signs of reaction (e.g., gas evolution).
The following diagram outlines the decision-making process when faced with a sudden temperature increase.
Caption: Decision workflow for managing a rapid temperature increase.
Issue: Reaction Fails to Initiate or is Sluggish
You have started the addition of your nucleophile, but the reaction temperature is not increasing as expected, or analysis shows low conversion.
-
Low Reaction Temperature: Some reactions require a small amount of initial energy to overcome the activation barrier.
-
Solution: With extreme caution, you can try gently warming a very small spot on the flask with a heat gun while monitoring the internal thermometer closely. Be prepared for a potential sudden onset of the exotherm.[18]
-
-
Impure Reagents: Water or other impurities can inhibit the reaction, particularly if using organometallic nucleophiles or strong bases.
-
Solution: Ensure all reagents and solvents are appropriately dried and purified before use.
-
-
Poor Mixing: In heterogeneous mixtures or viscous solutions, poor stirring can prevent the reactants from interacting effectively.
-
Solution: Increase the stirring rate or use a more effective mechanical stirrer.
-
Data & Protocols
Table 1: Key Safety and Reactivity Parameters
This table summarizes critical data for this compound.
| Parameter | Value / Information | Source(s) |
| Molecular Formula | C₄H₇ClO | [6] |
| Molecular Weight | 106.55 g/mol | [1][6] |
| Primary Hazards | Flammable liquid (Cat. 3), Causes severe skin burns (Cat. 1B), Causes serious eye damage (Cat. 1) | [5][6] |
| Incompatible Materials | Strong oxidizing agents, Amines | [5][9] |
| Typical ΔH (amine) | ~108.8 kJ/mol per epoxy group | [10] |
| Ring Strain Energy | ~25 kcal/mol (~105 kJ/mol) | [1] |
Protocol: Standard Controlled Addition of a Nucleophile (Batch Reaction)
This protocol provides a baseline procedure for safely running an exothermic ring-opening reaction.
-
Setup:
-
Equip a dry, appropriately sized round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, a reflux condenser with an inert gas inlet (e.g., Nitrogen), and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-water) on a magnetic stir plate.
-
-
Initial Charge:
-
Charge the flask with this compound and the reaction solvent.
-
Allow the solution to cool to the desired starting temperature (e.g., 0-5 °C) with stirring.
-
-
Nucleophile Addition:
-
Dissolve the nucleophile (e.g., an amine) in the reaction solvent and load it into the dropping funnel.
-
Begin adding the nucleophile solution dropwise to the stirred epoxide solution.
-
-
Temperature Monitoring & Control (Critical Step):
-
Maintain a strict temperature range. The rate of addition should be adjusted to ensure the internal temperature does not exceed a pre-determined limit (e.g., 10-15 °C).
-
If the temperature rises above the set limit, immediately stop the addition and wait for it to cool before resuming at a slower rate. A runaway reaction begins when the heat produced exceeds the heat removed.[4]
-
-
Reaction Completion & Workup:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time to ensure complete conversion.
-
Proceed with a carefully planned and controlled workup procedure, which may involve quenching with a mild acid or water.
-
Caption: Standard experimental workflow for controlled exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. akjournals.com [akjournals.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. byjus.com [byjus.com]
- 16. Investigation of epoxide curing reactions by differential scanning calorimetry - formal kinetic evaluation | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Disposal of 2-(Chloromethyl)-2-methyloxirane Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-(Chloromethyl)-2-methyloxirane (CAS No. 598-09-4). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
I. Core Principles of this compound Waste Management
This compound is a flammable and corrosive organic compound that can cause severe skin burns and eye damage.[1][2] Improper disposal can lead to hazardous chemical reactions, environmental contamination, and regulatory violations. The primary disposal route for this compound is incineration at a licensed hazardous waste facility.[3]
The following sections are designed in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound waste?
A1: Waste containing this compound is classified as hazardous due to the following characteristics:
-
Flammability: It is a flammable liquid with a flash point of approximately 30°C.[4] Vapors can form explosive mixtures with air.[5]
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: While specific data is limited, epoxides as a class can be toxic.[6] Inhalation of vapors may cause respiratory irritation.[3]
Q2: What personal protective equipment (PPE) is required when handling this waste?
A2: A comprehensive PPE plan is mandatory.[2] The following table summarizes the required PPE:
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or Viton®) | Provides a barrier against skin contact. Nitrile gloves may offer limited protection and should be avoided for prolonged handling.[2] |
| Body | Flame-retardant lab coat and a chemical-resistant apron | Protects against splashes and potential ignition sources. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Required if handling outside of a certified chemical fume hood or if vapors are likely to be generated.[7] |
Q3: How should I collect and store this compound waste in the lab?
A3: Proper collection and storage are crucial to prevent accidents. Follow these steps:
-
Container Selection: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-on cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive).
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals, particularly strong oxidizing agents and amines.[5]
-
Closure: Keep the waste container closed at all times, except when adding waste.
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No. It is strictly prohibited to dispose of this compound down the drain. This compound is not readily biodegradable and can harm aquatic life.[7] Such disposal is a violation of environmental regulations.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and disposal of this compound waste.
Scenario 1: Accidental Mixing with Incompatible Chemicals
Q: I accidentally added an amine-containing solution to my this compound waste container. What should I do?
A: Immediate Action is Required. Mixing this compound with amines can lead to a violent exothermic reaction due to the ring-opening of the epoxide.
Protocol: Managing Incompatible Waste Mixtures
-
Do Not Seal the Container: If you suspect an exothermic reaction is occurring (e.g., the container feels warm), do not tighten the cap. This can lead to pressure buildup and potential container rupture.
-
Isolate the Container: Carefully move the container to a chemical fume hood, away from flammable materials.
-
Alert Personnel: Inform your lab supervisor and safety officer immediately.
-
Monitor the Temperature: If safe to do so, monitor the temperature of the container from a distance. If it continues to rise, be prepared for a potential runaway reaction.
-
Do Not Attempt to Neutralize: Do not add any other chemicals to the mixture in an attempt to neutralize it. This could exacerbate the reaction.
-
Professional Disposal: Once the reaction has subsided and the container has cooled, it must be disposed of as a highly hazardous reactive waste. Contact your institution's environmental health and safety (EHS) department for immediate pickup and disposal.
Scenario 2: Small-Scale Spills
Q: I spilled a small amount (less than 100 mL) of this compound in the chemical fume hood. How do I clean it up?
A: For small spills within a contained area like a fume hood, follow this procedure:
Protocol: Small Spill Cleanup
-
Ensure Proper Ventilation: Keep the fume hood sash at the appropriate working height.
-
Wear Full PPE: Don the PPE outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to absorb the liquid.[5]
-
Collect the Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a mild solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbent, cloths, gloves) must be placed in the hazardous waste container and disposed of accordingly.
Scenario 3: On-Site Neutralization of Small Quantities (Advanced Users Only)
Q: Is it possible to neutralize a small amount of this compound in the lab before collection for disposal?
A: This procedure should only be performed by trained personnel in a controlled laboratory setting. The principle is to hydrolyze the epoxide ring to a less reactive diol. This can be achieved under controlled basic conditions, similar to the hydrolysis of epichlorohydrin.[8][9]
Protocol: Lab-Scale Hydrolysis for Neutralization
-
Materials:
-
Stir plate and stir bar
-
Ice bath
-
Addition funnel
-
Reaction flask
-
1 M Sodium hydroxide (NaOH) solution
-
pH paper or pH meter
-
-
Procedure:
-
In a chemical fume hood, place the this compound waste in a reaction flask equipped with a stir bar.
-
Cool the flask in an ice bath.
-
Slowly add a 1 M NaOH solution dropwise from the addition funnel while stirring vigorously. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
Monitor the pH of the reaction mixture. Continue adding NaOH until the pH is between 9 and 10.
-
Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis.
-
The resulting solution, containing the diol, should be collected as hazardous waste. While less reactive, it still requires disposal through your institution's EHS program.
-
IV. Visualization of Key Workflows
Diagram 1: Standard Waste Disposal Workflow
Caption: Standard operating procedure for the collection and disposal of this compound waste.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making process for responding to a this compound spill.
V. References
-
Santa Cruz Biotechnology. (2018-07-12). SAFETY DATA SHEET: this compound. --INVALID-LINK--
-
Fisher Scientific. (2010-04-10). SAFETY DATA SHEET: this compound. --INVALID-LINK--
-
PubChem. This compound. National Institutes of Health. --INVALID-LINK--
-
BenchChem. Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene. --INVALID-LINK--
-
ChemicalBook. This compound(598-09-4). --INVALID-LINK--
-
This is a very sensitive reaction! (n.d.). Retrieved from --INVALID-LINK--
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved from --INVALID-LINK--
-
Procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved from --INVALID-LINK--
-
TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). LSU. Retrieved from --INVALID-LINK--
-
Responding to Personnel Exposures & Spills Involving Biological Materials. (n.d.). Office of Clinical and Research Safety. Retrieved from --INVALID-LINK--
-
MSDS of 2-Chloromethyl-2-methyl-oxirane. (n.d.). Capot Chemical Co., Ltd. Retrieved from --INVALID-LINK--
-
Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. (2024, April 9). ChemBK. Retrieved from --INVALID-LINK--
-
List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved from --INVALID-LINK--
-
How to Handle a Temperature Excursion: Protocol & Steps. (2025, May 7). E-Control Systems. Retrieved from --INVALID-LINK--
-
Managing Temperature Excursions in Pharmaceutical Cold Chain Logistics: A Comprehensive Guide. (2025, November 3). Retrieved from --INVALID-LINK--
-
Managing temperature excursions – NHS SPS. (2022, November 10). Specialist Pharmacy Service. Retrieved from --INVALID-LINK--
-
Managing Temperature Excursions in UK and European Pharmaceutical Supply Chains. (2025, June 19). Retrieved from --INVALID-LINK--
-
Continuous hydrolysis of epichlorohydrin. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
BIOSAFETY LEVEL 2 (BSL-2) SPILL. (n.d.). Yale Environmental Health & Safety. Retrieved from --INVALID-LINK--
-
Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. (2025, August 27). Retrieved from --INVALID-LINK--
-
Mechanism of the acidic hydrolysis of epichlorohydrin. (2011, November 1). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Proposed Risk Management Approach for Oxirane, (chloromethyl)- (Epichlorohydrin). (n.d.). Canada.ca. Retrieved from --INVALID-LINK--
-
The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. (n.d.). University of Michigan. Retrieved from --INVALID-LINK--
-
Epichlorohydrin. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Biological Spill clean up in a lab. (2022, November 22). YouTube. Retrieved from --INVALID-LINK--
-
Application Note: Reaction of 1-Chloro-2-methyl-2-propanol with Sodium Hydroxide. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
What is the Reaction between NaOH and NaOCl? (2024, February 22). Echemi. Retrieved from --INVALID-LINK--
-
Reaction of NaOH with methanol and ethanol? (2016, September 17). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Navigating the Disposal of 9-Anthryloxirane: A Guide for Laboratory Professionals. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. US2838574A - Continuous hydrolysis of epichlorohydrin - Google Patents [patents.google.com]
- 9. fauske.com [fauske.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Chloromethyl)-2-methyloxirane and Propylene Oxide
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Epoxides, or oxiranes, are indispensable three-membered cyclic ether building blocks in modern organic synthesis. Their high reactivity, driven by inherent ring strain, allows for efficient and often stereospecific construction of complex molecular architectures.[1] This guide provides an in-depth comparison of the reactivity of two structurally distinct epoxides: the commodity chemical Propylene Oxide (PO) and the more functionalized 2-(Chloromethyl)-2-methyloxirane .
While both molecules share the reactive oxirane moiety, the substitution pattern dramatically alters their electronic properties, steric profiles, and ultimately, their behavior in nucleophilic ring-opening reactions. This analysis is designed for researchers, scientists, and drug development professionals who leverage epoxide chemistry and require a nuanced understanding of how substituent effects dictate reaction outcomes, including rate and regioselectivity.
Structural and Electronic Foundations of Reactivity
The reactivity of an epoxide is primarily governed by a combination of ring strain, steric hindrance, and the electronic effects of its substituents.[2] These factors determine the electrophilicity of the ring carbons and the accessibility for nucleophilic attack.
-
Propylene Oxide (2-Methyloxirane): This is an asymmetrical epoxide featuring a primary and a secondary carbon. The methyl group, being weakly electron-donating, slightly stabilizes a developing positive charge on the adjacent secondary carbon. This electronic effect becomes particularly relevant under acidic conditions.
-
This compound: This molecule presents a more complex scenario. It possesses a primary and a highly substituted quaternary carbon. The key distinctions are:
-
Increased Steric Hindrance: The quaternary carbon is sterically encumbered by both a methyl and a chloromethyl group, significantly impeding the approach of nucleophiles.
-
Potent Inductive Effect: The chloromethyl group exerts a strong electron-withdrawing effect (-I effect) due to the electronegativity of the chlorine atom. This effect polarizes the C-Cl bond and influences the electron density within the epoxide ring.[3]
-
Additional Electrophilic Site: The primary carbon of the chloromethyl group is itself a site susceptible to nucleophilic attack (SN2 substitution), creating a competing reaction pathway.[3]
-
| Feature | Propylene Oxide | This compound |
| Structure |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
|
| Epoxide Carbons | Primary (C1) & Secondary (C2) | Primary (C3) & Quaternary (C2) |
| Key Substituents | Methyl (Electron-Donating) | Methyl (Electron-Donating) & Chloromethyl (Electron-Withdrawing) |
| Molecular Weight | 58.08 g/mol | 106.55 g/mol |
Comparative Analysis of Nucleophilic Ring-Opening Reactions
The outcome of epoxide ring-opening is critically dependent on the reaction conditions, which dictate whether the mechanism follows a bimolecular (SN2) or a more unimolecular (SN1-like) pathway.[1][4]
Basic or Neutral Conditions (SN2 Pathway)
Under basic or neutral conditions, a strong nucleophile directly attacks an electrophilic carbon of the epoxide ring. The reaction regioselectivity is predominantly controlled by steric hindrance , with the nucleophile attacking the less substituted carbon.[4][5]
-
Propylene Oxide: Nucleophilic attack occurs almost exclusively at the less hindered primary carbon (C1) .[6]
-
This compound: The steric difference is even more pronounced. Nucleophilic attack on the epoxide ring will overwhelmingly favor the primary carbon (C3) due to the severe steric congestion at the quaternary carbon.
Relative Reactivity: The overall reaction rate is also governed by sterics. Studies on related compounds have shown a reactivity order of Ethylene Oxide > Propylene Oxide > Epichlorohydrin.[3] The lower reactivity of epichlorohydrin is attributed to both steric hindrance and the electron-withdrawing effect of the chloromethyl group.[3] Given that this compound is even more sterically hindered than epichlorohydrin, its rate of ring-opening under SN2 conditions is expected to be significantly lower than that of propylene oxide.
A unique feature of this compound is the potential for a competing SN2 reaction at the chloromethyl carbon, leading to substitution of the chloride ion. This pathway can compete with epoxide ring-opening, especially with soft, highly nucleophilic species.[3]
Figure 1: Competing reaction pathways for this compound.
Acidic Conditions (SN1-like Pathway)
In the presence of an acid, the epoxide oxygen is protonated, creating a much better leaving group and enhancing the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs at the carbon that can best stabilize a positive charge, meaning the more substituted carbon .[1][5] The transition state has significant carbocationic character.[5][7]
-
Propylene Oxide: Nucleophilic attack preferentially occurs at the secondary carbon (C2) , which can better stabilize the partial positive charge of the SN1-like transition state.[4][6]
-
This compound: The situation is more nuanced. The quaternary carbon (C2) is the most substituted, which would typically favor nucleophilic attack. However, the adjacent, strongly electron-withdrawing chloromethyl group actively destabilizes the formation of a positive charge at this position. This electronic destabilization counteracts the stabilizing effect of the methyl group and quaternary substitution. Consequently, the regioselectivity is less predictable and can result in a mixture of products, with a potential for increased attack at the primary carbon (C3) compared to what would be expected based on substitution alone.
Figure 2: Condition-dependent regioselectivity for propylene oxide.
Experimental Protocols & Data
Precise kinetic comparisons require controlled experimental conditions. The following section outlines a general protocol for analyzing the regioselectivity of an epoxide ring-opening reaction and presents a qualitative summary of expected reactivity.
Protocol: Analysis of Regioselectivity via Amine Ring-Opening
This protocol describes a general procedure for reacting an epoxide with an amine and analyzing the resulting product mixture to determine regioselectivity.
Objective: To determine the ratio of regioisomers formed from the reaction of an epoxide with benzylamine under basic conditions.
Materials:
-
Epoxide (Propylene Oxide or this compound)
-
Benzylamine
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, TLC plates, NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask, add the epoxide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture of β-amino alcohols.
-
Analysis: Dissolve the crude product in CDCl₃. Acquire a ¹H NMR spectrum. The regioselectivity can be determined by integrating the signals corresponding to unique protons in each regioisomer.
Figure 3: General workflow for kinetic and regioselectivity studies.
Summary of Comparative Reactivity
| Condition | Nucleophile Type | Controlling Factor | Propylene Oxide | This compound |
| Basic/Neutral | Strong (e.g., RO⁻, RNH₂) | Steric Hindrance | Higher Reactivity. Attack at the primary carbon. | Lower Reactivity. Attack at the primary carbon. Potential for competing substitution at the -CH₂Cl group. |
| Acidic | Weak (e.g., H₂O, ROH) | Electronic Stabilization | Higher Reactivity. Attack at the more substituted secondary carbon. | Lower Reactivity. Complex. Attack is disfavored at the quaternary carbon due to the -I effect of the -CH₂Cl group. A mixture of regioisomers is likely. |
Conclusion
The comparison between propylene oxide and this compound serves as a compelling case study in physical organic chemistry, demonstrating how subtle structural modifications lead to profound differences in chemical reactivity.
-
Propylene Oxide follows well-established regiochemical rules for unsymmetrical epoxides, dictated by a balance between sterics (basic conditions) and electronic stabilization of a carbocation-like transition state (acidic conditions).
-
This compound presents a more intricate system. Its reactivity is defined by a confluence of factors:
-
Overwhelming Steric Hindrance at the quaternary carbon, which dictates SN2 regioselectivity and lowers the overall reaction rate.
-
A Powerful Electron-Withdrawing Group that destabilizes the adjacent carbon toward positive charge development, complicating the regiochemical outcome under acidic SN1-like conditions.
-
A Secondary Reaction Site at the chloromethyl carbon, introducing a competitive SN2 substitution pathway that can affect product distribution and yield.
-
For synthetic chemists, this means that while propylene oxide is a reliable precursor for introducing a 2-hydroxypropyl group with predictable regioselectivity, this compound offers a more complex but potentially richer reactivity profile, enabling access to different functionalities through careful selection of nucleophiles and reaction conditions.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exam 1 Answer Key [web.pdx.edu]
- 7. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
analytical methods for confirming the structure of 2-(Chloromethyl)-2-methyloxirane
An Objective Guide to the Analytical Confirmation of 2-(Chloromethyl)-2-methyloxirane
This guide provides a comprehensive comparison of analytical methodologies for the definitive structural elucidation of this compound (CAS No: 598-09-4). As a pivotal building block in synthetic chemistry, particularly in the development of polymers and specialty chemicals, the unequivocal confirmation of its structure is paramount for ensuring reaction specificity, product purity, and batch-to-batch consistency. This document moves beyond mere procedural descriptions to delve into the causal logic behind method selection and data interpretation, offering a robust framework for researchers, quality control analysts, and drug development professionals.
The Imperative for an Orthogonal Analytical Approach
No single analytical technique can provide absolute structural proof. A confident structural assignment relies on an orthogonal approach, where multiple, independent methods are employed to interrogate different molecular attributes. For a small, functionalized molecule like this compound, the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system of evidence. NMR delineates the precise carbon-hydrogen framework, MS confirms the molecular mass and provides fragmentation clues, and IR spectroscopy identifies the requisite functional groups. This multi-faceted strategy minimizes the risk of misinterpretation and builds a comprehensive, undeniable structural profile.
Caption: Orthogonal workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the molecular skeleton and the chemical environment of each atom.
Expertise & Experience: Interpreting the Spectra
For this compound, with a molecular formula of C₄H₇ClO, we anticipate specific, predictable signals in both ¹H and ¹³C NMR spectra.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons.
-
The methyl group (CH₃) protons are chemically equivalent and isolated from other protons, thus appearing as a sharp singlet.
-
The chloromethyl group (CH₂Cl) protons are also equivalent and isolated, yielding another distinct singlet, typically shifted downfield due to the electron-withdrawing effect of the chlorine atom.
-
The oxirane ring methylene protons (CH₂) are diastereotopic because the adjacent carbon is a stereocenter. This means they are chemically non-equivalent and will appear as two separate signals, likely as doublets, due to geminal coupling. Their proximity to the electronegative oxygen atom of the epoxide ring shifts them downfield.[1]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum distinguishes the different carbon atoms in the molecule.
-
Four distinct signals are expected, corresponding to the methyl, chloromethyl, oxirane methylene, and the quaternary carbon of the oxirane ring.[1] The quaternary carbon, directly bonded to oxygen and chlorine (via the chloromethyl group), will be significantly downfield.
-
Data Presentation: Predicted NMR Assignments
| Analysis | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment | Rationale |
| ¹H NMR | ~1.5 | Singlet | -CH₃ | Shielded alkyl protons. |
| ~2.7 & ~2.9 | Doublets (AB quartet) | Oxirane -CH₂- | Diastereotopic protons on the epoxide ring. | |
| ~3.6 | Singlet | -CH₂Cl | Protons deshielded by the adjacent chlorine atom. | |
| ¹³C NMR | ~20 | Quartet (in off-resonance) | -CH₃ | Shielded alkyl carbon. |
| ~48 | Triplet (in off-resonance) | -CH₂Cl | Carbon deshielded by chlorine. | |
| ~55 | Triplet (in off-resonance) | Oxirane -CH₂- | Carbon deshielded by ring strain and oxygen. | |
| ~60 | Singlet (in off-resonance) | Oxirane -C(CH₃)- | Quaternary carbon deshielded by oxygen. |
Trustworthiness: Experimental Protocol for NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and established correlation data.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that serves as a molecular fingerprint. Coupling MS with Gas Chromatography (GC-MS) is the preferred method for volatile compounds like this, ensuring the sample is pure at the point of analysis.[1]
Expertise & Experience: Decoding the Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound is 106.55 g/mol .[2] A key confirmatory feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak cluster: one peak at m/z 106 (for the ³⁵Cl isotopologue) and a second peak at m/z 108 (for the ³⁷Cl isotopologue), with a relative intensity ratio of roughly 3:1. The absence of this pattern would cast serious doubt on the proposed structure.
-
Fragmentation Pathway: Under electron ionization (EI), the molecular ion will fragment in a predictable manner, primarily by cleaving the weakest bonds to form stable carbocations.[3]
-
Loss of Chlorine: The C-Cl bond is relatively weak. Cleavage of this bond would result in the loss of a chlorine radical (•Cl) to form a cation at m/z 71. This fragment is stabilized by the adjacent oxygen atom.
-
Alpha-Cleavage: Cleavage of the C-C bond between the quaternary carbon and the chloromethyl group is also highly probable. This would result in the loss of a chloromethyl radical (•CH₂Cl) to produce a stable cation at m/z 57. This is often the base peak due to the stability of the resulting ion.[3]
-
Caption: Proposed MS fragmentation pathway.
Data Presentation: Key Mass Fragments
| m/z Value | Proposed Fragment | Significance |
| 106, 108 | [C₄H₇³⁵ClO]⁺˙, [C₄H₇³⁷ClO]⁺˙ | Molecular Ion Cluster (Confirms presence of one Cl atom) |
| 71 | [C₄H₇O]⁺ | Loss of •Cl radical |
| 57 | [C₃H₅O]⁺ | Base Peak; Loss of •CH₂Cl radical |
Trustworthiness: Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Column: Use a mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness), suitable for separating volatile polar compounds.[1][4]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.[4]
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 220°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
-
MS Method Setup:
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum of this peak, confirming the molecular ion cluster and identifying the key fragment ions. Compare the obtained spectrum against a reference library (e.g., NIST) if available.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as an excellent verification tool.
Expertise & Experience: Interpreting Vibrational Bands
The IR spectrum of this compound should display characteristic absorption bands corresponding to its structural features.[1]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
C-O-C Stretch (Epoxide): The key diagnostic bands for the epoxide ring are the asymmetric and symmetric C-O-C stretches. The asymmetric stretch typically appears as a strong band around 1250 cm⁻¹, while the symmetric "ring breathing" mode is found near 840-950 cm⁻¹.[1]
-
C-Cl Stretch: A moderate to strong absorption band for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.[1]
Data Presentation: Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1250 | Asymmetric C-O-C Stretch | Epoxide Ring |
| 840-950 | Symmetric C-O-C Stretch | Epoxide Ring |
| 600-800 | C-Cl Stretch | Alkyl Halide |
Trustworthiness: Experimental Protocol for FTIR
-
Sample Preparation: As the compound is a liquid, the simplest method is to prepare a neat thin film. Place one drop of the liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: Place the salt plates (without sample) in the spectrometer and run a background scan to account for atmospheric H₂O and CO₂.
-
Sample Scan: Place the sample-loaded plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands. Label the peaks corresponding to the primary functional groups and compare their positions to established correlation charts.
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. NMR spectroscopy provides the definitive map of the C-H framework. Gas Chromatography-Mass Spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and a predictable fragmentation pattern. Finally, FTIR spectroscopy offers rapid verification of the essential epoxide and alkyl chloride functional groups. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and unequivocally confirm the structure of this important synthetic intermediate, ensuring the integrity and reliability of their scientific work.
References
- 1. This compound | 598-09-4 | Benchchem [benchchem.com]
- 2. This compound | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Synthesis of 2-(Chloromethyl)-2-methyloxirane
Introduction: The Significance of a Strained Ring
2-(Chloromethyl)-2-methyloxirane, also known as 2-methylepichlorohydrin, is a vital organic intermediate whose utility is fundamentally derived from the high reactivity of its strained three-membered epoxide ring.[1][2] This inherent ring strain, approximately 25 kcal/mol, renders the molecule susceptible to nucleophilic attack, making it a versatile building block for synthesizing more complex molecules, including resins, adhesives, and pharmaceutical precursors.[1] The primary and most documented route to this compound is the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as methallyl chloride.[1]
The efficiency and selectivity of this epoxidation are critically dependent on the catalytic system employed. Traditional methods often rely on stoichiometric reagents that generate significant waste, prompting the development of more sustainable, catalytic approaches. This guide provides a comparative analysis of prominent catalytic strategies for the synthesis of this compound, offering field-proven insights and detailed experimental protocols for researchers and process chemists.
Overview of Primary Synthetic Pathways
The conversion of methallyl chloride to this compound predominantly follows two mechanistic pathways, both starting from the same alkene. The choice of catalyst and oxidant dictates the preferred route, influencing yield, selectivity, and process sustainability.
Caption: Primary synthetic routes to this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Below, we compare several key systems, from classical stoichiometric methods to advanced catalytic protocols.
The Halohydrin Route: A Stoichiometric Benchmark
This traditional two-step method first involves the formation of a halohydrin intermediate from methallyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) using a strong base to form the epoxide ring.[1]
-
Reagents : Typically uses N-bromosuccinimide (NBS) in water for halohydrin formation, followed by sodium hydroxide (NaOH) for cyclization.[1][3]
-
Mechanism : The reaction proceeds via electrophilic addition of bromine to the double bond, followed by the attack of water to form the bromohydrin. The subsequent addition of a base deprotonates the hydroxyl group, which then displaces the adjacent halogen in an intramolecular Sₙ2 reaction to close the epoxide ring.
-
Performance : This method is well-established but suffers from the drawbacks of stoichiometric reagent use and waste generation (succinimide and sodium bromide salts). Reported yields after purification can be modest, around 47%.[3]
Heteropoly Acid Catalysis with Hydrogen Peroxide: A Greener Approach
The use of hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable due to its low cost and the formation of water as the only byproduct. Heteropoly acids and their salts have emerged as highly effective catalysts for this transformation.
-
Catalyst : A patented method describes a heteropoly acid salt with reaction-controlled phase transfer characteristics.[4] The general composition is QₘHₙXMpO₄₊₃ₚ, where M is a central metal atom (Mo, W, or V) and Q is a quaternary ammonium cation (e.g., [R₁R₂R₃R₄N]⁺).[4]
-
Mechanism : The heteropoly acid activates the H₂O₂ to form a potent peroxo-metal species, which then transfers an oxygen atom to the alkene double bond. The quaternary ammonium component acts as a phase-transfer agent, facilitating the interaction between the aqueous H₂O₂ and the organic substrate.
-
Performance : This system demonstrates excellent results, with a reported conversion rate of methallyl chloride to hydrogen peroxide reaching 96% and a selectivity for the desired epoxide of 95%.[4] A key advantage is that the catalyst can be recovered and recycled, significantly improving process economics and sustainability.[4]
Phase-Transfer Catalysis (PTC) for Enhanced Cyclization
While the halohydrin route is stoichiometric, its efficiency can be dramatically improved by incorporating a phase-transfer catalyst in the base-induced cyclization step. PTC is exceptionally effective for reactions involving two immiscible phases, such as an aqueous NaOH solution and an organic substrate.[5][6]
-
Catalyst : Quaternary ammonium salts like tetrabutylammonium chloride (TBACl) or tetrabutylammonium bromide (TBAB) are common choices.[6][7][8]
-
Mechanism : The PTC facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. The lipophilic quaternary ammonium cation pairs with the hydroxide ion, forming an ion pair that is soluble in the organic medium. This dramatically increases the concentration of the base in the vicinity of the halohydrin substrate, accelerating the rate of deprotonation and subsequent ring closure.
-
Performance : In analogous dehydrochlorination reactions of β-chlorohydrins, the use of a PTC like TBACl has been shown to reduce reaction times from hours to just 3 minutes and decrease the required excess of NaOH by over 90%.[6] This leads to significant savings in energy and raw materials and minimizes side reactions.[6]
Caption: Role of a Phase-Transfer Catalyst (PTC) in the cyclization step.
Performance Data Summary
The following table summarizes the performance and key characteristics of the discussed catalytic systems.
| Catalytic System | Oxidant / Base | Key Features | Conversion / Yield | Selectivity | Advantages | Disadvantages |
| Halohydrin Route (NBS/NaOH) | NBS / NaOH | Stoichiometric two-step process | ~47% Yield[3] | Moderate | Well-established, simple setup | High waste generation, modest yield |
| Heteropoly Acid Salt | H₂O₂ | Catalytic, phase-transfer properties | 96% (H₂O₂ conversion)[4] | 95%[4] | "Green" oxidant (water byproduct), high efficiency, recyclable catalyst | Requires specialized catalyst synthesis |
| PTC-Assisted Cyclization | NaOH | Accelerates base-mediated ring closure | High (Qualitative) | High | Drastically reduced reaction time, less excess base needed, energy efficient[6] | Adds catalyst cost, requires separation |
Detailed Experimental Protocols
Protocol 1: Synthesis via Halohydrin Formation (NBS/NaOH)
This protocol is adapted from established literature procedures.[3]
Step A: Halohydrin Formation
-
To a 1-liter reactor equipped with vigorous stirring, add 375 mL of water and 73.5 mL (0.75 mol) of methallyl chloride.
-
Slowly add 133.5 g (0.75 mol, 1.0 eq) of N-bromosuccinimide at room temperature.
-
Continue vigorous stirring and leave the mixture overnight.
Step B: Epoxide Formation (Cyclization)
-
Cool the reaction mixture to 10°C in an ice bath.
-
Add 50% aqueous sodium hydroxide (approx. 60 g, 0.75 mol) dropwise, ensuring the internal temperature is maintained between 20 and 25°C.
-
After the addition is complete, cease stirring and allow the mixture to stand for 2 hours.
-
The denser lower organic phase will separate. Isolate this phase and dry it over anhydrous sodium sulphate.
-
The crude product can be purified by vacuum distillation (e.g., 60°C at 65 mbar) to yield the final product.[3]
Protocol 2: Catalytic Epoxidation with Heteropoly Acid Salt and H₂O₂
This protocol is a representative procedure based on the inventive concept described in patent literature.[4]
-
Charge a reaction vessel with methallyl chloride (substrate). A solvent is optional.
-
Add the heteropoly acid salt catalyst (e.g., a quaternary ammonium salt of phosphomolybdic or phosphotungstic acid). The molar ratio of hydrogen peroxide to catalyst should be between 50:1 and 300:1.[4]
-
Heat the mixture to the reaction temperature, typically between 40 and 100°C.[4]
-
Add 30-50% aqueous hydrogen peroxide dropwise to the reaction mixture. The molar ratio of hydrogen peroxide to methallyl chloride should be between 2:1 and 1:2.[4]
-
Maintain the reaction at temperature with stirring until GC analysis shows consumption of the starting material.
-
Upon completion, cool the mixture. The catalyst can often be recovered from the aqueous phase or by precipitation and filtration for reuse.
-
The organic phase, containing the product, is separated, washed with water, dried, and purified by distillation.
Protocol 3: PTC-Enhanced Halohydrin Cyclization
This protocol modifies Step B of Protocol 1 to include a phase-transfer catalyst.
-
Following the completion of halohydrin formation (Protocol 1, Step A), add the phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium chloride, TBACl) to the two-phase mixture.
-
Heat the mixture to 40-50°C with vigorous stirring to ensure efficient mixing of the phases.
-
Add 20-50% aqueous sodium hydroxide. A much lower excess is needed compared to the non-PTC route (e.g., 1.05 equivalents).[6]
-
Monitor the reaction by TLC or GC. The reaction is typically complete in a much shorter time frame (<30 minutes).
-
Workup is similar to Protocol 1: cease stirring, separate the organic phase, wash with water to remove the catalyst and residual base, dry over sodium sulphate, and purify by distillation.
Conclusion and Future Outlook
For the synthesis of this compound, a clear evolution from stoichiometric to highly efficient catalytic methods is evident. While the traditional halohydrin route serves as a reliable benchmark, its environmental impact and moderate yield are significant drawbacks.
The development of heteropoly acid salt catalysts for direct epoxidation with hydrogen peroxide represents a significant advancement, offering high conversion and selectivity with the added benefit of catalyst recyclability.[4] This aligns with the principles of green chemistry and offers a scalable, economically viable pathway.
Furthermore, the application of phase-transfer catalysis to the cyclization step of the halohydrin route provides a powerful tool for process intensification.[6] It dramatically reduces reaction times, energy consumption, and the amount of excess reagents required.
For researchers and drug development professionals, the choice of catalyst will depend on project-specific goals, including scale, cost constraints, and sustainability targets. Future research may focus on developing robust, heterogeneous catalysts that combine the oxidative power of systems like heteropoly acids with the ease of separation, further streamlining the synthesis of this valuable epoxide intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 598-09-4: this compound [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05781C [pubs.rsc.org]
- 7. iagi.or.id [iagi.or.id]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Oxirane Reactivity: Assessing the Impact of the Methyl Group
Abstract
The oxirane (epoxide) ring, a three-membered heterocycle, is a cornerstone functional group in organic synthesis due to the inherent ring strain that makes it susceptible to ring-opening reactions.[1][2][3] This guide provides an in-depth comparative analysis of the reactivity of the parent compound, oxirane (ethylene oxide), and its methylated analogue, methyl oxirane (propylene oxide). We will explore how the addition of a single methyl group fundamentally alters the electronic and steric landscape of the molecule, thereby dictating the regioselectivity and rate of nucleophilic attack under both acidic and basic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of substituted epoxides in their synthetic strategies.
The Foundation: Reactivity of the Oxirane Ring
The reactivity of epoxides is dominated by the significant angle strain of the three-membered ring, which deviates substantially from the ideal tetrahedral bond angle of 109.5°. This strain, combined with the polarity of the C-O bonds, makes the carbon atoms electrophilic and susceptible to attack by nucleophiles, leading to a highly favorable ring-opening reaction.[1][3]
Introducing the Perturbation: The Methyl Group
The substitution of a hydrogen atom in oxirane with a methyl group to form methyl oxirane introduces two primary effects that modulate its reactivity:
-
Electronic Effect (Inductive Effect): The methyl group is weakly electron-donating (+I effect). This inductive effect enriches the electron density of the neighboring carbon atom. In acid-catalyzed reactions, this effect stabilizes the formation of a partial positive charge (carbocation-like character) on the more substituted carbon.[4][5]
-
Steric Effect: The methyl group is physically larger than a hydrogen atom, creating steric hindrance. This bulkiness impedes the approach of a nucleophile to the substituted carbon atom.[6][7]
The interplay between these two opposing effects—electronics and sterics—is the central theme governing the reactivity and regioselectivity of methyl oxirane.[6][7]
Comparative Reactivity Analysis: Oxirane vs. Methyl Oxirane
The outcome of a nucleophilic attack on an unsymmetrical epoxide like methyl oxirane is highly dependent on the reaction conditions, specifically whether it is base-catalyzed or acid-catalyzed.
Base-Catalyzed Ring-Opening: A Story of Steric Dominance
Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile is typically strong (e.g., RO⁻, OH⁻, RNH₂) and directly attacks one of the electrophilic carbons of the epoxide ring.[3][8][9]
-
Oxirane: In the symmetrical oxirane, both carbon atoms are equally accessible, and attack occurs at either carbon, yielding a single product.
-
Methyl Oxirane: The nucleophile will preferentially attack the less sterically hindered carbon atom.[3][9] The steric bulk of the methyl group shields the more substituted carbon, making the primary carbon the favored site of attack. This is a regioselective reaction governed almost entirely by sterics.
Mechanism: Base-Catalyzed Ring-Opening of Methyl Oxirane
Caption: Sₙ2 attack at the less hindered carbon in base-catalyzed opening.
Acid-Catalyzed Ring-Opening: The Electronic Effect Takes Charge
Under acidic conditions, the reaction landscape changes dramatically. The first step is the protonation of the epoxide oxygen by the acid catalyst (e.g., H₂SO₄, HBr).[6][10][11] This protonation makes the oxygen a much better leaving group and activates the ring for attack by even weak nucleophiles (e.g., H₂O, ROH).[6][11]
-
Oxirane: As with the base-catalyzed case, attack on the protonated oxirane yields a single symmetrical product.
-
Methyl Oxirane: After protonation, the C-O bonds begin to weaken. The electron-donating methyl group helps stabilize the buildup of positive charge on the more substituted (tertiary) carbon.[4][11] This carbon atom develops significant carbocation-like character. Consequently, the nucleophile preferentially attacks this more substituted, more electrophilic carbon, even though it is more sterically hindered.[9][10][11][12] The mechanism is considered to have significant SN1 character.[9]
Mechanism: Acid-Catalyzed Ring-Opening of Methyl Oxirane
Caption: Nucleophilic attack at the more substituted carbon in acid-catalyzed opening.
Quantitative Data & Experimental Evidence
The regioselectivity of these reactions can be quantified by analyzing the product distribution. The table below summarizes typical outcomes for the methanolysis of methyl oxirane.
| Condition | Catalyst | Nucleophile | Major Product | Minor Product | Typical Ratio (Major:Minor) | Dominant Effect |
| Basic | NaOMe | MeO⁻ | 1-methoxy-2-propanol | 2-methoxy-1-propanol | >95 : 5 | Steric |
| Acidic | H₂SO₄ | MeOH | 2-methoxy-1-propanol | 1-methoxy-2-propanol | ~70 : 30 | Electronic |
Note: Ratios are illustrative and can vary with specific reaction conditions. This data clearly demonstrates the reversal of regioselectivity dictated by the catalytic conditions.
Experimental Protocol: Comparative Methanolysis of Methyl Oxirane
This protocol provides a framework for experimentally verifying the differential reactivity and regioselectivity of methyl oxirane under acidic and basic conditions.
Objective: To synthesize and quantify the product distribution from the reaction of methyl oxirane with methanol under both acid- and base-catalyzed conditions.
Materials:
-
Methyl oxirane (Propylene oxide)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS for product analysis
Workflow: Comparative Methanolysis
Caption: Experimental workflow for comparing methyl oxirane reactivity.
Procedure:
Part A: Base-Catalyzed Reaction
-
To a stirred solution of anhydrous methanol (50 mL) in a round-bottom flask cooled in an ice bath, add sodium methoxide solution (1 mL).
-
Slowly add methyl oxirane (5 mL) dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by adding water (20 mL).
-
Proceed to the Workup & Analysis stage.
Part B: Acid-Catalyzed Reaction
-
To a stirred solution of anhydrous methanol (50 mL) in a round-bottom flask cooled in an ice bath, add 2-3 drops of concentrated sulfuric acid.
-
Slowly add methyl oxirane (5 mL) dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Proceed to the Workup & Analysis stage.
Workup & Analysis (for both reactions):
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solvent using a rotary evaporator.
-
Analyze the resulting crude product by GC-MS to identify the regioisomers and determine their relative ratio.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by running both acidic and basic reactions in parallel, using the same batch of starting materials. The GC-MS analysis provides quantitative, verifiable data on product distribution, directly validating the mechanistic principles discussed. Comparing the outcomes of the two parallel experiments provides a self-contained validation of the methyl group's directive influence under different catalytic regimes.
Conclusion
The presence of a single methyl group on the oxirane ring introduces a critical bifurcation in its chemical reactivity. While oxirane offers straightforward, symmetrical addition products, methyl oxirane provides a handle for regioselective synthesis. Under basic conditions, steric hindrance directs nucleophilic attack to the less substituted carbon. Conversely, under acidic conditions, the electronic stabilization provided by the methyl group directs the attack to the more substituted carbon. This predictable, condition-dependent control over regioselectivity makes methyl oxirane and other substituted epoxides powerful and versatile intermediates for drug development professionals and synthetic chemists, enabling the precise construction of complex molecular architectures.
References
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- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
cross-reactivity studies of 2-(Chloromethyl)-2-methyloxirane with biomolecules
An In-Depth Technical Guide to the Cross-Reactivity of 2-(Chloromethyl)-2-methyloxirane with Biomolecules
Introduction: The Dual-Reactivity Profile of a Potent Electrophile
This compound is a bifunctional electrophilic compound featuring two distinct reactive centers: a strained three-membered epoxide ring and a primary chloromethyl group.[1] This dual reactivity makes it a subject of significant interest in industrial synthesis, polymer chemistry, and toxicology.[1][2] The high ring strain of the epoxide (approximately 25 kcal/mol) renders its carbon atoms susceptible to nucleophilic attack, while the chloromethyl group provides a classic site for SN2 substitution reactions.[1] Understanding the cross-reactivity of this molecule with biological nucleophiles is paramount for researchers in toxicology and drug development, as such interactions can lead to the formation of covalent adducts with critical macromolecules like DNA and proteins, potentially resulting in genotoxicity and cellular dysfunction.[3][4]
This guide provides a comparative analysis of the reactivity of this compound with key classes of biomolecules. We will delve into reaction mechanisms, compare the reactivity of different biological nucleophiles, and present validated experimental protocols for the characterization of the resulting adducts.
Reaction Mechanisms: A Tale of Two Electrophilic Sites
The reaction of this compound with a biological nucleophile (Bio-Nu:) can proceed via two competing pathways: epoxide ring-opening or substitution at the chloromethyl carbon.[1]
-
Epoxide Ring-Opening: The epoxide ring can be opened by nucleophilic attack at either the quaternary carbon (C2) or the primary carbon (C3). Under neutral or basic conditions, the SN2 mechanism dominates, and the attack preferentially occurs at the less sterically hindered primary carbon (C3).[5][6] This is the most common pathway for biological nucleophiles.
-
Nucleophilic Substitution: A direct SN2 displacement of the chloride ion from the chloromethyl group can also occur. The relative contribution of this pathway versus ring-opening depends on the nature of the nucleophile, with softer nucleophiles potentially favoring attack at the chloromethyl carbon.[1]
The following diagram illustrates these potential reaction pathways.
Caption: Competing reaction pathways for this compound with a biological nucleophile.
Comparative Reactivity with Key Biomolecules
The propensity of this compound to react with different biomolecules is dictated by the nucleophilicity of the target sites. Here, we compare its reactivity towards small-molecule thiols, proteins, and DNA.
Small Molecule Thiols: The Glutathione Detoxification Pathway
Glutathione (GSH), a tripeptide containing a highly nucleophilic thiol group, is the cell's primary defense against electrophilic compounds, including epoxides.[][8][9] The conjugation of epoxides with GSH is a critical detoxification reaction, often catalyzed by Glutathione S-transferases (GSTs).[8][10][11] This reaction proceeds via a ring-opening mechanism, transforming the reactive epoxide into a stable, water-soluble conjugate that can be readily excreted.[][8]
-
Mechanism: The thiolate anion (GS⁻) of glutathione acts as a potent nucleophile, attacking the terminal carbon of the epoxide ring.[9] This reaction is highly efficient and represents the most significant detoxification pathway for epoxides.[][9]
-
Significance: Depletion of cellular GSH stores can impair this detoxification process, increasing the likelihood that this compound will react with other critical cellular targets like proteins and DNA.[12][13]
Protein Adducts: Covalent Modification of Amino Acid Residues
Proteins possess several nucleophilic amino acid residues capable of reacting with electrophiles. The most reactive sites for alkylation by epoxides are the thiol group of cysteine and, to a lesser extent, the ε-amino group of lysine and the imidazole nitrogen of histidine.[14][[“]]
-
Cysteine: The thiol group of cysteine is a strong nucleophile and a primary target for alkylating agents.[14][16] Reaction with this compound results in the formation of a stable thioether bond, which can alter protein structure and function.[14]
-
Lysine: The primary ε-amino group of lysine can also be alkylated, although it is generally less reactive than cysteine's thiol group.[17]
-
Other Residues: Histidine, methionine, and N-terminal amino groups can also be targets, though typically with lower reactivity compared to cysteine.[[“]][18][19]
The formation of protein adducts can lead to enzyme inhibition, disruption of protein-protein interactions, and the triggering of immune responses.
DNA Adducts: The Basis of Genotoxicity
The reaction of electrophiles with DNA is a critical initiating event in chemical carcinogenesis.[4] DNA adducts are segments of DNA that are covalently bound to a chemical.[4] If not repaired, these adducts can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes.[20] The nucleophilic centers in DNA are the ring nitrogens and exocyclic oxygens of the purine and pyrimidine bases.
-
Primary Targets: The N7 position of guanine is the most nucleophilic site in DNA and a common target for alkylating agents. Other potential sites include the N3 of adenine and the N3 of cytosine.
-
Consequences: The formation of DNA adducts by this compound is a plausible mechanism for its potential carcinogenicity.[3] The detection and quantification of such adducts serve as crucial biomarkers for exposure and genotoxic risk assessment.[20][21]
Data Summary: Reactivity and Analytical Detection
The following tables summarize the relative reactivity of key biological nucleophiles and the analytical methods used for adduct detection.
Table 1: Comparison of Biomolecular Targets for this compound
| Biomolecule Target | Specific Nucleophilic Site | Relative Reactivity | Toxicological Consequence |
| Glutathione (GSH) | Cysteine Thiol (-SH) | Very High | Detoxification, Cellular Protection[][9] |
| Proteins | Cysteine Thiol (-SH) | High | Enzyme Inhibition, Altered Function[14][[“]] |
| Proteins | Lysine ε-Amino (-NH₂) | Moderate | Altered Protein Structure/Charge[17] |
| Proteins | Histidine Imidazole Nitrogen | Moderate | Disruption of Active Sites[[“]] |
| DNA | Guanine N7 | Moderate to Low | Genotoxicity, Mutagenesis[20] |
| DNA | Adenine N3 | Low | Potential Mutagenesis |
Table 2: Comparison of Analytical Methods for Adduct Characterization
| Technique | Principle | Target Biomolecule | Advantages | Limitations |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | DNA, Proteins, GSH | High sensitivity and specificity; provides structural information.[21][22] | Requires adduct standards for absolute quantification. |
| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling with ³²P-ATP, and separation by TLC. | DNA | Extremely high sensitivity; does not require radiolabeled test chemical.[20][23] | Adduct structure is not directly identified. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Small Molecules | Excellent for analyzing parent compound and volatile metabolites.[1] | Not suitable for non-volatile macromolecular adducts. |
| Western Blot | Antibody-based detection of specific protein adducts. | Proteins | High specificity for a known adduct. | Requires a specific antibody; not a discovery tool. |
Experimental Protocols
The following sections provide detailed, self-validating methodologies for studying the cross-reactivity of this compound.
Protocol 1: Analysis of DNA Adducts by LC-MS/MS
This protocol describes an in vitro method to identify DNA adducts formed by this compound.
Workflow Diagram:
References
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- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. consensus.app [consensus.app]
- 16. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salvage of Failed Protein Targets by Reductive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA adducts: biological markers of exposure and potential applications to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose-Response Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
comparing industrial vs laboratory synthesis of 2-(Chloromethyl)-2-methyloxirane
An In-Depth Comparative Guide to the Synthesis of 2-(Chloromethyl)-2-methyloxirane: Laboratory vs. Industrial Scales
Introduction: The Utility of a Strained Ring
This compound, also known as β-methylepichlorohydrin, is a vital heterocyclic intermediate in organic synthesis.[1][2] Its structure, featuring a strained three-membered oxirane (epoxide) ring and a reactive chloromethyl group, makes it a versatile building block for pharmaceuticals, polymers, and other fine chemicals.[2][3] The high reactivity of the epoxide ring, driven by approximately 25 kcal/mol of ring strain, allows for facile ring-opening reactions with a wide array of nucleophiles, providing a gateway to complex molecular architectures.[3]
While the target molecule is the same, the path to its creation diverges significantly when comparing benchtop laboratory synthesis with large-scale industrial production. This guide provides a detailed, objective comparison of these two synthetic paradigms, explaining the fundamental choices behind the protocols, offering supporting data, and exploring the unique challenges and objectives that define each scale.
Part 1: Laboratory Synthesis - Precision and Versatility
In a research and development setting, the synthesis of this compound prioritizes reaction clarity, reliability, and the generation of a pure sample for further experimentation. The most common and well-documented laboratory method involves the epoxidation of the readily available alkene, 3-chloro-2-methyl-1-propene (also known as methallyl chloride).[3][4]
The Halohydrin Route: A Classic Laboratory Approach
A prevalent laboratory-scale method is a two-step, one-pot process that proceeds through a halohydrin intermediate. This approach is favored for its predictable mechanism and use of standard laboratory reagents.
Causality Behind the Method: This pathway is chosen for its reliability. The formation of a bromohydrin using N-bromosuccinimide (NBS) in an aqueous medium is a classic transformation. The subsequent intramolecular cyclization, a Williamson ether synthesis variant, is induced by a strong base like sodium hydroxide (NaOH) and is highly efficient.[3] This method avoids the need for potentially unstable or highly specialized oxidizing agents, making it suitable for a standard laboratory environment.
Detailed Laboratory Protocol
The following protocol is adapted from established chemical literature.[4]
Step 1: Bromohydrin Formation
-
In a 1-liter, three-necked flask equipped with a mechanical stirrer and a thermometer, add 375 mL of deionized water.
-
Charge the flask with 73.5 mL (0.75 mol) of 3-chloro-2-methylpropene.
-
With vigorous stirring at room temperature, add 133.5 g (0.75 mol, 1.0 eq) of N-bromosuccinimide in portions.
-
Allow the mixture to stir overnight at room temperature. The reaction progress can be monitored by TLC or GC-MS.
Step 2: Epoxidation via Intramolecular Cyclization
-
Cool the reaction mixture to 10°C using an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (0.75 mol) dropwise, ensuring the internal temperature is maintained between 20-25°C. This step is highly exothermic.
-
After the addition is complete, cease stirring and allow the mixture to stand for 2 hours. Two distinct phases will form.
-
Separate the lower organic phase using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.
Step 3: Purification
-
The aqueous phase from the separation should be extracted with dichloromethane (3 x 100 mL) to recover any dissolved product. Combine these extracts with the primary organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation (e.g., at 60°C under 65 mbar) to yield pure this compound as a colorless liquid.[4]
Visualizing the Laboratory Workflow
Caption: Laboratory synthesis workflow for this compound.
Reaction Mechanism
Caption: Reaction mechanism via the halohydrin route.
Part 2: Industrial Synthesis - Efficiency, Cost, and Safety at Scale
Industrial production of this compound is governed by a different set of principles: economic viability, process safety, environmental impact, and throughput. While the starting material is often the same (methallyl chloride), the methodology is optimized for large-scale, often continuous, manufacturing.
The Direct Oxidation Route: A Greener Industrial Approach
Modern industrial syntheses often favor direct oxidation pathways that are more atom-economical and generate less waste. A prominent example involves the use of hydrogen peroxide as the oxidant, catalyzed by a heteropoly acid salt.[1]
Causality Behind the Method: This approach is driven by "green chemistry" principles and cost-effectiveness.
-
Oxidant: Hydrogen peroxide (H₂O₂) is an ideal industrial oxidant. It is relatively inexpensive, and its only byproduct is water, eliminating the saline waste streams associated with methods using NBS or hypochlorous acid.[1]
-
Catalyst: The use of a recyclable heteropoly acid salt catalyst is crucial. It allows for high conversion and selectivity while minimizing catalyst cost over the long term, as it can be recovered and reused.[1]
-
Solvent: The reaction can be run with or without a solvent. A solvent-free process is highly desirable industrially as it reduces costs associated with solvent purchase, recovery, and disposal.[1]
This method represents a significant improvement over older, less environmentally friendly processes that produced substantial waste.[1]
Conceptual Industrial Protocol
This is a conceptualized protocol based on patent literature for a batch or semi-batch process.[1]
-
Reactor Charging: A large, jacketed glass-lined reactor equipped with a high-torque agitator, reflux condenser, and multiple inlet ports is charged with 3-chloro-2-methylpropene and the heteropoly acid salt catalyst.
-
Reagent Addition: An aqueous solution of hydrogen peroxide (e.g., 30-70%) is fed into the reactor at a controlled rate. The feed rate is carefully managed to control the reaction exotherm and maintain the reactor temperature within a specified range (e.g., 60-80°C).
-
Reaction: The reaction is allowed to proceed for several hours until monitoring (e.g., online GC) indicates near-complete conversion of the starting material.
-
Catalyst Recovery: Upon completion, the reaction mixture is allowed to phase separate. The aqueous catalyst layer is separated and recycled for subsequent batches.
-
Purification: The organic phase, containing the product and unreacted starting material, is transferred to a fractional distillation column. The more volatile starting material is distilled off and recycled, followed by the distillation of the pure this compound under vacuum.
Visualizing the Industrial Process Flow
Caption: Simplified process flow for industrial synthesis.
Part 3: Comparative Analysis
The choice between laboratory and industrial synthesis methods is dictated by their intended outcomes. The lab requires flexibility and purity for research, while industry demands efficiency and low cost for commerce.
Quantitative Data Comparison
| Parameter | Laboratory Synthesis (Halohydrin Route) | Industrial Synthesis (Direct Oxidation) | Rationale for Difference |
| Starting Material | 3-Chloro-2-methylpropene | 3-Chloro-2-methylpropene | Common, relatively inexpensive precursor.[5] |
| Primary Reagents | N-Bromosuccinimide, NaOH[4] | Hydrogen Peroxide, Heteropoly Acid Catalyst[1] | Industrial route prioritizes low-cost, "green" reagents with high atom economy. |
| Typical Yield | ~47% (reported)[4] | >95% (selectivity reported)[1] | Industrial processes are highly optimized for yield to maximize profitability. |
| Purity | High (>97% after distillation)[6] | High (>99%) | Both scales require high purity, but industry uses more efficient, large-scale distillation. |
| Scale | Grams to kilograms | Metric tons | Reflects the fundamental purpose: research vs. commercial production.[7] |
| Waste Stream | Aqueous sodium bromide/chloride solution | Primarily water; catalyst is recycled[1] | Environmental regulations and disposal costs drive industry towards minimal waste. |
| Safety Focus | Personal Protective Equipment (PPE), fume hood use.[8] | Process controls, automated shutdown systems, robust containment.[9][10] | Scale of potential incident is vastly different, requiring engineering vs. procedural controls. |
| Cost-Effectiveness | Low; reagent cost is secondary to time and reliability. | High; driven by raw material costs, energy consumption, and throughput. | Economic viability is the primary driver for industrial processes. |
Safety & Handling: A Critical Consideration
Both the precursor, 3-chloro-2-methylpropene, and the product, this compound, are hazardous materials that demand careful handling at any scale.
-
This compound: This compound is a flammable liquid and vapor.[11] It is corrosive and causes severe skin burns and serious eye damage.[9][11] Appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[8] Work should always be conducted in a well-ventilated fume hood.
-
3-Chloro-2-methylpropene: The starting material is also a flammable liquid and is harmful if swallowed or inhaled. It is corrosive and can cause skin sensitization.
In an industrial setting, these hazards are managed through closed-system transfers, extensive process monitoring, and emergency relief systems to prevent accidental release.[12]
Conclusion
The synthesis of this compound provides a clear illustration of how chemical processes are adapted to meet vastly different objectives. The laboratory approach, exemplified by the halohydrin route, offers a reliable and well-understood method for producing high-purity material on a small scale for research purposes. In contrast, industrial synthesis, moving towards direct oxidation with hydrogen peroxide, is a testament to the power of process optimization, where green chemistry principles, cost reduction, safety, and scalability converge to enable commercial production. For researchers and drug development professionals, understanding these differences is key to appreciating the journey of a molecule from a laboratory curiosity to a commercially available building block.
References
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- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. CAS No.598-09-4,this compound Suppliers [lookchem.com]
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- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-(Chloromethyl)-2-methyloxirane
Welcome to a comprehensive examination of the reaction kinetics of 2-(Chloromethyl)-2-methyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who utilize epoxide chemistry in their synthetic endeavors. Here, we move beyond simple protocols to explore the causality behind the reactivity of this versatile building block, comparing its performance with key alternatives to inform your experimental designs.
Introduction: The Utility of a Strained Ring
Oxiranes, or epoxides, are staples in organic synthesis, primarily due to the significant ring strain (approximately 25 kcal/mol) inherent in their three-membered ring structure.[1] This strain renders the ring susceptible to opening by a wide array of nucleophiles, providing a reliable pathway to more complex molecular architectures. This compound, a derivative of the widely used epichlorohydrin, presents a unique reactivity profile due to its asymmetrical structure, featuring a quaternary carbon and an electron-withdrawing chloromethyl group.[1] Understanding the kinetics of its reactions is paramount for controlling reaction outcomes and minimizing by-product formation.
Section 1: Fundamentals of Epoxide Ring-Opening Kinetics
The rate and regioselectivity of epoxide ring-opening reactions are governed by the reaction conditions, specifically the nature of the nucleophile and the presence or absence of a catalyst.
Base-Catalyzed/Nucleophilic Ring-Opening
Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic SN2 pathway.[1][2][3] The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to a backside attack and inversion of stereochemistry if the carbon is a stereocenter. For asymmetrically substituted epoxides, the attack predominantly occurs at the less sterically hindered carbon atom.[2][3][4][5]
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group.[6][7][8] This protonation makes the epoxide more electrophilic and susceptible to attack by even weak nucleophiles like water or alcohols.[2][3] The regioselectivity under acidic conditions is more complex. The transition state has significant SN1 character, meaning the nucleophilic attack occurs at the carbon that can better stabilize a positive charge.[2][5][6] Consequently, for an epoxide with primary and tertiary carbons, the nucleophile will preferentially attack the more substituted tertiary carbon.[2][5][6]
Diagram 1: General Mechanisms of Epoxide Ring-Opening
Caption: Mechanisms for base-catalyzed and acid-catalyzed epoxide ring-opening.
Section 2: Kinetic Profile of this compound
The structure of this compound introduces competing factors that influence its reactivity. The methyl group provides steric hindrance at the quaternary C2 carbon, while the electron-withdrawing chloromethyl group can affect the electrophilicity of the ring carbons. Furthermore, the chloromethyl group itself is a potential site for nucleophilic attack, creating a competing SN2 reaction pathway.[1]
While specific, directly comparable kinetic data for this compound is sparse in publicly available literature, we can infer its reactivity profile based on studies of similar epoxides and general principles of physical organic chemistry.
Table 1: Predicted Reactivity Trends for this compound
| Nucleophile/Condition | Expected Major Product | Kinetic Considerations |
| Strong Nucleophile (e.g., CH₃O⁻) | Attack at the primary C3 carbon | The SN2 reaction will be favored at the sterically less hindered C3 position. The rate will be sensitive to the nucleophile's concentration and steric bulk. |
| Weak Nucleophile/Acidic Conditions (e.g., CH₃OH/H⁺) | Attack at the tertiary C2 carbon | The reaction proceeds through a more SN1-like transition state, where the positive charge is better stabilized by the tertiary carbon. The rate is dependent on the acid concentration. |
| Amines (e.g., RNH₂) | Attack at the primary C3 carbon | Amines, being good nucleophiles, will generally follow the SN2 pathway. The reaction rate is influenced by the amine's nucleophilicity and steric hindrance.[9][10] |
| Hydrolysis (H₂O) | Slow reaction, mixture of diols | Water is a weak nucleophile. Under neutral conditions, the reaction is slow. Under acidic or basic conditions, ring-opening occurs to form 2-chloro-2-methylpropane-1,2-diol. The rate of hydrolysis for similar epoxides is significantly accelerated by temperature.[11] |
Section 3: Comparative Kinetic Analysis with Alternative Epoxides
To contextualize the reactivity of this compound, it is useful to compare it with structurally related and commonly used epoxides such as epichlorohydrin (2-(chloromethyl)oxirane) and propylene oxide (2-methyloxirane).
-
Epichlorohydrin: This is a bifunctional molecule with both an epoxide ring and a chloromethyl group.[12][13] It is a primary precursor for epoxy resins.[13]
-
Propylene Oxide: A simpler, asymmetrically substituted epoxide.
Table 2: Comparative Reactivity of Epoxides
| Epoxide | Structure | Key Structural Features | Predicted Relative Reactivity with Strong Nucleophiles (SN2) |
| Propylene Oxide | CH₃-CH(O)CH₂ | Secondary (C2) and primary (C1) carbons. Methyl group is electron-donating. | High. Attack at the less hindered primary carbon is rapid. |
| Epichlorohydrin | ClCH₂-CH(O)CH₂ | Secondary (C2) and primary (C1) carbons. Electron-withdrawing chloromethyl group. | Moderate to High. The electron-withdrawing group enhances the electrophilicity of the ring carbons, but the primary site of attack is still the less hindered C1. |
| This compound | CH₃-C(O)(CH₂Cl)CH₂ | Tertiary (C2) and primary (C3) carbons. Combination of steric hindrance at C2 and an electron-withdrawing group. | Moderate. The attack will be strongly directed to the primary C3 carbon due to the significant steric hindrance at the tertiary C2. The overall rate may be slightly slower than epichlorohydrin due to the additional methyl group. |
Studies on the reaction of epichlorohydrin with alcohols in the presence of a catalyst like stannic chloride show that the reaction rate increases with the chain length of the alcohol.[14][15] This suggests that the nature of the nucleophile plays a significant role in the overall kinetics. Quantum chemical studies on the reaction of epichlorohydrin with tertiary amines have also been conducted to understand the influence of steric factors on the reaction rate.[9]
Section 4: Experimental Design for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is essential. The following is a generalized, self-validating protocol for monitoring the reaction of an epoxide with an amine using Gas Chromatography (GC).
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Prepare stock solutions of the epoxide (e.g., this compound), the amine nucleophile, and a suitable internal standard (e.g., dodecane) in a non-reactive solvent (e.g., acetonitrile). The internal standard is crucial for accurate quantification, correcting for variations in injection volume.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent, the amine solution, and the internal standard solution. Allow the mixture to reach thermal equilibrium (e.g., 50°C).
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the pre-heated epoxide stock solution. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). The GC method should be optimized to separate the reactants, products, and the internal standard.
-
-
Data Analysis:
-
Determine the concentrations of the reactants and products at each time point by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the limiting reactant versus time.
-
Determine the reaction order and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of an epoxide reaction.
Conclusion
The reaction kinetics of this compound are dictated by a delicate interplay of steric and electronic factors. Under basic or strongly nucleophilic conditions, the reaction proceeds via an SN2 mechanism, with a strong preference for attack at the less hindered primary carbon. In contrast, acid-catalyzed reactions exhibit SN1 character, favoring attack at the more substituted tertiary carbon. When selecting an epoxide for a synthetic application, a thorough understanding of these kinetic principles is essential. For instance, if the desired transformation requires nucleophilic attack at a tertiary center, acid catalysis is the logical choice. Conversely, to achieve substitution at a primary carbon in a sterically hindered epoxide, basic or neutral conditions with a strong nucleophile are necessary. This guide provides the foundational knowledge and a framework for empirical investigation, empowering researchers to make informed decisions and optimize their synthetic strategies.
References
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- 9. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acs.org [acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Kinetics of Chloromethyloxirane reaction with Alcohols and Their Adducts in the presence of Stannic Chloride - Polish Journal of Chemistry - Tom Vol. 74, nr 1 (2000) - BazTech - Yadda [yadda.icm.edu.pl]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Chloromethyl)-2-methyloxirane
This guide provides an in-depth operational plan for the safe handling and disposal of 2-(Chloromethyl)-2-methyloxirane (CAS No. 598-09-4). As a reactive epoxide, this compound presents significant hazards that demand meticulous planning and execution of safety protocols. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, grounded in the principles of causality and validated safety science.
Foundational Safety: Hazard Assessment & Engineering Controls
Understanding the intrinsic hazards of a chemical is the logical starting point for developing any safety protocol. Personal Protective Equipment (PPE) is the last line of defense, employed after engineering controls and administrative procedures have been optimized to minimize exposure.
This compound is a flammable and highly reactive compound. Its primary threats to laboratory personnel are severe skin corrosion and serious eye damage.[1] The GHS classification underscores the critical need for robust protective measures.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |
| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |
| (Data synthesized from multiple sources) |
Given these hazards, the following engineering controls are mandatory before any handling begins:
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood to control the inhalation of vapors.[3]
-
Emergency Equipment: A functional and recently tested safety shower and eyewash station must be immediately accessible, with an unobstructed path from the workstation.[4]
-
Restricted Access: The handling area should be clearly demarcated, with access limited to essential, trained personnel.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards posed by this compound. The following protocol outlines the minimum requirements.
Eye and Face Protection
Direct contact with even a small droplet of this chemical can cause severe, irreversible eye damage.[1]
-
Minimum Requirement: Tight-fitting safety goggles that provide a seal around the eyes are required for all operations. Standard safety glasses with side shields are insufficient.[2][3]
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[3]
Skin and Body Protection
This compound is corrosive and can cause severe burns upon skin contact.[1][5] Furthermore, some related epoxides are rapidly absorbed through the skin. Therefore, comprehensive body protection is non-negotiable.
-
Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.[2][6]
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes, sandals, or woven-mesh footwear are strictly prohibited.
-
Gloves: Glove selection is one of the most critical decisions. Nitrile gloves, while common in labs, may offer insufficient protection for prolonged exposure. Double-gloving (wearing two pairs of gloves) is a recommended practice to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.
Glove Selection and Breakthrough Time
No specific permeation data is available for this compound. Therefore, we will use data from its close structural analog, epichlorohydrin (1-Chloro-2,3-epoxypropane) , as a conservative proxy. This is an expert estimation; always consult the glove manufacturer's specific chemical resistance data if available.
| Glove Material | Breakthrough Time (Minutes) | Permeation Rate | Recommendation |
| Latex | < 1.2 | Poor | Not Recommended [1] |
| Nitrile | ~19.8 | Poor | Suitable only for incidental contact; change immediately upon splash.[1] |
| Neoprene | 15 - 120 | Fair | Acceptable for short-duration tasks. Thickness dependent.[1][2] |
| Butyl / Viton | > 480 | Excellent | Recommended for prolonged handling or immersion risk.[2][7] |
Causality: The breakthrough time is the duration it takes for a chemical to be detected on the inside of the glove.[2] A shorter time indicates poor resistance. The choice of a robust material like Butyl/Viton is based on its superior resistance to chlorinated and reactive compounds, providing a much larger margin of safety.[2][7]
Respiratory Protection
While engineering controls are primary, respiratory protection is essential during emergencies (e.g., spills) or if engineering controls are insufficient to maintain exposure below established limits. While no specific OSHA PEL exists for this compound, the limit for the analog epichlorohydrin is extremely low at 2 ppm (TWA).[8]
-
Required Respirator: An air-purifying respirator (APR) equipped with an Organic Vapor (OV) cartridge is necessary when vapor exposure is possible.[9][10]
-
Cartridge Identification: OV cartridges are typically color-coded black by NIOSH.[5] A Type A (Brown) filter, common in Europe, is also appropriate.[3]
-
Fit Testing & Cartridge Schedule: All users must be formally fit-tested for their specific respirator model. A cartridge change-out schedule must be established and documented, as cartridges have a finite service life.[5]
Operational and Disposal Plans
A clear, step-by-step workflow minimizes error and ensures safety is integrated into the procedure.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Spill Response
In the event of a small, manageable spill (<100 mL) inside a fume hood, follow this procedure. For larger spills or any spill outside of a fume hood, evacuate the area and contact emergency personnel.
Caption: Emergency procedure for a small chemical spill.
Spill Cleanup Rationale: Do not attempt to neutralize reactive epoxides with strong acids or bases, as this can cause a violent, exothermic reaction.[11] The safest immediate action is to absorb the material with an inert substance like clay, sand, or vermiculite to control the spread.[12][13]
Waste Disposal
Disposal of this chemical and any contaminated materials must be handled as hazardous waste.
-
Liquid Waste: Collect all waste this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated items (gloves, absorbent materials, pipette tips, paper towels) must be placed in a sealed, labeled hazardous waste bag or container.[6]
-
Decontamination of Emptied Containers: Do not dispose of empty containers in regular trash. Puncture the empty, rinsed container to prevent reuse and dispose of it through your institution's hazardous waste program.[4]
-
Curing Small Residues: For very small residual amounts, it may be possible to mix the epoxide with a stoichiometric amount of a curing agent (like an amine) in a safe, ventilated area to form a non-hazardous, inert solid. This should only be done if you are familiar with the reaction chemistry and heat generation.[4][9]
By adhering to these rigorous safety protocols, founded on a clear understanding of the chemical's hazards, you can effectively mitigate risks and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. northwestern.edu [northwestern.edu]
- 6. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pksafety.com [pksafety.com]
- 10. parcilsafety.com [parcilsafety.com]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

